Panidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroimidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-9-13-8-11(15(16)17)14(9)7-4-10-2-5-12-6-3-10/h2-3,5-6,8H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYPMCPJIWUCIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCC2=CC=NC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50160209 | |
| Record name | Panidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13752-33-5 | |
| Record name | Panidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13752-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Panidazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013752335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Panidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Panidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PANIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08AHL2YV5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Panidazole: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panidazole is a nitroimidazole derivative with recognized antiprotozoal activity. As a member of this critical class of antimicrobial agents, its efficacy is rooted in its unique chemical structure and resulting physicochemical properties. This technical guide provides an in-depth overview of this compound, focusing on its core chemical attributes, mechanism of action, and the experimental methodologies used for its characterization. The information is tailored for professionals in research and drug development to support further investigation and application of this compound.
Chemical Structure and Identification
This compound is chemically identified as 4-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]pyridine[1]. Its structure features a 5-nitroimidazole ring, a cornerstone of its biological activity, linked via an ethyl bridge to a pyridine ring.
-
IUPAC Name: 4-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]pyridine[1]
-
Canonical SMILES: CC1=NC=C(N1CCC2=CC=NC=C2)--INVALID-LINK--[O-][1]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. A summary of its key quantitative data is presented below.
| Property | Value | Source |
| Molecular Weight | 232.24 g/mol | [1][2][3] |
| Melting Point | 108-111 °C | [2] |
| pKa (most basic) | 5.51 | [4] |
| LogP (Octanol-Water Partition Coefficient) | 0.1 | [1] |
| Solubility | Soluble in DMSO (≥ 125 mg/mL) | [5] |
| Polar Surface Area | 73.85 Ų | [4] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 4 | [4] |
Mechanism of Action
The prevailing mechanism of action for nitroimidazole compounds like this compound involves its role as a prodrug that undergoes reductive activation within anaerobic microorganisms and protozoa[6][7]. This process is selective for anaerobic environments due to the low redox potential of the nitro group.
Once this compound enters the target cell, the nitro group is reduced by electron-transfer proteins, such as ferredoxin, which are abundant in anaerobic organisms[6][7]. This reduction process generates highly reactive nitroso radicals. These cytotoxic intermediates can then interact with and damage critical cellular components, most notably DNA. The damage to DNA, including strand breaks and loss of helical structure, disrupts essential cellular processes like replication and transcription, ultimately leading to cell death[6][7].
Caption: Reductive activation and mechanism of action of this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, the methodologies for analogous nitroimidazole compounds, such as tinidazole and metronidazole, are well-established and can be adapted for this compound. Below are representative protocols for key analytical and biological assays.
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol is adapted from a validated method for tinidazole and is suitable for quantifying this compound in bulk and pharmaceutical formulations.
Objective: To determine the concentration of this compound using RP-HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10 v/v). The exact ratio may need optimization for this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan; for tinidazole, 270 nm is used. A similar wavelength is expected for this compound.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Stock Solution Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve it in the mobile phase in a 10 mL volumetric flask to obtain a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 5, 10, 15, 20, 25 µg/mL) using the mobile phase to construct a calibration curve.
-
Sample Preparation: For a pharmaceutical formulation, accurately weigh and powder a sufficient number of tablets. Dissolve a quantity of the powder equivalent to 10 mg of this compound in the mobile phase, sonicate to ensure complete dissolution, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Plot a calibration curve of peak area versus concentration for the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.
Caption: General workflow for the quantification of this compound by HPLC.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a protozoan or cancer cell line.
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀).
Materials:
-
Target cells (e.g., Giardia lamblia trophozoites or a cancer cell line).
-
96-well microtiter plates.
-
Complete culture medium.
-
This compound stock solution (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC₅₀ value from the resulting dose-response curve.
Conclusion
This compound's chemical structure, with its characteristic 5-nitroimidazole and pyridine moieties, dictates its physicochemical properties and its mechanism of action as a bioreductive prodrug. Understanding these fundamental aspects is essential for its development and application as an antiprotozoal agent. While specific experimental data for this compound is not as abundant as for other nitroimidazoles, the established analytical and biological assay protocols for this class of compounds provide a solid foundation for further research. This guide offers a comprehensive summary of the current knowledge on this compound to aid researchers and scientists in their ongoing efforts to combat protozoal infections.
References
- 1. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 2. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benznidazole treatment leads to DNA damage in Trypanosoma cruzi and the persistence of rare widely dispersed non-replicative amastigotes in mice | PLOS Pathogens [journals.plos.org]
- 5. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Synthesis of Panidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panidazole, a nitroimidazole derivative, is a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on its core synthesis pathway, starting materials, and key chemical reactions. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate a thorough understanding of the manufacturing process.
Introduction
This compound, chemically known as 4-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]pyridine, belongs to the nitroimidazole class of compounds.[1] Like other nitroimidazoles, its biological activity is attributed to the nitro group at the 5-position of the imidazole ring. This guide will delve into the chemical synthesis of this molecule, providing a technical roadmap for its laboratory-scale preparation.
Core Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with the commercially available compound 2-methylimidazole. The core of the synthesis involves two primary stages:
-
Nitration of 2-methylimidazole: This initial step introduces the crucial nitro group onto the imidazole ring, forming the key intermediate, 2-methyl-5-nitroimidazole.
-
N-Alkylation of 2-methyl-5-nitroimidazole: The final step involves the attachment of the 4-(2-ethyl)pyridine moiety to the nitrogen at position 1 of the 2-methyl-5-nitroimidazole ring.
A generalized scheme for the synthesis is presented below:
Caption: Overall synthesis pathway of this compound.
Starting Materials
The primary starting materials required for the synthesis of this compound are:
| Starting Material | Chemical Formula | Molar Mass ( g/mol ) | Key Role |
| 2-Methylimidazole | C₄H₆N₂ | 82.10 | Core imidazole scaffold |
| Nitric Acid (HNO₃) | HNO₃ | 63.01 | Nitrating agent |
| Sulfuric Acid (H₂SO₄) | H₂SO₄ | 98.08 | Catalyst for nitration |
| 4-(2-Chloroethyl)pyridine | C₇H₈ClN | 141.60 | Alkylating agent |
| Base (e.g., K₂CO₃, KOH) | - | - | Promotes N-alkylation |
| Solvent (e.g., Acetonitrile, DMF, DMSO) | - | - | Reaction medium |
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of this compound.
Synthesis of 2-Methyl-5-nitroimidazole
The synthesis of the key intermediate, 2-methyl-5-nitroimidazole, is achieved through the nitration of 2-methylimidazole.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 2-methyl-5-nitroimidazole.
Detailed Protocol:
While a specific protocol for the nitration of 2-methylimidazole to yield 2-methyl-5-nitroimidazole is not explicitly detailed in the provided search results, a general procedure can be inferred from the synthesis of similar nitroimidazole compounds. The reaction typically involves the slow addition of a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) to a solution of 2-methylimidazole in sulfuric acid at a controlled temperature. The reaction mixture is then heated to drive the reaction to completion. The product is subsequently isolated by pouring the reaction mixture onto ice, followed by filtration, washing, and drying of the precipitate.
Synthesis of this compound (N-Alkylation)
The final step in the synthesis of this compound is the N-alkylation of 2-methyl-5-nitroimidazole with a suitable alkylating agent, such as 4-(2-chloroethyl)pyridine. This reaction is typically carried out in the presence of a base in an appropriate solvent.
Experimental Workflow:
Caption: Experimental workflow for the N-alkylation step in this compound synthesis.
Detailed Protocol:
Based on general procedures for the N-alkylation of 2-methyl-5-nitroimidazole, the following protocol can be proposed.[2][3]
-
To a solution of 2-methyl-5-nitroimidazole (1 equivalent) in a suitable solvent such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), add a base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (1.1 equivalents).
-
Stir the mixture for a short period (e.g., 15 minutes) at room temperature to facilitate the formation of the imidazolide anion.
-
Add the alkylating agent, 4-(2-chloroethyl)pyridine or a similar reactive species (1.0-1.2 equivalents), dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature ranging from room temperature to 60°C and monitor the progress of the reaction by thin-layer chromatography (TLC).[2]
-
Upon completion, the work-up procedure typically involves pouring the reaction mixture into ice-water and extracting the product with an organic solvent like ethyl acetate.
-
The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography to yield pure this compound.
Quantitative Data
| Compound | Reaction | Typical Yield (%) | Melting Point (°C) |
| N-alkylated 2-methyl-5-nitroimidazoles | N-Alkylation | 66 - 96[2] | Variable |
| 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl benzenesulfonate | Sulfonylation of Metronidazole | 83[4] | 145 - 150[4] |
| 4-Fluoro-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)benzamide | Amide coupling | 35[5] | 202 - 204[5] |
Logical Relationships in Synthesis
The synthesis of this compound relies on a logical sequence of reactions where the modification of the starting material in the first step is crucial for the success of the subsequent step.
Caption: Logical flow of the this compound synthesis.
Conclusion
The synthesis of this compound is a feasible process for a well-equipped organic chemistry laboratory. The pathway, starting from 2-methylimidazole, involves a standard nitration reaction followed by an N-alkylation step. The provided experimental protocols and workflows offer a solid foundation for researchers and drug development professionals to undertake the synthesis of this promising nitroimidazole compound. Further optimization of reaction conditions may be necessary to achieve high yields and purity.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository-api.brieflands.com [repository-api.brieflands.com]
Panidazole Derivatives: A Technical Guide to Their Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of panidazole derivatives, a class of nitroimidazole compounds, and the broader family of imidazole-based derivatives, exploring their potential therapeutic applications. This document delves into their mechanisms of action, summarizes key quantitative efficacy data, provides detailed experimental methodologies, and visualizes relevant biological pathways.
Introduction to this compound and Its Derivatives
This compound, chemically known as 4-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]pyridine, belongs to the nitroimidazole class of compounds. These compounds are recognized for their activity against anaerobic bacteria and protozoa. The core structure, a 5-nitroimidazole ring, is a key pharmacophore responsible for their biological activity. The mechanism of action for nitroimidazoles like tinidazole, a related compound, involves the reduction of the nitro group within the target organism. This reduction, mediated by the organism's own enzymes, generates reactive nitro radicals that induce damage to DNA and other critical biomolecules, ultimately leading to cell death. This selective activation in anaerobic environments contributes to their targeted efficacy.
The versatility of the imidazole scaffold has led to the development of a wide array of derivatives with diverse therapeutic potential, extending beyond antimicrobial applications to include anticancer, antifungal, and anti-inflammatory properties. This guide will explore the synthesis, biological activity, and mechanisms of action of this compound and related imidazole derivatives.
Data Presentation: Efficacy of Imidazole Derivatives
The following tables summarize the quantitative data on the efficacy of various this compound and related imidazole derivatives in anticancer and antimicrobial applications.
Anticancer Activity
Imidazole and benzimidazole derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer progression, such as topoisomerase and receptor tyrosine kinases.
Table 1: In Vitro Anticancer Activity of Representative Imidazole and Benzimidazole Derivatives (IC50 values in µM)
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzo[a]phenazine derivative (Compound 6) | MCF-7 (Breast) | 11.7 | |
| Benzo[a]phenazine derivative (Compound 6) | HepG2 (Liver) | 0.21 | |
| Benzo[a]phenazine derivative (Compound 6) | A549 (Lung) | 1.7 | |
| Benzo[a]phenazine derivative (Compound 5d-2) | HeLa (Cervical) | 1.04 - 2.27 | |
| Benzo[a]phenazine derivative (Compound 5d-2) | A549 (Lung) | 1.04 - 2.27 | |
| Benzo[a]phenazine derivative (Compound 5d-2) | MCF-7 (Breast) | 1.04 - 2.27 | |
| Benzo[a]phenazine derivative (Compound 5d-2) | HL-60 (Leukemia) | 1.04 - 2.27 | |
| 4-nitroimidazole-piperazine derivative (Compound 5) | MCF-7 (Breast) | 1.0 | |
| 4-nitroimidazole-piperazine derivative (Compound 5) | PC3 (Prostate) | 9.0 | |
| Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazole derivative | MSSA (S. aureus) | 3.12 (µg/mL) | |
| Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazole derivative | MRSA (S. aureus) | 4.61 (µg/mL) |
Note: IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Antimicrobial Activity
The antimicrobial properties of nitroimidazole derivatives are well-established. Their efficacy against a range of anaerobic bacteria and protozoa makes them valuable in treating various infectious diseases.
**Table 2: In Vitro Antimicrobial Activity of Nitroimidazole Derivatives
Panidazole Solubility: A Technical Guide for Researchers
Authored for laboratory and drug development professionals, this guide provides a detailed overview of the known solubility characteristics of panidazole. Due to the limited publicly available quantitative data for this compound, this document also presents a comparative analysis with structurally similar nitroimidazole compounds, alongside a standardized experimental protocol for determining solubility.
Introduction to this compound and Solubility
This compound is a nitroimidazole derivative with recognized amoebicidal properties. As with any active pharmaceutical ingredient (API), understanding its solubility in various laboratory solvents is fundamental for a wide range of research and development activities, including analytical method development, formulation studies, and in vitro assay design. The solubility of a compound dictates its dissolution rate and, consequently, can significantly impact its bioavailability.
This guide summarizes the currently available solubility data for this compound and offers a comparative perspective with other 5-nitroimidazole drugs. Furthermore, a general experimental workflow and a detailed protocol for solubility determination are provided to assist researchers in generating their own data.
Quantitative Solubility Data for this compound
Comprehensive, quantitative solubility data for this compound in a range of common, pure laboratory solvents is notably scarce in publicly accessible literature. The available data is primarily from vendor-supplied technical datasheets, which often provide lower-limit estimates rather than precise saturation points.
The most specific data point found indicates that this compound is highly soluble in Dimethyl Sulfoxide (DMSO). The table below summarizes the known quantitative solubility information for this compound.
Table 1: Quantitative Solubility of this compound
| Solvent/Solvent System | Temperature (°C) | Solubility |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 125 mg/mL |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.08 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.08 mg/mL |
| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.08 mg/mL |
Data presented as "≥" indicates that the compound is soluble at or above the specified concentration, but the saturation point has not been determined.
Comparative Solubility of Structurally Related Nitroimidazoles
To provide a broader context for researchers, the following table presents solubility data for other widely studied 5-nitroimidazole compounds: metronidazole, tinidazole, ornidazole, and secnidazole. This comparative data can offer insights into the potential solubility characteristics of this compound in solvents for which specific data is unavailable.
Table 2: Solubility of Other 5-Nitroimidazole Drugs
| Compound | Solvent | Temperature (°C) | Solubility |
| Metronidazole | Water | 20 | 10 mg/mL[1] |
| PBS (pH 7.2) | Not Specified | ~2 mg/mL[2] | |
| Ethanol | Not Specified | Soluble, ~5 mg/mL[1][2] | |
| DMSO | Not Specified | Soluble, 15-34 mg/mL[1][2][3] | |
| Tinidazole | Water | Not Specified | Very slightly soluble, Practically insoluble[4][5] |
| PBS (pH 7.2) with 12.5% DMF | Not Specified | ~0.11 mg/mL[6] | |
| Ethanol | Not Specified | Sparingly soluble, ~0.2 mg/mL[4][6] | |
| DMSO | Not Specified | 10 mg/mL[6] | |
| Acetone | Not Specified | Soluble[4][5] | |
| Ornidazole | PBS (pH 7.2) | Not Specified | ~3 mg/mL[7] |
| Ethanol | Not Specified | ~10 mg/mL[7] | |
| DMSO | Not Specified | ~14 mg/mL[7] | |
| Dimethyl Formamide | Not Specified | ~25 mg/mL[7] | |
| Secnidazole | Water | Not Specified | Soluble, 37-40 mg/mL[8][9][10] |
| DMSO | 25 | 37 mg/mL[9] |
Note: Qualitative descriptions such as "Soluble," "Sparingly soluble," and "Very slightly soluble" are based on pharmacopeial definitions.
Experimental Protocol for Solubility Determination
Given the limited available data, researchers may need to determine the solubility of this compound in specific solvents for their applications. The following is a detailed methodology for a standard equilibrium solubility experiment using the shake-flask method, followed by quantification via UV-Vis spectrophotometry.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, phosphate buffer)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Place the vials in a temperature-controlled orbital shaker.
-
Shake the vials at a constant speed and temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
-
Quantification by UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a standard solution across a range of UV wavelengths.
-
Measure the absorbance of the standard solutions at the λmax to construct a calibration curve (Absorbance vs. Concentration).
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, g/100mL, or molarity).
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining this compound solubility.
Conclusion
While specific, comprehensive solubility data for this compound in common laboratory solvents remains limited in the public domain, the available information indicates high solubility in DMSO. For other solvents, researchers can infer potential solubility characteristics from the data on related nitroimidazole compounds. It is recommended that solubility be determined experimentally for the specific solvent and conditions required for a particular application. The provided protocol and workflow offer a standardized approach for generating reliable and reproducible solubility data, which is crucial for advancing research and development involving this compound.
References
- 1. Metronidazole, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Tinidazole | 19387-91-8 [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Secnidazole - LKT Labs [lktlabs.com]
- 9. selleckchem.com [selleckchem.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Panidazole: A Technical Overview of a Nitroimidazole Antiprotozoal Agent
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of panidazole, a nitroimidazole derivative with antiprotozoal activity. Due to the limited availability of detailed experimental data for this compound, this document also incorporates information from the closely related and extensively studied 5-nitroimidazole compound, tinidazole, to provide a broader context for its mechanism of action and experimental evaluation.
Core Chemical Identifiers
This compound is identified by a unique set of chemical descriptors crucial for research and regulatory purposes.
| Identifier | Value | Reference |
| CAS Number | 13752-33-5 | [1] |
| IUPAC Name | 4-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]pyridine | [1] |
| Molecular Formula | C11H12N4O2 | [1] |
| Molecular Weight | 232.24 g/mol | [1] |
| Canonical SMILES | CC1=NC=C(N1CCC2=CC=NC=C2)--INVALID-LINK--[O-] | [1] |
| InChI | InChI=1S/C11H12N4O2/c1-9-13-8-11(15(16)17)14(9)7-4-10-2-5-12-6-3-10/h2-3,5-6,8H,4,7H2,1H3 | [1] |
| InChIKey | ARYPMCPJIWUCIP-UHFFFAOYSA-N | [1] |
| PubChem CID | 72080 | [1] |
| Synonyms | Panidazol, 1-(2-(4-pyridyl)ethyl)-2-methyl-5-nitroimidazole | [1] |
Antiprotozoal Activity and Clinical Data
This compound has been evaluated for its efficacy in treating protozoal infections. A clinical study compared its effectiveness against metronidazole in intestinal amoebiasis and vaginal trichomoniasis.
| Indication | Drug Regimen | Cure Rate (%) | Reference |
| Intestinal Amoebiasis | This compound (2.0 g/day for 6 days) | 68 | [2] |
| Metronidazole (2.0 g/day for 6 days) | 80 | [2] | |
| Vaginal Trichomoniasis | This compound (1.0 g/day for 7 days) | 50 | [2] |
| This compound (1.0 g/day for 10 days) | 60 | [2] |
Side effects were noted in 74% of patients treated for amoebiasis and 46% of those treated for trichomoniasis.[2] However, no toxic effects were observed in haematological, biochemical, and renal function tests.[2]
Mechanism of Action: The Nitroimidazole Pathway
The antiprotozoal activity of this compound, like other 5-nitroimidazoles, is predicated on the reductive activation of its nitro group within anaerobic organisms. This process is crucial for its cytotoxic effect.
This diagram illustrates the generally accepted mechanism for 5-nitroimidazole drugs. This compound diffuses into the target anaerobic cell, where its nitro group is reduced, forming cytotoxic nitro radicals. These radicals then interact with the cell's DNA, causing strand breakage and leading to cell death.
Experimental Protocols
Detailed experimental protocols for this compound are scarce in the literature. However, the following methodology for an in vitro drug sensitivity assay, used for other antiamoebic drugs like tinidazole, is provided as a relevant example for researchers in this field.
In Vitro Drug Sensitivity Assay: Nitroblue Tetrazolium (NBT) Reduction Method
-
Objective: To determine the in vitro susceptibility of protozoan isolates to antiprotozoal agents.
-
Materials:
-
Test compound (e.g., this compound) stock solution (0.1 M in DMSO).
-
Culture medium appropriate for the protozoan species.
-
96-well microtiter plates.
-
Nitroblue tetrazolium (NBT) solution in Hank's Balanced Salt Solution (HBSS).
-
Protozoan culture (e.g., Entamoeba histolytica).
-
Haemocytometer.
-
-
Procedure:
-
Parasite Preparation: Harvest amoebae from a 24-hour old culture and suspend them in the culture medium. Adjust the parasite count to 3 x 10^5 parasites/mL using a haemocytometer.
-
Drug Dilution: Prepare serial dilutions of the test compound in the microtiter plate. For instance, add 200 µL of the drug to the first row and perform doubling dilutions down the plate with the culture medium.
-
Incubation: Add 100 µL of the parasite suspension to each well. Include control wells (without the drug) and blank wells (medium only). Incubate the plates at 37°C for 4 hours.
-
NBT Reduction: After incubation, discard the contents of the plates and wash with pre-warmed HBSS (pH 7.2). Add 100 µL of NBT solution to each well and incubate at 37°C for 45 minutes.
-
Data Analysis: The reduction of NBT by viable parasites results in a color change, which can be quantified spectrophotometrically to determine the concentration of the drug that inhibits a certain percentage of the parasite population (e.g., IC50).
-
Logical Workflow for Drug Evaluation
The evaluation of a novel antiprotozoal compound like this compound typically follows a structured workflow from initial screening to clinical assessment.
This workflow outlines the logical progression for evaluating a new antiprotozoal drug candidate. It begins with initial in vitro screening to assess activity, followed by studies to elucidate the mechanism of action. Promising candidates then move into in vivo animal models to test for efficacy and toxicity, and pharmacokinetic studies to understand their absorption, distribution, metabolism, and excretion (ADME). Finally, the drug enters phased clinical trials in humans to establish safety, dosage, and effectiveness.
References
Panidazole vs. Tinidazole: A Technical Guide to Structural and Mechanistic Differences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panidazole and tinidazole are both synthetic nitroimidazole derivatives recognized for their efficacy against anaerobic bacteria and protozoa. Their shared 5-nitroimidazole core is fundamental to their antimicrobial activity. However, variations in the substituent at the N-1 position of the imidazole ring give rise to distinct physicochemical and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the structural differences between this compound and tinidazole, supported by quantitative data, and explores their shared mechanism of action.
Chemical Structures
The foundational difference between this compound and tinidazole lies in the side chain attached to the imidazole ring. Both possess a 2-methyl and a 5-nitro group on the imidazole ring, but the N-1 substituent differs significantly.
-
Tinidazole features an ethyl sulfone group in its side chain.[1]
-
This compound incorporates a pyridine ring in its side chain.[2]
These structural distinctions are visualized in the diagrams below.
Caption: Chemical structure and information for this compound.
Caption: Chemical structure and information for Tinidazole.
Physicochemical Properties
The structural differences directly influence the physicochemical properties of these compounds, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | This compound | Tinidazole |
| Molecular Weight | 232.24 g/mol [2][3] | 247.27 g/mol [1][4] |
| logP (Octanol/Water) | 0.06[5] | -0.35 to 0.74 |
| Polar Surface Area | 73.85 Ų[6] | 103.48 Ų |
| pKa (Basic) | 5.51[6] | Not available in search results. |
| Solubility | Not available in search results. | Practically insoluble in water; soluble in acetone and methylene chloride.[7][8] |
| Melting Point | Not available in search results. | 127-128 °C |
Mechanism of Action: A Shared Pathway
Both this compound and tinidazole, as nitroimidazoles, share a common mechanism of action. They are prodrugs that require reductive activation of their nitro group to exert their antimicrobial effects. This activation occurs preferentially in anaerobic organisms due to their unique metabolic pathways.
The key steps in the mechanism of action are:
-
Cellular Uptake: The uncharged nitroimidazole molecule passively diffuses into the microbial cell.
-
Reductive Activation: In the low-redox-potential environment of anaerobes, the nitro group of the drug is reduced by electron transport proteins, such as ferredoxin. This process forms a short-lived, highly reactive nitroso radical.
-
DNA Damage: The generated radical intermediates interact with microbial DNA, causing strand breakage and loss of helical structure.
-
Inhibition of Nucleic Acid Synthesis: The damaged DNA impairs the microorganism's ability to replicate and transcribe its genetic material.
-
Cell Death: The culmination of these events is microbial cell death.
The selective toxicity of nitroimidazoles is attributed to the fact that aerobic cells in the human host are less efficient at reducing the nitro group, thus minimizing damage to host tissues.
Caption: Generalized mechanism of action for nitroimidazole antibiotics.
Pharmacokinetics
While sharing a mechanism of action, the structural differences between this compound and tinidazole are expected to lead to variations in their pharmacokinetic profiles.
Tinidazole:
-
Absorption: Rapidly and completely absorbed after oral administration.
-
Distribution: Widely distributed into virtually all tissues and body fluids, including crossing the blood-brain barrier. The apparent volume of distribution is about 50 liters.
-
Protein Binding: Plasma protein binding is approximately 12%.[7]
-
Metabolism: Significantly metabolized in the liver, primarily by CYP3A4.[7]
-
Elimination Half-Life: The elimination half-life is approximately 12 to 14 hours.[9]
This compound: Detailed pharmacokinetic data for this compound is less readily available in the public domain. However, a comparative study with metronidazole in the treatment of intestinal amoebiasis and vaginal trichomoniasis has been conducted.[10]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of this compound and tinidazole are proprietary and not fully disclosed in publicly available literature. However, the general synthetic routes can be outlined based on patent information.
Synthesis of Tinidazole: A General Overview
The synthesis of tinidazole typically involves a two-step process:
-
Condensation: 2-methyl-5-nitroimidazole is reacted with a suitable ethylating agent containing a thioether group, such as 2-(ethylthio)ethanol, in the presence of an acid catalyst (e.g., sulfuric acid) and a solvent (e.g., xylene). This step forms the intermediate 1-(2-ethylthioethyl)-2-methyl-5-nitroimidazole.
-
Oxidation: The thioether intermediate is then oxidized to the corresponding sulfone using an oxidizing agent like hydrogen peroxide in the presence of a catalyst, such as sodium tungstate or ammonium molybdate, to yield tinidazole.
Caption: Simplified workflow for the synthesis of Tinidazole.
Synthesis of this compound
A detailed, publicly available experimental protocol for the synthesis of this compound was not identified in the performed search.
Conclusion
This compound and tinidazole are structurally related nitroimidazoles with a shared mechanism of antimicrobial action. The key structural differentiator is the N-1 side chain: a pyridine moiety in this compound and an ethyl sulfone group in tinidazole. This seemingly minor structural alteration leads to distinct physicochemical properties, which are anticipated to influence their pharmacokinetic and pharmacodynamic profiles. While tinidazole is a well-characterized compound, further research and publication of data on this compound are necessary for a comprehensive comparative analysis, which would be invaluable for drug development professionals in the field of anti-infectives.
References
- 1. Tinidazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Tinidazole | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tinidazole Monograph for Professionals - Drugs.com [drugs.com]
- 4. Pharmacokinetics of tinidazole and metronidazole in women after single large oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacokinetics of tinidazole in male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Tinidazole? [synapse.patsnap.com]
- 9. Tinidazole - Wikipedia [en.wikipedia.org]
- 10. Treatment of intestinal amoebiasis and vaginal trichomoniasis with this compound and its comparison with metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Panidazole and its Class as Potent Antiprotozoal Agents: A Technical Overview
An in-depth examination of the efficacy, mechanism of action, and experimental data related to the nitroimidazole class of antiprotozoal drugs, with a focus on the well-documented agent, Tinidazole.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the potential of panidazole-like compounds as antiprotozoal agents. While specific data on "this compound" is limited in the current scientific literature, extensive research on the closely related 5-nitroimidazole, tinidazole, provides a robust framework for understanding the therapeutic potential of this drug class. This document will synthesize the available data on tinidazole to illuminate the core attributes of these compounds.
Antiprotozoal Spectrum of Activity
Nitroimidazoles, including tinidazole, exhibit a broad spectrum of activity against various pathogenic protozoa. In vitro studies have demonstrated their efficacy against Trichomonas vaginalis, Entamoeba histolytica, and Giardia duodenalis (formerly G. lamblia).[1][2][3][4] Clinical trials have consistently shown high cure rates, often exceeding 90%, for infections caused by these protozoa, such as trichomoniasis, amebiasis, and giardiasis.[1][3]
Mechanism of Action
The antiprotozoal activity of nitroimidazoles like tinidazole is dependent on the anaerobic or microaerophilic environment of the target organisms. The mechanism involves a multi-step process initiated by the reduction of the nitro group of the drug.
The key steps in the mechanism of action are:
-
Entry into the cell: Tinidazole, being a small molecule, enters the protozoan cell via passive diffusion.
-
Reductive activation: Inside the anaerobic protozoan, low-redox-potential electron-transport proteins, such as ferredoxin, which are linked to enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), reduce the nitro group of tinidazole.[5] This activation is selective to anaerobic organisms as the necessary low redox potential is not present in aerobic host cells.[6]
-
Formation of cytotoxic intermediates: The reduction process generates highly reactive nitroso radicals.[6]
-
DNA damage: These cytotoxic free radicals covalently bind to the protozoal DNA, leading to strand breakage and destabilization of the DNA helix.[1][3][6]
-
Inhibition of nucleic acid synthesis and cell death: The extensive DNA damage disrupts normal cellular processes, including DNA replication and transcription, ultimately leading to cell death.[6][7]
Quantitative Data
The following tables summarize the available quantitative data for tinidazole, providing insights into its pharmacokinetic profile and clinical efficacy.
Table 1: Pharmacokinetic Properties of Tinidazole
| Parameter | Value | Reference |
| Bioavailability | ~100% | [1][3] |
| Plasma Protein Binding | 12% | [1][2][3] |
| Volume of Distribution (Vd) | 50.7 L | [1][3] |
| Elimination Half-life (t½) | 12.3 - 12.5 hours | [1][2][3] |
| Peak Serum Concentration (Cmax) | 51 µg/mL (after 2g oral dose) | [8] |
| Time to Peak Concentration (Tmax) | ~2 hours (after 2g oral dose) | [2] |
| Metabolism | Primarily hepatic (CYP3A4) | [1][9] |
| Excretion | Primarily renal (urine) | [1][9][10] |
Table 2: Clinical Efficacy of this compound (as represented by Tinidazole)
| Indication | Pathogen | Dosage Regimen | Clinical Cure Rate | Reference |
| Trichomoniasis | Trichomonas vaginalis | 2g single dose | >90% | [1][3] |
| Giardiasis | Giardia duodenalis | 2g single dose | >90% | [1][3] |
| Amebiasis (intestinal) | Entamoeba histolytica | 2g daily for 3-5 days | >90% | [1][3] |
| Amebic liver abscess | Entamoeba histolytica | 2g daily for 3-5 days | >90% | [1][3] |
A comparative study with metronidazole in intestinal amoebiasis showed cure rates of 68% for this compound and 80% for metronidazole at the same dosage.[11] For vaginal trichomoniasis, this compound resulted in 50-60% cure rates.[11] It is important to note that these results for this compound were not superior to those of metronidazole.[11]
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel antiprotozoal agents. Below are generalized protocols for key experiments.
In Vitro Susceptibility Testing
This assay determines the minimum inhibitory concentration (MIC) of a compound against a protozoan culture.
-
Culturing of Protozoa: Axenic cultures of the target protozoan (e.g., T. vaginalis, E. histolytica, G. duodenalis) are maintained in appropriate culture medium under anaerobic or microaerophilic conditions at 37°C.
-
Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium to achieve a range of final concentrations.
-
Incubation: A standardized number of protozoan trophozoites are inoculated into culture tubes or microtiter plates containing the different drug concentrations. Positive (no drug) and negative (no parasites) controls are included.
-
Assessment of Viability: After a defined incubation period (e.g., 24, 48, or 72 hours), the viability of the protozoa is assessed. This can be done by microscopic examination (e.g., counting motile vs. non-motile organisms) or by using viability assays (e.g., MTT or resazurin-based assays).
-
Determination of MIC/IC50: The MIC is the lowest drug concentration that completely inhibits the visible growth of the protozoa. The IC50 (half-maximal inhibitory concentration) is the concentration of the drug that inhibits 50% of the protozoan growth and is typically determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Conclusion
The available evidence strongly supports the nitroimidazole class, exemplified by tinidazole, as a cornerstone in the treatment of several protozoal infections. Their broad spectrum of activity, well-understood mechanism of action, and favorable pharmacokinetic profile make them highly effective therapeutic agents. While specific data on "this compound" is not as prevalent, the extensive research on tinidazole provides a solid foundation for further investigation into novel nitroimidazole derivatives. Future research could focus on derivatives with improved efficacy against resistant strains, enhanced safety profiles, and optimized pharmacokinetic properties.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tinidazole: a review of its antiprotozoal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tinidazole: a nitroimidazole antiprotozoal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug Targets and Mechanisms of Resistance in the Anaerobic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Tinidazole? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. [Tinidazole: a classical anaerobical drug with multiple potential uses nowadays] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of intestinal amoebiasis and vaginal trichomoniasis with this compound and its comparison with metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of Nitroimidazoles Against Giardia lamblia: A Technical Overview
A Whitepaper on the Core Anti-Giardial Efficacy of 5-Nitroimidazoles, with a Focus on Tinidazole as a Representative Agent
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document focuses on the in vitro activity of tinidazole, a well-researched 5-nitroimidazole, as a representative for the broader class of drugs including the less-documented compound, panidazole. This substitution is due to a significant lack of available in vitro data specifically for this compound's activity against Giardia lamblia.
Introduction
Giardia lamblia, a flagellated protozoan parasite, is a leading cause of diarrheal disease (giardiasis) worldwide. The 5-nitroimidazole class of drugs, including metronidazole and tinidazole, have been mainstays in the treatment of giardiasis for decades.[1] Their efficacy stems from their ability to be selectively activated within the microaerophilic environment of the parasite, leading to cytotoxic effects. This technical guide provides an in-depth overview of the in vitro activity of tinidazole against G. lamblia, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying mechanism of action.
Quantitative Assessment of In Vitro Activity
The in vitro efficacy of tinidazole against G. lamblia has been quantified using various metrics, primarily the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC). These values are often compared with those of other anti-giardial agents to assess relative potency.
| Compound | Metric | Concentration Range (µg/mL) | Strains/Isolates | Reference |
| Tinidazole | MIC | ≤ 0.5 | 25 human isolates | [2] |
| MIC | 0.2 - 12.5 | Not specified | [3] | |
| Metronidazole | IC50 | 0.1 - 10 | 10 Iranian isolates | [4] |
| MIC | ≤ 0.5 (for 24 of 25 isolates) | 25 human isolates | [2] | |
| MIC | 1.6 - 50 | Not specified | [3] | |
| Albendazole | IC50 | 0.062 - 0.1 | 10 Iranian isolates | [4] |
Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions, parasite strains, and endpoint determination methods.
Mechanism of Action
The anti-giardial activity of tinidazole, like other 5-nitroimidazoles, is dependent on the metabolic activation of its nitro group. This process is favored in the low-redox potential environment of anaerobic or microaerophilic organisms like Giardia.
The proposed mechanism involves the following key steps:
-
Drug Uptake: The uncharged tinidazole molecule passively diffuses into the Giardia trophozoite.
-
Reductive Activation: In the parasite's cytoplasm, low-redox potential electron-transport proteins, such as ferredoxins, donate electrons to the nitro group of tinidazole.
-
Formation of Cytotoxic Radicals: This reduction process generates highly reactive nitroso radicals.
-
Macromolecular Damage: These toxic radicals are believed to covalently bind to and damage critical macromolecules, including DNA, leading to strand breakage and loss of helical structure.[5][6]
-
Cell Death: The extensive damage to DNA and other essential molecules disrupts cellular replication and transcription, ultimately leading to parasite death.[5]
This selective toxicity is a hallmark of nitroimidazoles, as the aerobic environment of host cells is less conducive to the reduction of the nitro group, minimizing off-target effects.[5]
Mechanism of Tinidazole Action in Giardia lamblia
Experimental Protocols for In Vitro Susceptibility Testing
The determination of the in vitro activity of compounds like tinidazole against G. lamblia involves a series of standardized procedures. The following outlines a typical workflow for a drug susceptibility assay.
Parasite Culture and Maintenance
Giardia lamblia trophozoites are cultured axenically (free from other living organisms) in a specialized growth medium. A commonly used medium is TYI-S-33, which is typically supplemented with bovine serum and sometimes bile.[7] The parasites are grown in anaerobic or microaerophilic conditions at 37°C and are subcultured regularly to maintain logarithmic growth phase, which is ideal for drug testing.[7]
Drug Preparation
The test compound (e.g., tinidazole) is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions of this stock solution are then prepared in the culture medium to achieve the desired final concentrations for the assay.
In Vitro Susceptibility Assay (Dose-Response)
A common method for assessing drug susceptibility is the microtiter plate-based assay:
-
Seeding: A known number of log-phase trophozoites are seeded into the wells of a microtiter plate.
-
Drug Exposure: The prepared drug dilutions are added to the wells containing the parasites. Control wells with no drug and with the drug vehicle (e.g., DMSO) alone are also included.
-
Incubation: The plates are incubated under anaerobic or microaerophilic conditions at 37°C for a defined period, typically 24 to 48 hours.[8]
-
Viability Assessment: After incubation, the viability of the trophozoites is assessed. This can be done through various methods:
-
Microscopic Enumeration: Counting the number of motile versus non-motile or morphologically altered trophozoites.
-
Dye Exclusion: Using dyes like eosin or trypan blue to differentiate between live and dead cells.
-
Colorimetric Assays: Methods that rely on the metabolic activity of viable cells, such as the MTT assay or staining with methylene blue.[8]
-
Regrowth Assay: Subculturing the treated parasites into fresh, drug-free medium to determine their ability to replicate.[9]
-
-
Data Analysis: The results are used to calculate parameters like the IC50 value, which is the drug concentration that inhibits parasite growth by 50% compared to the control.
In Vitro Anti-Giardial Drug Susceptibility Workflow
Conclusion
The in vitro data for tinidazole demonstrates its potent activity against Giardia lamblia. Its mechanism of action, centered on reductive activation and subsequent macromolecular damage, provides a clear rationale for its efficacy. The standardized experimental protocols for assessing in vitro susceptibility are crucial for the continued surveillance of drug resistance and the discovery of new anti-giardial agents. While specific data for this compound remains elusive, the comprehensive understanding of tinidazole's in vitro profile offers a valuable framework for researchers in the field of anti-parasitic drug development.
References
- 1. Treatment of Giardiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro susceptibilities of 25 Giardia lamblia isolates of human origin to six commonly used antiprotozoal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro susceptibility of Giardia lamblia trophozoites to metronidazole and tinidazole [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Tinidazole? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Drug Susceptibility Testing of Anaerobic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A colorimetric method for the evaluation of anti-giardial drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Method for Assessing Metronidazole Susceptibility of Giardia lamblia Trophozoites - PMC [pmc.ncbi.nlm.nih.gov]
Panidazole: A Comprehensive Technical Overview
This guide provides an in-depth analysis of the chemical and biological properties of panidazole, a nitroimidazole antimicrobial agent. It is intended for researchers, scientists, and professionals in the field of drug development.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized in the table below, providing a clear reference for its chemical identity.
| Property | Value | Citations |
| Molecular Formula | C₁₁H₁₂N₄O₂ | [1][2][3] |
| Molecular Weight | 232.24 g/mol | [1][2][4] |
| IUPAC Name | 4-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]pyridine | [1] |
| CAS Registry Number | 13752-33-5 | [2][5] |
Mechanism of Action
This compound, as a member of the 5-nitroimidazole class of drugs, is believed to exert its antimicrobial effects through a mechanism dependent on the reduction of its nitro group. This process is characteristic of anaerobic environments found in susceptible microorganisms. The reduction generates highly reactive nitro radicals. These cytotoxic intermediates are capable of damaging microbial DNA, leading to strand breakage and ultimately resulting in cell death.[4][5] While the precise molecular interactions can vary, this general pathway is considered the primary mode of action for this class of compounds.[5]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
This method, developed for the analysis of tinidazole, can be adapted to quantify this compound in various matrices.[1][2]
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH adjusted as needed for optimal separation)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: A mixture of acetonitrile and phosphate buffer is prepared. A common starting ratio for similar compounds is 40:60 (v/v).[6] The pH of the buffer should be optimized to ensure good peak shape and retention time for this compound.
-
Standard Solution Preparation: A stock solution of the this compound reference standard is prepared in the mobile phase. A series of dilutions are then made to create a calibration curve.
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase and filtered through a 0.45 µm filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Analysis: The standard and sample solutions are injected into the HPLC system. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
UV-Visible Spectrophotometry for Determination
A simpler, colorimetric method can be employed for the determination of this compound, based on the reaction of the reduced nitroimidazole with a chromogenic agent. The following is based on a method for tinidazole.
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents:
-
Zinc dust
-
Hydrochloric acid (1M)
-
p-hydroxybenzaldehyde solution
-
This compound reference standard
Procedure:
-
Reduction of this compound: A known concentration of the this compound sample is treated with zinc dust and hydrochloric acid to reduce the nitro group to a primary amine. The reaction is typically allowed to proceed for a set time (e.g., 1 hour) at room temperature.
-
Color Formation: Following the reduction, a solution of p-hydroxybenzaldehyde is added. The mixture is then heated (e.g., at 50°C) to facilitate the condensation reaction between the newly formed primary amine and the aldehyde, resulting in a colored product.
-
Spectrophotometric Measurement: The absorbance of the resulting colored solution is measured at its wavelength of maximum absorbance (λmax), which would need to be determined experimentally for the this compound-derived chromogen.
-
Quantification: The concentration of this compound in the original sample is calculated by comparing the absorbance to a calibration curve prepared using known concentrations of the this compound reference standard that have been subjected to the same procedure.
The workflow for developing an analytical method for this compound is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of Analytical Methods for Evaluating Tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. public.pensoft.net [public.pensoft.net]
Spectroscopic Data of Panidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Panidazole is a nitroimidazole derivative with potential therapeutic applications.[1][2][3] Its chemical formula is C11H12N4O2, and it has a molecular weight of 232.24 g/mol .[2][3] A thorough understanding of its molecular structure is crucial for drug development, and spectroscopic techniques are indispensable for this purpose. This guide provides a summary of expected spectroscopic data for this compound based on analogous compounds, along with detailed experimental protocols for acquiring such data.
Spectroscopic Data (Based on Analogous Nitroimidazole Compounds)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Analogous Compound: Tinidazole)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.5 | s | 3H | -CH₃ |
| ~3.4 | t | 2H | -CH₂- |
| ~4.5 | t | 2H | -CH₂- |
| ~7.2-8.5 | m | 5H | Aromatic-H, Imidazole-H |
Predicted ¹³C NMR Data (Analogous Compound: Tinidazole)
| Chemical Shift (ppm) | Assignment |
| ~15 | -CH₃ |
| ~48 | -CH₂- |
| ~50 | -CH₂- |
| ~120-140 | Aromatic/Imidazole C |
| ~150 | C-NO₂ |
Infrared (IR) Spectroscopy
Characteristic IR Absorption Bands (Analogous Compounds: Tinidazole, Metronidazole, Benznidazole)
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3100 | Aromatic C-H | Stretching |
| ~2900-3000 | Aliphatic C-H | Stretching |
| ~1500-1600 | C=C, C=N | Aromatic/Imidazole Ring Stretching |
| ~1500-1550 | N-O | Asymmetric Stretching (NO₂) |
| ~1350-1380 | N-O | Symmetric Stretching (NO₂) |
| ~1000-1300 | C-N | Stretching |
Mass Spectrometry (MS)
Expected Fragmentation Pattern (Based on Metronidazole)
In Electrospray Ionization (ESI-MS), this compound is expected to be detected as the protonated molecule [M+H]⁺. Fragmentation in MS/MS would likely involve the loss of the nitro group and cleavage of the ethylpyridine side chain.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters such as pulse width, relaxation delay, and number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
Experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid is pressed against a crystal.
-
Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl).
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to different functional groups by comparing the obtained spectrum with correlation charts.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. This can be coupled with a liquid chromatography system (LC-MS) for sample introduction.
-
Data Acquisition:
-
Introduce the sample solution into the ESI source. The solvent is evaporated, and the analyte molecules are ionized.
-
Acquire the full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺).
-
Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
-
-
Data Analysis: Analyze the mass spectrum to confirm the molecular weight. The fragmentation pattern provides information about the structural components of the molecule.
Visualizations
Caption: Workflow for Spectroscopic Analysis of this compound.
References
Panidazole: A Technical Guide to Its Biological Activity and Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panidazole is a nitroimidazole antimicrobial agent with activity against a range of anaerobic bacteria and protozoa. As a member of the 5-nitroimidazole class, its mechanism of action is contingent on the reductive activation of its nitro group within susceptible anaerobic microorganisms, a process that generates cytotoxic free radicals. These reactive molecules subsequently induce damage to microbial DNA, leading to cell death. This technical guide provides a comprehensive overview of the biological activity, spectrum, mechanism of action, and resistance pathways associated with this compound and its closely related analogue, tinidazole. It includes a summary of available quantitative susceptibility data, detailed experimental protocols for key in vitro assays, and visualizations of the drug's activation pathway and a typical preclinical evaluation workflow. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of antimicrobial agents.
Introduction
This compound is a synthetic 5-nitroimidazole derivative. The nitroimidazole class of antimicrobials has been a cornerstone in the treatment of anaerobic and protozoal infections for decades[1]. The selective toxicity of these compounds is derived from their mechanism of action, which requires an anaerobic environment for activation[2]. This compound has demonstrated clinical efficacy in the treatment of intestinal amoebiasis and vaginal trichomoniasis[3]. Its biological activity is comparable to other 5-nitroimidazoles, such as the more extensively studied metronidazole and tinidazole[3][4]. This guide will delve into the technical details of this compound's biological profile, leveraging data from closely related compounds where specific information on this compound is limited.
Mechanism of Action
The antimicrobial activity of this compound, like other 5-nitroimidazoles, is dependent on its reductive activation within the target organism. This process can be summarized in the following steps:
-
Cellular Uptake: this compound, a small and relatively lipophilic molecule, enters the microbial cell via passive diffusion[2].
-
Reductive Activation: In the low redox potential environment of anaerobic bacteria and certain protozoa, the nitro group of this compound is reduced. This reaction is catalyzed by microbial proteins with electron-donating capabilities, such as ferredoxin or flavodoxin, which are components of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system[2][5].
-
Generation of Cytotoxic Radicals: The single-electron reduction of the nitro group forms a highly reactive nitro radical anion[5][6]. This radical can undergo further reduction to generate other cytotoxic intermediates, including nitroso and hydroxylamine derivatives[7].
-
DNA Damage: These reactive intermediates are the primary effectors of the drug's antimicrobial action. They interact with and induce damage to microbial DNA, causing strand breakage and loss of helical structure, which ultimately inhibits protein synthesis and leads to cell death[6][8].
The selective toxicity of this compound arises from the fact that the reductive activation of the nitro group is inefficient in aerobic environments and in host cells, which lack the necessary low-redox-potential electron transport proteins[2].
References
- 1. exphar.com [exphar.com]
- 2. Discovery and preclinical development of new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpiamr.eu [jpiamr.eu]
- 4. researchgate.net [researchgate.net]
- 5. international-biopharma.com [international-biopharma.com]
- 6. In vitro and ex vivo systems at the forefront of infection modeling and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Introduction: The Principle of Hypoxia-Selective Activation
An In-Depth Technical Guide to the Activation Mechanism of Panidazole Prodrugs
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms governing the activation of this compound and related nitroimidazole-based prodrugs. The activation of these compounds is a cornerstone of hypoxia-targeted therapy, leveraging the unique microenvironment of solid tumors and anaerobic infections to achieve selective cytotoxicity.
This compound is a 2-nitroimidazole compound designed as a prodrug, a molecule that is biologically inactive until metabolized into its active form. Its activation and therapeutic efficacy are intrinsically linked to hypoxic conditions (low oxygen levels), a hallmark of many solid tumors and anaerobic microbial environments. This selectivity allows for targeted cell killing while minimizing damage to healthy, well-oxygenated (normoxic) tissues.
The fundamental mechanism relies on the bioreduction of the electron-deficient nitro group on the imidazole ring. This process is catalyzed by a range of endogenous oxidoreductase enzymes. Under normoxic conditions, the initial reduction is a futile process. However, under hypoxia, the reduction proceeds to generate highly reactive cytotoxic species that induce cell death.
The Core Activation Pathway
The activation of this compound is a multi-step process critically dependent on the intracellular oxygen concentration and the presence of specific reductase enzymes. The pathway can diverge into a futile cycle in the presence of oxygen or a productive cytotoxic cascade in its absence.
Role of Reductase Enzymes
The bioreduction is not spontaneous; it is catalyzed by flavoproteins that transfer electrons from cellular donors like NAD(P)H to the nitroimidazole. These enzymes fall into two main categories:
-
One-Electron Reductases : This group includes enzymes such as NADPH-cytochrome P450 reductase, cytochrome b5 reductase, and xanthine oxidase.[1] They catalyze the transfer of a single electron to the this compound nitro group.
-
Two-Electron Reductases : This category includes enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1 or DT-diaphorase) and bacterial-like Type I nitroreductases.[1][2] These enzymes can catalyze the reduction in two-electron steps, bypassing the oxygen-sensitive intermediate.[1] Type I nitroreductases, which are absent in mammalian cells, are particularly important for the anti-parasitic activity of related nitroimidazoles like benznidazole.[3]
Oxygen-Dependent Futile Cycling (Normoxia)
In healthy, well-oxygenated tissues, one-electron reductases transfer an electron to the this compound molecule, forming a nitro radical anion (R-NO₂⁻•).[2][4] Molecular oxygen, being highly electronegative, rapidly re-oxidizes this radical anion back to the parent prodrug. This reaction simultaneously produces a superoxide anion (O₂⁻•), creating a "futile cycle" that prevents the accumulation of reduced intermediates and confines the drug's activity to hypoxic regions.[2]
Reductive Cascade and Cytotoxin Formation (Hypoxia)
Under hypoxic conditions (O₂ < 1.3%), the lack of oxygen allows the nitro radical anion to persist long enough to undergo further reduction.[5] The complete reduction of the nitro group (R-NO₂) is a four-electron process that proceeds through several highly reactive intermediates:
-
Nitroso Intermediate (R-NO): The nitro radical anion is reduced further by a second electron.
-
Hydroxylamine Intermediate (R-NHOH): The nitroso group is reduced by two more electrons to form a hydroxylamine.[2] This species is a potent electrophile and is considered the primary cytotoxic agent.
-
Amine Metabolite (R-NH₂): The hydroxylamine can be further reduced to a stable, non-toxic amine.
The highly reactive hydroxylamine and potentially other intermediates like nitrenium ions covalently bind to cellular macromolecules, particularly proteins (via thiol groups) and DNA, leading to widespread cellular damage and cell death.[6][7]
Quantitative Data
The efficacy and selectivity of nitroimidazole prodrugs are quantified by comparing their cytotoxicity under normoxic and hypoxic conditions. The Hypoxia Cytotoxicity Ratio (HCR) is a key metric, calculated as the ratio of the IC₅₀ (concentration causing 50% inhibition) in normoxia to the IC₅₀ in hypoxia. A high HCR indicates high hypoxia selectivity.
Table 1: Hypoxia-Selective Cytotoxicity of Nitroimidazole Prodrugs
| Compound | Cell Line | IC₅₀ Normoxia (µM) | IC₅₀ Hypoxia (µM) | HCR (Normoxia/Hypoxia) | Reference |
| TH-302 | H460 | > 1000 | ~10 | > 100 | [8] |
| TH-302 | HT29 | > 1000 | ~20 | > 50 | [8] |
| Pimonidazole | FaDu | ~3035 | ~179 | ~17 | (Calculated from[4]) |
| N₃-AZA | FaDu | ~1463 | ~271 | ~5.4 | (Calculated from[4]) |
| CP-506 | HCT116 | ~800 | ~0.2 | ~4000 | [7] |
Note: Data for TH-302, Pimonidazole, N₃-AZA, and CP-506 are presented as representative examples of 2-nitroimidazole-based hypoxia-activated prodrugs.
Table 2: Representative Kinetic Parameters of Reductases with Nitroaromatic Substrates
| Enzyme | Substrate | Coenzyme | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Reference |
| E. coli NfsA | NADPH | - | 100 ± 11 | 440 ± 26 | 4.3 x 10⁶ | [3] |
| E. cloacae NR | p-Nitrobenzoic acid | NADH | 330 ± 40 | 1.9 ± 0.09 | 5.8 x 10³ | [9] |
| Human CYP2A6 | Metronidazole | NADPH | 196 ± 47 | 2.5 ± 0.2 | 1.3 x 10⁴ | [10] |
| E. cloacae NR | 2,4-Dinitrotoluene | NADH | 13 ± 2 | 17.5 ± 0.5 | 1.3 x 10⁶ | [11] |
Note: Kinetic parameters are highly dependent on the specific enzyme, substrate, and experimental conditions. This table provides illustrative examples.
Key Experimental Protocols
Validating the mechanism of action of this compound and similar prodrugs involves a series of specialized in vitro and in vivo experiments.
Protocol: In Vitro Hypoxia-Selective Cytotoxicity Assay
This protocol determines the IC₅₀ of a prodrug under normoxic and hypoxic conditions.
-
Cell Seeding: Seed human cancer cells (e.g., H460, FaDu) into 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Drug Preparation: Prepare a serial dilution of the this compound prodrug in cell culture medium.
-
Treatment: Add the drug dilutions to the plates. Prepare two identical sets of plates.
-
Incubation:
-
Place one set of plates in a standard normoxic incubator (20-21% O₂, 5% CO₂, 37°C).
-
Place the second set in a hypoxic chamber or incubator (e.g., <0.1% O₂, 5% CO₂, 37°C) for a specified duration (e.g., 2-4 hours).[8]
-
-
Recovery: After the hypoxic exposure, transfer the plates to a normoxic incubator. Wash the cells and add fresh medium.
-
Viability Assessment: Continue incubation for a total of 72-96 hours from the start of treatment. Assess cell viability using a suitable assay (e.g., CellTiter-Glo, alamarBlue, Crystal Violet).[7]
-
Data Analysis: Plot cell viability against drug concentration for both normoxic and hypoxic conditions. Calculate the IC₅₀ values using non-linear regression and determine the Hypoxia Cytotoxicity Ratio (HCR).
Protocol: Immunofluorescent Detection of Prodrug-Protein Adducts
This method visualizes the covalent binding of the activated prodrug within hypoxic cells. Pimonidazole is often used as a gold-standard marker for this purpose.
-
Cell Culture: Grow cells on glass coverslips.
-
Treatment: Treat cells with the nitroimidazole prodrug (e.g., 100-200 µM pimonidazole) and incubate under normoxic and hypoxic conditions for 2-4 hours.[5][12]
-
Fixation: Wash cells 3-4 times with buffer (e.g., HBSS or PBS). Fix the cells with 4% paraformaldehyde or cold acetone for 10 minutes at room temperature.[4][5]
-
Permeabilization: If required, permeabilize cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding using a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically recognizes the prodrug adducts (e.g., mouse monoclonal anti-pimonidazole antibody) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the cells, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Mounting & Imaging: Wash the cells, counterstain nuclei with DAPI if desired, and mount the coverslips onto microscope slides. Visualize the fluorescent signal using a fluorescence microscope. A strong signal should only be present in the hypoxic-treated cells.
Protocol: Identification of Protein Adducts by LC-MS/MS
This workflow identifies the specific cellular proteins that are targeted by the activated prodrug.
-
Probe Synthesis: Use a nitroimidazole prodrug functionalized with a bio-orthogonal handle, such as an alkyne group.
-
Cell Treatment: Treat cancer cells with the alkyne-tagged prodrug under both normoxic and hypoxic conditions.
-
Lysis and Click Chemistry: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction on the protein lysate using a biotin-azide probe. This attaches a biotin tag specifically to the proteins that have been adducted by the prodrug.
-
Affinity Purification: Use streptavidin-coated magnetic beads to pull down the biotin-tagged protein adducts.
-
Proteolytic Digestion: Digest the captured proteins into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the acquired mass spectra against a protein database to identify the sequences of the peptides and thus the identity of the target proteins that were enriched in the hypoxic sample.[13][14]
Conclusion
The activation mechanism of this compound is a sophisticated, oxygen-dependent bioreductive process. Its reliance on tumor hypoxia and specific reductase enzymes provides a powerful strategy for targeted cancer therapy. A thorough understanding of this pathway, supported by quantitative cytotoxicity data and robust experimental validation of target engagement, is critical for the development of next-generation hypoxia-activated prodrugs and for optimizing their clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. site.hypoxyprobe.com [site.hypoxyprobe.com]
- 3. The 3D‐structure, kinetics and dynamics of the E. coli nitroreductase NfsA with NADP + provide glimpses of its catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Human Cytochrome P450 Enzymes in the Formation of 2-Hydroxymetronidazole: CYP2A6 is the High Affinity (Low Km) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steady-state kinetic mechanism, stereospecificity, substrate and inhibitor specificity of Enterobacter cloacae nitroreductase [pubmed.ncbi.nlm.nih.gov]
- 12. site.hypoxyprobe.com [site.hypoxyprobe.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Panidazole's Interaction with Microbial DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth exploration of the molecular interactions between panidazole, a nitroimidazole antimicrobial agent, and microbial DNA. As a member of the 5-nitroimidazole class, this compound's mechanism of action is predicated on its reductive activation within anaerobic or microaerophilic microorganisms, leading to the generation of cytotoxic metabolites that induce significant DNA damage. This document details the activation pathways, the nature of the DNA lesions, and the downstream consequences for the microbial cell. It also presents relevant quantitative data and outlines key experimental protocols for studying these interactions.
The Core Mechanism: Reductive Activation and DNA Damage
This compound, like other 5-nitroimidazole antibiotics such as metronidazole and tinidazole, functions as a prodrug that requires intracellular activation to exert its antimicrobial effects.[1] The selective toxicity of this compound against anaerobic bacteria and certain protozoa is attributed to the unique low-redox environment within these organisms, which is necessary for the drug's activation.[2][3] The process can be summarized in three key stages:
-
Cellular Uptake and Reductive Activation: this compound diffuses into the microbial cell.[4] In the low-redox potential cytoplasm of anaerobic or microaerophilic organisms, the nitro group of the this compound molecule is reduced. This reduction is catalyzed by microbial enzymes, primarily nitroreductases, or by electron transport proteins with low redox potentials like ferredoxin and flavodoxin.[5][6][7] This process is highly efficient in anaerobes but not in aerobic host cells, which accounts for the drug's selective toxicity.[8]
-
Generation of Cytotoxic Intermediates: The reduction of the nitro group results in the formation of a series of highly reactive, short-lived intermediates, including a nitroso radical.[1][8] These reactive species are the primary effectors of cellular damage.
-
Interaction with Microbial DNA: The generated cytotoxic intermediates interact with microbial DNA, causing extensive damage. This includes causing DNA strand breaks and the loss of the helical structure, which ultimately inhibits DNA replication and transcription.[8][9][10] The disruption of these fundamental cellular processes leads to microbial cell death.[1]
Below is a diagram illustrating the activation pathway of this compound and its interaction with microbial DNA.
Caption: this compound activation and DNA interaction pathway.
Quantitative Data on Antimicrobial Efficacy
While specific quantitative data for this compound is limited in the literature, the minimum inhibitory concentrations (MIC) for the structurally similar compound, tinidazole, provide a strong indication of the expected efficacy against various anaerobic pathogens.
| Microorganism | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Porphyromonas gingivalis | 0.25 | 0.5 | [11] |
| Prevotella intermedia | 0.25 | 0.5 | [11] |
| Fusobacterium spp. | 0.25 | 1.0 | [11] |
| Peptostreptococcus spp. | 8.0 | 8.0 | [11] |
MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
To investigate the interaction of this compound with microbial DNA, several key experiments are typically employed. Below are detailed methodologies for two such critical assays.
Comet Assay (Single Cell Gel Electrophoresis) for DNA Strand Break Detection
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while intact DNA remains in the "head." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Methodology:
-
Cell Preparation:
-
Culture the target anaerobic microorganism to the mid-logarithmic phase.
-
Expose the culture to various concentrations of this compound (and a negative control) for a defined period.
-
Harvest the cells by centrifugation and wash with a suitable buffer.
-
Resuspend the cell pellet in low-melting-point agarose at 37°C.
-
-
Slide Preparation:
-
Pipette the cell-agarose suspension onto a pre-coated microscope slide.
-
Cover with a coverslip and allow the agarose to solidify at 4°C.
-
-
Lysis:
-
Immerse the slides in a lysis solution (containing detergent and high salt) to dissolve cellular and nuclear membranes.
-
-
Electrophoresis:
-
Place the slides in an electrophoresis tank filled with electrophoresis buffer.
-
Apply a voltage to draw the negatively charged DNA towards the anode.
-
-
Staining and Visualization:
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green, ethidium bromide).
-
Visualize the slides using a fluorescence microscope.
-
-
Data Analysis:
-
Capture images and analyze them using specialized software to quantify the extent of DNA migration (e.g., tail length, percentage of DNA in the tail).
-
Below is a diagram illustrating the experimental workflow for the comet assay.
Caption: Workflow for the Comet Assay.
Nitroreductase Activity Assay
This assay measures the activity of the enzymes responsible for activating this compound.
Principle: The activity of nitroreductases can be monitored by observing the reduction of a chromogenic substrate, such as nitrofurantoin, or by measuring the consumption of a cofactor like NADH or NADPH.
Methodology:
-
Preparation of Cell-Free Extract:
-
Culture the microorganism and harvest the cells.
-
Lyse the cells (e.g., by sonication or enzymatic digestion) to release the intracellular contents.
-
Centrifuge the lysate to pellet cellular debris and obtain a cell-free extract.
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing the cell-free extract, a cofactor (NADH or NADPH), and this compound (or a suitable nitro-compound substrate).
-
-
Spectrophotometric Measurement:
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH, using a spectrophotometer.
-
Alternatively, if a chromogenic substrate is used, monitor the change in absorbance at the appropriate wavelength.
-
-
Calculation of Activity:
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the cofactor or substrate.
-
Downstream Consequences of DNA Damage
The DNA damage induced by activated this compound triggers a cascade of events within the microbial cell, ultimately leading to its demise.
The logical relationship of these downstream events is depicted in the following diagram.
Caption: Downstream effects of this compound-induced DNA damage.
Conclusion
This compound's interaction with microbial DNA is a complex process initiated by its reductive activation within susceptible anaerobic and microaerophilic organisms. The resulting DNA damage, characterized by strand breaks and loss of helical structure, is the primary mechanism of its potent antimicrobial activity. Understanding these molecular interactions is crucial for the continued development of effective antimicrobial strategies and for overcoming potential resistance mechanisms. The experimental protocols outlined in this guide provide a framework for further research into the specific effects of this compound and other nitroimidazole compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism and clinical significance of metronidazole resistance in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vaginal redox potential in bacterial vaginosis (nonspecific vaginitis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tinidazole in the treatment of bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavodoxin-dependent pyruvate oxidation, acetate production and metronidazole reduction by Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Roles of efflux pumps and nitroreductases in metronidazole-resistant Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Tinidazole? [synapse.patsnap.com]
- 9. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. A Study of Antimicrobial Effects of Tinidazole against Pathogens of Periodontitis and Pericoronitis [hxkqyxzz.net]
Methodological & Application
Application Notes and Protocols for Nitroimidazole Compounds in Cell Culture
A Note on "Panidazole": The term "this compound" is not found in the currently available scientific literature as a standard designation for a specific compound. It is likely a placeholder, a novel internal designation, or a potential misspelling of a known nitroimidazole drug, such as tinidazole or metronidazole. The protocols and data presented herein are based on established experimental findings for nitroimidazole-class compounds, primarily metronidazole and tinidazole, and provide a representative framework for assessing the in vitro efficacy of similar molecules.
Introduction
Nitroimidazoles are a class of synthetic, nitrogen-based heterocyclic compounds with a history of use as antibacterial and antiprotozoal agents. Their mechanism of action, which involves the reduction of the nitro group to generate reactive nitro radicals, leads to DNA damage and subsequent cell death in anaerobic organisms.[1][2] This cytotoxic mechanism has prompted research into their potential as anticancer agents, particularly in the hypoxic microenvironments characteristic of solid tumors.[3] These application notes provide detailed protocols for evaluating the effects of nitroimidazole compounds on cancer cell lines in vitro, focusing on the assessment of cell viability and the induction of apoptosis.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of metronidazole on the DLD-1 human colorectal adenocarcinoma cell line, as determined by an MTT assay over a 72-hour period.
| Compound | Cell Line | Incubation Time | Concentration (µg/mL) | Cell Viability (%) | Apoptotic Rate Increase |
| Metronidazole | DLD-1 | 24 hours | 10 | 86.9 | Significant |
| Metronidazole | DLD-1 | 24 hours | 50 | 87.8 | Significant |
| Metronidazole | DLD-1 | 24 hours | 250 | 87.7 | Not Significant |
| Metronidazole | DLD-1 | 48 hours | 0.1 | Not Reported | Significant |
| Metronidazole | DLD-1 | 48 hours | 10 | Not Reported | Significant |
| Metronidazole | DLD-1 | 48 hours | 50 | Not Reported | Significant |
| Metronidazole | DLD-1 | 48 hours | 250 | Not Reported | Significant |
| Metronidazole | DLD-1 | 72 hours | All Concentrations | Decreased | Significant |
Data extracted from a study on the DLD-1 colorectal cancer cell line.[4] The study noted that cell viability was diminished in all experimental groups compared to the control.[4] A significant increase in the apoptotic rate was observed at various concentrations and time points.[4]
Experimental Protocols
General Cell Culture and Maintenance
This protocol outlines standard procedures for the culture of adherent mammalian cell lines, such as DLD-1 or PANC-1.[5][6]
Materials:
-
Complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath.[6] Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at 150-300 xg for 5 minutes.[6] Resuspend the cell pellet in fresh medium and seed into a new culture flask.[7]
-
Passaging Adherent Cells: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.[6]
-
Add a sufficient volume of Trypsin-EDTA to cover the cells and incubate at 37°C for 2-5 minutes, or until cells detach.[6]
-
Neutralize the trypsin by adding complete growth medium, and collect the cell suspension.
-
Centrifuge the cells at 150-300 xg for 5 minutes, discard the supernatant, and resuspend the pellet in fresh medium.
-
Seed the cells into new culture vessels at the desired density.
Cell Viability Assessment (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a nitroimidazole compound using a colorimetric MTT assay.[8]
Materials:
-
96-well cell culture plates
-
Adherent cancer cell line (e.g., DLD-1)
-
Nitroimidazole compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the nitroimidazole compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.[9]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.[10]
Apoptosis Detection (Annexin V Staining)
This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis and necrosis via flow cytometry.[11]
Materials:
-
6-well cell culture plates
-
Nitroimidazole compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the nitroimidazole compound at the desired concentrations (e.g., near the IC50 value) for a specified time (e.g., 24 or 48 hours).[11]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 xg for 5 minutes.
-
Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Proposed mechanism of nitroimidazole-induced apoptosis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Tinidazole? [synapse.patsnap.com]
- 3. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metronidazole Decreases Viability of DLD-1 Colorectal Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. Cell culture protocol | Proteintech Group [ptglab.com]
- 7. Cell Culture Protocols [cellbiologics.com]
- 8. A cellular viability assay to monitor drug toxicity [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nitroimidazole Dosage Calculation in In Vivo Studies
Disclaimer: Information specifically pertaining to "Panidazole" is scarce in publicly available scientific literature. The following application notes and protocols are based on data from closely related 5-nitroimidazole compounds, such as Tinidazole and Metronidazole, which share a similar mechanism of action. Researchers should use this information as a guideline and conduct dose-finding and toxicity studies specific to their molecule of interest.
Introduction
Nitroimidazoles are a class of synthetic antimicrobial agents effective against anaerobic bacteria and certain protozoa. Their mechanism of action involves the reduction of the nitro group in the microbial cell, leading to the formation of cytotoxic metabolites that induce DNA strand breakage and cell death. This document provides a framework for determining appropriate dosages for in vivo studies using nitroimidazole compounds, with a focus on preclinical animal models.
Quantitative Data Summary
The following tables summarize key quantitative data for representative nitroimidazole compounds, which can serve as a starting point for estimating dosages for novel derivatives.
Table 1: Acute Toxicity Data for Nitroimidazoles in Rodents
| Compound | Animal Model | Route of Administration | LD50 Value | Reference |
| Tinidazole | Rat | Oral | ~3,000 mg/kg | [1] |
| Tinidazole | Mouse | Oral | ~4,000 mg/kg | [1] |
| Tinidazole | Rat, Mouse | Oral or Intraperitoneal | >2,000 mg/kg | [2] |
| Tinidafen | White Rat | Oral | 2564.36 ± 349.13 mg/kg | [3] |
Table 2: No-Observed-Adverse-Effect Level (NOAEL) for Tinidazole in Rats
| Study Duration | Dose Level | Observed Effects | NOAEL | Reference |
| 1-Month | 125 - 4,000 mg/kg/day | Mortality at ≥ 2,000 mg/kg/day | 500 mg/kg | [1] |
| 6-Month | 60 - 600 mg/kg | Enlarged cecums at ≥ 300 mg/kg | 150 mg/kg (Implied) | [1] |
| Developmental | 125 - 2,000 mg/kg | Maternal and fetal toxicity at ≥ 500 mg/kg | 125 mg/kg (Embryo-fetal) | [1] |
Table 3: Pharmacokinetic Parameters of Nitroimidazoles
| Compound | Animal Model | Dose | Elimination Half-Life | Key Findings | Reference |
| Tinidazole | Human | Single Oral/IV | 12-13 hours | Bioavailability ~99% | [4] |
| Ornidazole | Rabbit | Not Specified | Not Specified | Method for real-time monitoring of unbound drug | [5] |
| Tinidazole | Rabbit | Not Specified | Not Specified | Successfully applied to pharmacokinetic study in blood | [5] |
| Metronidazole | Human | 500 mg oral q8h | 8 hours | Cmax = 12 mg/L | [6] |
| Voriconazole | Mouse | 10, 20, 40 mg/kg oral | 0.72 - 2.9 hours | Non-linear increase in peak serum levels with dose | [7] |
Experimental Protocols
Protocol 1: Preparation of Nitroimidazole Formulation for Oral Administration
This protocol describes the preparation of a nitroimidazole compound for oral gavage in a murine model.
Materials:
-
Nitroimidazole compound (e.g., Tinidazole)
-
Vehicle (e.g., Phosphate Buffered Saline (PBS), 0.5% carboxymethylcellulose)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Calculate the required amount of drug: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the total mass of the nitroimidazole compound needed.
-
Weigh the compound: Accurately weigh the calculated amount of the nitroimidazole powder.
-
Prepare the vehicle: Prepare the chosen vehicle solution. For microbial studies, PBS is recommended to buffer against gastric pH. For other studies, a suspending agent like 0.5% carboxymethylcellulose may be appropriate.
-
Suspend the drug:
-
If the compound is not readily soluble, create a homogenous suspension.
-
Gradually add the powdered drug to the vehicle while continuously stirring with a magnetic stirrer.
-
For poorly soluble compounds, use a mortar and pestle to grind the powder with a small amount of the vehicle to create a paste before diluting to the final volume.
-
-
Adjust pH (if necessary): Check the pH of the final formulation. For parenteral administration, the pH should be close to physiological pH (6.8-7.2)[8].
-
Ensure sterility for parenteral routes: If the substance is to be administered parenterally, it must be sterile. This can be achieved by filtering the solution through a 0.2-micron filter[8].
-
Store appropriately: Store the formulation according to the compound's stability data. Prepare fresh daily if stability is unknown.
Protocol 2: In Vivo Efficacy Study in a Murine Infection Model
This protocol outlines a general procedure for assessing the efficacy of a nitroimidazole compound in a mouse model of infection.
Materials:
-
Infected mice (e.g., with Trypanosoma cruzi or an anaerobic bacterium)
-
Prepared nitroimidazole formulation
-
Appropriate gavage needles or pipettes for oral administration[9]
-
Syringes and needles for parenteral administration
-
Animal balance
-
Personal Protective Equipment (PPE)
-
Endpoint analysis equipment (e.g., qPCR machine, luminometer)
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for a minimum of 72 hours before the start of the experiment.
-
Infection: Infect the animals with the pathogen of interest. For example, mice can be infected intraperitoneally with 1000 bloodstream trypomastigotes of T. cruzi[9].
-
Group Allocation: Randomly assign animals to control and treatment groups.
-
Treatment Initiation: Begin treatment at a predetermined time post-infection (e.g., 12 days for T. cruzi infection)[9].
-
Dose Administration:
-
Weigh each animal daily to ensure accurate dosing.
-
Oral Gavage: Administer the drug formulation using a proper gavage technique. A refined method using a pipette tip to stimulate the swallowing reflex can reduce animal distress[9][10]. Optimal volumes are typically 5-10 mL/kg, though up to 20 mL/kg may be used for microbial studies[11][12].
-
Parenteral Injection (e.g., Intraperitoneal): Ensure aseptic technique. Use an appropriate needle size (e.g., 25-27G)[8].
-
-
Monitoring: Observe the animals daily for any clinical signs of toxicity or distress, such as weight loss, immobility, or changes in behavior[9].
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Collect relevant tissues (e.g., blood, heart, liver) for analysis.
-
Quantify pathogen burden using methods like qPCR to determine the efficacy of the treatment[9].
-
-
Data Analysis: Compare the pathogen load in the treated groups to the vehicle control group to determine the statistical significance of the drug's effect.
Visualizations
Signaling Pathway
Caption: General mechanism of action for nitroimidazole drugs.
Experimental Workflow
Caption: Workflow for an in vivo antimicrobial efficacy study.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pnlee.co.uk [pnlee.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Biological availability and pharmacokinetics of tinidazole after single and repeated doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo and real time determination of ornidazole and tinidazole and pharmacokinetic study by capillary electrophoresis with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of pulse dosing versus standard dosing: in vitro metronidazole activity against Bacteroides fragilis and Bacteroides thetaiotaomicron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. Refining drug administration in a murine model of acute infection with Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Panidazole in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panidazole is a nitroimidazole antimicrobial agent. The quantification of this compound in plasma is essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analytical quantification of this compound in plasma. While specific methods for this compound are not widely published, the methods presented here for other structurally related nitroimidazole compounds, such as ornidazole, tinidazole, and metronidazole, are readily adaptable for this compound analysis. The provided protocols are based on established and validated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of drugs in biological matrices. This method offers good sensitivity and reproducibility for the analysis of this compound in plasma.
Data Presentation: HPLC-UV Methods for Related Nitroimidazoles
The following table summarizes the key quantitative parameters of HPLC-UV methods developed for nitroimidazoles closely related to this compound. These parameters can serve as a benchmark for the development and validation of a this compound-specific assay.
| Analyte | Sample Preparation | Linearity Range | Lower Limit of Quantification (LLOQ) | Recovery (%) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Reference |
| Ornidazole | Liquid-Liquid Extraction (LLE) with dichloromethane | 50 ng/mL - 12 µg/mL | 50 ng/mL | >85% | < 3.52% | < 3.52% | [1] |
| Tinidazole | Protein Precipitation (PPT) | 0.5 µg/mL - 30 µg/mL | 0.05 µg/mL | > 95% | 0.36% - 6.14% | 1.14% - 4.21% | [2] |
| Metronidazole | Protein Precipitation (PPT) with methanol | 0.05 µg/mL - 30 µg/mL | 0.05 µg/mL | Not Reported | Not Reported | Not Reported | [3] |
Experimental Protocol: HPLC-UV Method
This protocol is a generalized procedure based on common practices for nitroimidazole analysis and can be optimized for this compound.
1.2.1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., another nitroimidazole not present in the study samples like tinidazole or metronidazole)
-
HPLC-grade acetonitrile, methanol, and water
-
Dichloromethane (for LLE)
-
Trichloroacetic acid or perchloric acid (for PPT)
-
Phosphate buffer
-
Human plasma (drug-free)
1.2.2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 2 mL of dichloromethane.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
1.2.3. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v). The pH of the buffer should be optimized for this compound (typically around pH 4-5).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength appropriate for this compound (likely around 310-320 nm).
-
Column Temperature: Ambient or controlled at 25°C.
1.2.4. Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound in plasma.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, making it the gold standard for bioanalytical quantification. It is particularly useful for detecting low concentrations of drugs and their metabolites in complex biological matrices like plasma.
Data Presentation: LC-MS/MS Methods for Related Nitroimidazoles
The following table summarizes key quantitative parameters from LC-MS/MS methods for related nitroimidazole compounds.
| Analyte | Sample Preparation | Linearity Range | Lower Limit of Quantification (LLOQ) | Recovery (%) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Reference |
| Ornidazole & metabolites | Protein Precipitation (PPT) with acetonitrile | Varies by analyte | Varies by analyte | Not Reported | < 15% | < 15% | |
| Tinidazole | Solid-Phase Extraction (SPE) | 2 - 1000 ng/mL | 2 ng/mL | Not Reported | < 15% | < 15% | |
| Metronidazole | Liquid-Liquid Extraction (LLE) with ethyl acetate | 0.05 - 8.00 µg/mL | 0.05 µg/mL | Not Reported | < 15% | < 15% | |
| Metronidazole | Liquid-Liquid Extraction (LLE) | 0.5 - 5 ng/mL | 0.53 ng/mL | 93.7% - 97.5% | 2.7% - 4.8% | 2.7% - 4.8% |
Experimental Protocol: LC-MS/MS Method
This protocol provides a general framework for developing a validated LC-MS/MS method for this compound.
2.2.1. Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (preferred) or a structurally similar compound.
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid or ammonium formate
-
Human plasma (drug-free)
2.2.2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of cold acetonitrile.
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C (optional, depending on required sensitivity).
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Inject 5-10 µL into the LC-MS/MS system.
2.2.3. Liquid Chromatography Conditions
-
Column: C18 or similar reversed-phase column suitable for LC-MS (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. The gradient should be optimized to achieve good peak shape and separation from matrix components.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 40°C.
2.2.4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for nitroimidazoles.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor-to-product ion transitions for this compound and its internal standard must be determined by infusing a standard solution into the mass spectrometer. For example, for tinidazole, a transition of m/z 247.4 → 81.9 has been used.
-
Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each MRM transition to maximize signal intensity.
2.2.5. Workflow Diagram
Caption: LC-MS/MS analysis workflow for this compound in plasma.
Method Validation
Any analytical method developed for the quantification of this compound in plasma for regulated studies must be validated according to the guidelines of regulatory agencies such as the US Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Conclusion
References
- 1. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a HPLC/MS/MS method for simultaneous determination of tinidazole, dyclonine and chlorhexidine in rat plasma and its application in the pharmacokinetic research of a film-forming solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Nitroimidazole Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note on "Panidazole": The term "this compound" does not correspond to a commonly recognized pharmaceutical compound in scientific literature. It is presumed that this may be a typographical error or a less common name for a compound within the nitroimidazole class. This document provides a generalized protocol for the preparation of 5-nitroimidazole solutions, a class of antimicrobial agents with a shared mechanism of action. Data and methodologies are based on well-documented members of this class, such as Metronidazole, Tinidazole, and Ornidazole. Researchers should adapt these protocols based on the specific nitroimidazole compound being used.
Introduction
5-Nitroimidazoles are a class of synthetic, nitro group-containing heterocyclic compounds with potent activity against anaerobic bacteria and certain protozoa. Their mechanism of action involves the reduction of the nitro group within the target organism, leading to the formation of cytotoxic radicals that induce DNA damage and cell death. Accurate and consistent preparation of nitroimidazole solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo laboratory studies. These application notes provide detailed protocols for the solubilization, storage, and application of these compounds for research purposes.
Physicochemical Properties and Solubility
The solubility of nitroimidazole compounds can vary. It is crucial to select an appropriate solvent to prepare a concentrated stock solution, which can then be diluted to the final working concentration in aqueous media. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions due to its strong solubilizing power for many organic compounds.
Table 1: Solubility of Common 5-Nitroimidazole Compounds
| Compound | Solvent | Solubility (mg/mL) | Source(s) |
| Metronidazole | DMSO | ~15-34 mg/mL | [1][2] |
| Water | ~10-12 mg/mL (can be aided by warming) | [1][3] | |
| Ethanol | ~5 mg/mL (some sources report as insoluble) | [2][3] | |
| PBS (pH 7.2) | ~2 mg/mL | [2] | |
| Tinidazole | DMSO | ~10 mg/mL | [4][5] |
| Dimethylformamide (DMF) | ~20 mg/mL | [4][5] | |
| Ethanol | ~0.2 mg/mL | [4][5] | |
| Water | Very slightly soluble | [6][7] | |
| Ornidazole | DMSO | ~14 mg/mL | [8] |
| Dimethylformamide (DMF) | ~25 mg/mL | [8] | |
| Ethanol | ~10 mg/mL | [8] | |
| PBS (pH 7.2) | ~3 mg/mL | [8] |
Storage and Stability
Proper storage is essential to maintain the integrity and activity of nitroimidazole solutions. Concentrated stock solutions in anhydrous solvents like DMSO are generally more stable than diluted aqueous solutions.
Table 2: Recommended Storage and Stability Guidelines
| Solution Type | Solvent | Storage Temperature | Recommended Duration | Notes |
| Powder (Solid) | N/A | Room Temperature or -20°C | ≥ 4 years | Store in a dry, dark place. |
| Stock Solution | DMSO, DMF, or Ethanol | -20°C | Up to 6-12 months | Aliquot to avoid repeated freeze-thaw cycles. Use tightly sealed, light-protecting vials.[9][10] |
| Working Solution | Aqueous buffer (e.g., PBS, cell culture media) | 2-8°C | Not recommended for more than one day | Prepare fresh from stock solution before each experiment to ensure stability and prevent degradation.[2][4] |
Experimental Protocols
Safety Precaution: Always handle nitroimidazole compounds and solvents in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for the specific compound and solvents before use.
Protocol for Preparation of a 100 mM Nitroimidazole Stock Solution in DMSO
This protocol is a general guideline. Adjust the mass of the compound based on its specific molecular weight to achieve the desired molarity.
Materials:
-
Nitroimidazole compound (e.g., Metronidazole, MW: 171.15 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass:
-
Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
-
For 1 mL (0.001 L) of a 100 mM (0.1 mol/L) Metronidazole solution:
-
Mass = 0.1 mol/L x 171.15 g/mol x 0.001 L = 0.017115 g = 17.1 mg
-
-
Weigh the compound: Accurately weigh 17.1 mg of Metronidazole powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-protected cryovials. Store the aliquots at -20°C.[9][10]
Protocol for Preparation of a 100 µM Working Solution for Cell Culture
This protocol describes the dilution of a DMSO stock solution into cell culture medium for a typical in vitro assay.
Materials:
-
100 mM Nitroimidazole stock solution in DMSO (from Protocol 4.1)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated pipettes
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 100 mM stock solution from the -20°C freezer and thaw it at room temperature.
-
Perform Serial Dilutions:
-
Intermediate Dilution (1:100): Add 10 µL of the 100 mM stock solution to 990 µL of sterile cell culture medium in a microcentrifuge tube. This results in a 1 mM intermediate solution. Vortex gently to mix.
-
Final Dilution (1:10): Add 1 mL of the 1 mM intermediate solution to 9 mL of sterile cell culture medium in a 15 mL conical tube. This results in the final 100 µM working solution. Invert the tube several times to ensure homogeneity.
-
-
Solvent Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain the nitroimidazole compound. The final concentration of DMSO in the working solution and the control should be identical (e.g., ≤0.1%) to ensure that any observed effects are due to the compound and not the solvent.
-
Application: The freshly prepared working solution is now ready to be added to cell cultures for experimental assays.
Visualizations
Mechanism of Action of 5-Nitroimidazoles
The diagram below illustrates the generally accepted mechanism of action for 5-nitroimidazole drugs in anaerobic organisms.
Caption: Mechanism of action for 5-nitroimidazole activation and cytotoxicity.
Experimental Workflow for Solution Preparation and In Vitro Assay
The following workflow outlines the key steps from weighing the solid compound to its application in a cell-based experiment.
Caption: General workflow for preparing and using nitroimidazole solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Metronidazole, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Tinidazole | 19387-91-8 [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. library2.smu.ca [library2.smu.ca]
- 10. goldbio.com [goldbio.com]
Panidazole for the Treatment of Intestinal Amoebiasis in Animal Models: Application Notes and Protocols
Introduction
Intestinal amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant health concern in many parts of the world. The development of effective amoebicidal drugs is crucial for managing this disease. Panidazole is a 5-nitroimidazole compound, a class of drugs known for their efficacy against anaerobic bacteria and protozoa. While clinical data in humans exists, preclinical evaluation in animal models is a critical step in the drug development process to establish efficacy, dosage, and safety profiles. This document provides a comprehensive guide to the methodologies and data interpretation for the study of this compound in animal models of intestinal amoebiasis.
Comparative Efficacy of this compound and Other Nitroimidazoles
Quantitative data from a human clinical trial provides a benchmark for the expected efficacy of this compound. This can be compared with data from animal studies of other nitroimidazoles to guide preclinical study design.
Table 1: Comparative Cure Rates of Nitroimidazoles in Treating Intestinal Amoebiasis
| Drug | Species | Model/Study Type | Dosage | Duration | Cure Rate (%) | Reference |
| This compound | Human | Clinical Trial | 2.0 g/day | 6 days | 68% | [1] |
| Metronidazole | Human | Clinical Trial | 2.0 g/day | 6 days | 80% | [1] |
| Metronidazole | Mouse | Experimental Infection | 10 mg/kg/day | 3 doses | Superior to Nitazoxanide | [2] |
| Tinidazole | Mouse | Experimental Infection | Not Specified | Not Specified | Likely superior efficacy | [2] |
Experimental Protocols
Animal Models of Intestinal Amoebiasis
Several rodent models have been established to study intestinal amoebiasis.[3][4] The choice of model depends on the specific research question, with gerbils and hamsters being susceptible to the formation of amoebic liver abscesses, while mice are a commonly used model for intestinal disease.[3][4]
a) Mouse Model of Intestinal Amoebiasis:
This model is frequently used to assess the efficacy of anti-amoebic drugs.[2]
b) Gerbil Model of Cecal Amoebiasis:
Gerbils are susceptible to the development of cecal lesions following inoculation with E. histolytica.[5]
c) Washed-Closed Cecal Loop Model in Hamsters and Guinea Pigs:
This model is particularly useful for studying the early stages of invasive intestinal amoebiasis.[6][7][8] It involves surgically creating a closed loop of the cecum, which is then inoculated with E. histolytica trophozoites.[6][7][8]
Protocol for Induction of Intestinal Amoebiasis in Mice
This protocol is adapted from established methods for inducing intestinal amoebiasis in mice for the purpose of evaluating therapeutic agents.
Materials:
-
Male CBA mice (4-6 weeks old)
-
Entamoeba histolytica trophozoites (virulent strain, e.g., HM1:IMSS) cultured axenically
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
-
Syringe with a blunt-ended needle
-
Post-operative care supplies
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. Provide sterile food and water ad libitum.
-
Inoculum Preparation: Harvest E. histolytica trophozoites from culture during the logarithmic growth phase. Wash the trophozoites in a suitable medium (e.g., PBS) and adjust the concentration to 1 x 10^6 trophozoites per 50 µL.
-
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Make a small midline laparotomy incision to expose the cecum.
-
Carefully inject 50 µL of the trophozoite suspension directly into the cecal lumen using a syringe with a blunt-ended needle.
-
Suture the abdominal wall and skin in two separate layers.
-
-
Post-operative Care: Monitor the animals for recovery from anesthesia and signs of infection. Provide appropriate post-operative analgesia as per institutional guidelines.
Drug Administration and Efficacy Assessment
Drug Preparation and Administration:
-
This compound should be suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) for oral administration.
-
The dosage of this compound can be extrapolated from human studies, with adjustments for the animal model. A dose-ranging study is recommended to determine the optimal therapeutic dose.
-
Administer the drug orally via gavage once or twice daily for a predetermined duration (e.g., 5-7 days), starting at a specified time point post-infection.
Efficacy Assessment:
-
Clinical Scoring: Monitor the animals daily for clinical signs of illness, such as weight loss, ruffled fur, and diarrhea. A scoring system can be developed to quantify disease severity.
-
Parasite Load: At the end of the treatment period, euthanize the animals and collect cecal contents. The number of viable trophozoites can be determined by microscopy using a hemocytometer.
-
Histopathology: Collect cecal tissue for histopathological examination. Tissues should be fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The severity of inflammation, ulceration, and tissue damage can be scored. The presence of amoebic trophozoites within the tissue can also be confirmed.[5]
Table 2: Generalized Protocol for Evaluating this compound Efficacy in a Mouse Model of Intestinal Amoebiasis
| Step | Procedure | Details |
| 1. Animal Model | CBA Mice (4-6 weeks old) | Acclimatize for 1 week. |
| 2. Infection | Intracecal inoculation of E. histolytica trophozoites | 1 x 10^6 trophozoites/mouse. |
| 3. Treatment Groups | 1. Vehicle Control2. This compound (low dose)3. This compound (high dose)4. Positive Control (e.g., Metronidazole) | n = 8-10 mice per group. |
| 4. Drug Administration | Oral gavage | Daily for 5-7 days, starting 24h post-infection. |
| 5. Monitoring | Daily clinical scoring and body weight measurement | |
| 6. Endpoint Analysis | Euthanasia on day 8 post-infection | |
| 7. Efficacy Parameters | Cecal parasite load (trophozoite count)Cecal histopathology score (inflammation, ulceration) | |
| 8. Statistical Analysis | Comparison between treatment and control groups | e.g., ANOVA or Kruskal-Wallis test. |
Mechanism of Action of 5-Nitroimidazoles
This compound, as a 5-nitroimidazole, is expected to share a similar mechanism of action with other drugs in its class, such as metronidazole.[9][10][11]
The activation of 5-nitroimidazoles is a reductive process that occurs in anaerobic organisms like E. histolytica.[9][10][11] The key steps are:
-
Entry into the cell: The drug passively diffuses into the E. histolytica trophozoite.
-
Reductive Activation: The nitro group of the drug is reduced by enzymes within the parasite, such as thioredoxin reductase.[9][10][11] This reduction leads to the formation of highly reactive nitro radical anions and other cytotoxic intermediates.
-
Cellular Damage: These reactive intermediates can damage parasitic DNA, proteins, and other macromolecules, leading to cell death.[11] Specifically, they can form adducts with proteins like thioredoxin and superoxide dismutase, and deplete essential non-protein thiols like cysteine.[9][10]
Visualizations
Caption: Experimental workflow for in vivo drug efficacy testing.
Caption: Activation pathway of 5-nitroimidazoles in E. histolytica.
References
- 1. Treatment of intestinal amoebiasis and vaginal trichomoniasis with this compound and its comparison with metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of Antiamebic Drugs in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [In vivo experimental models of amebiasis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse models of amoebiasis and culture methods of amoeba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Entamoeba histolytica: early progressive pathology in the cecum of the gerbil (Meriones unguiculatus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal invasive amebiasis: an experimental model in rodents using axenic or monoxenic strains of Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajtmh.org [ajtmh.org]
- 8. ajtmh.org [ajtmh.org]
- 9. [PDF] Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase | Semantic Scholar [semanticscholar.org]
- 10. Nitroimidazole action in Entamoeba histolytica: a central role for thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Panidazole in the Study of Trichomonas vaginalis Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of panidazole, a 5-nitroimidazole compound, in the research of Trichomonas vaginalis infections. While this compound has been investigated for its trichomonacidal properties, it is less commonly studied than other 5-nitroimidazoles like metronidazole and tinidazole. This document outlines the available data, relevant experimental protocols, and the general mechanism of action applicable to this compound's use in a research setting.
Introduction
Trichomonas vaginalis is a flagellated protozoan parasite and the causative agent of trichomoniasis, the most common non-viral sexually transmitted infection worldwide. The 5-nitroimidazole class of drugs, which includes metronidazole and tinidazole, remains the cornerstone of treatment. This compound, another derivative of this class, has also been evaluated for its efficacy against T. vaginalis. Understanding its activity and establishing standardized protocols for its study are crucial for comparative analyses and potential drug development efforts.
Mechanism of Action of 5-Nitroimidazoles
The antimicrobial activity of 5-nitroimidazole compounds like this compound is initiated by the reduction of their nitro group within the anaerobic environment of T. vaginalis. This process, catalyzed by microbial redox proteins, generates reactive nitroso radicals. These cytotoxic intermediates disrupt the parasite's DNA structure, causing strand breaks and loss of helical integrity, which ultimately leads to cell death. This selective toxicity is effective against anaerobic organisms like T. vaginalis as they possess the necessary biochemical pathways for the drug's activation. Human cells are less efficient at this reduction, minimizing off-target effects.
Quantitative Data from In Vitro and Clinical Studies
Data on the efficacy of this compound against T. vaginalis is limited, with most studies dating back several decades. The following tables summarize available data for this compound and provide a comparison with other 5-nitroimidazoles.
Table 1: Clinical Efficacy of this compound vs. Metronidazole in Vaginal Trichomoniasis [1]
| Drug | Dosage Regimen | Duration | Number of Patients | Cure Rate |
| This compound | 1.0 g/day | 7 days | 50 | 50% |
| This compound | 1.0 g/day | 10 days | 50 | 60% |
| Metronidazole | Not specified in abstract | Not specified | Not specified | Generally higher efficacy reported |
Note: The 1978 study concluded that the results with this compound were not superior to those obtained with metronidazole and other nitroimidazole derivatives.[1]
Table 2: Comparative In Vitro Susceptibility of T. vaginalis to 5-Nitroimidazoles (Recent Data for Other Drugs)
| Drug | MIC Range (μg/mL) | MLC Range (μg/mL) | Resistance Breakpoint (MLC, μg/mL) |
| This compound | No recent data available | No recent data available | Not established |
| Metronidazole | 0.2 - >400 | ≤25 (sensitive) | ≥50 |
| Tinidazole | Not specified | ≤6.3 (sensitive) | ≥6.3 |
| Secnidazole | Median: 1.6 | 96% of isolates had lower MLCs than metronidazole | Not established |
| Ornidazole | Not specified | Not specified | Not established |
MIC: Minimum Inhibitory Concentration; MLC: Minimum Lethal Concentration. Data for metronidazole, tinidazole, and secnidazole is compiled from multiple sources for comparative purposes.
Experimental Protocols
The following are generalized protocols for the in vitro study of T. vaginalis and can be adapted for the evaluation of this compound.
In Vitro Culture of Trichomonas vaginalis
This protocol describes the axenic cultivation of T. vaginalis for subsequent experiments.
Materials:
-
T. vaginalis isolate (e.g., ATCC strains or clinical isolates)
-
Diamond's TYI-S-33 medium
-
Heat-inactivated bovine serum
-
Penicillin-streptomycin solution
-
Sterile culture tubes or flasks
-
Incubator (37°C)
Procedure:
-
Prepare the complete culture medium by supplementing Diamond's TYI-S-33 medium with 10% heat-inactivated bovine serum and penicillin-streptomycin to prevent bacterial contamination.
-
Inoculate a sterile culture tube containing the complete medium with the T. vaginalis isolate.
-
Incubate the culture at 37°C.
-
Monitor the growth of the trophozoites daily using an inverted microscope.
-
Subculture the parasites every 48-72 hours by transferring an aliquot of the culture to a fresh tube of medium.
Drug Susceptibility Testing (Minimum Lethal Concentration - MLC)
This protocol determines the lowest concentration of this compound that is lethal to T. vaginalis.
Materials:
-
Log-phase T. vaginalis culture
-
This compound stock solution (in a suitable solvent like DMSO)
-
Complete culture medium
-
96-well microtiter plates
-
Inverted microscope
Procedure:
-
Adjust the concentration of a log-phase T. vaginalis culture to 2 x 10^5 trophozoites/mL in fresh complete medium.
-
Prepare serial dilutions of this compound in the complete culture medium in a 96-well plate.
-
Add 100 µL of the parasite suspension to each well containing 100 µL of the drug dilutions.
-
Include positive (parasites only) and negative (medium only) controls.
-
Incubate the plate anaerobically at 37°C for 48 hours.
-
After incubation, examine each well under an inverted microscope for motile trophozoites.
-
The MLC is the lowest drug concentration at which no motile trophozoites are observed.
Conclusion and Future Directions
The available data on this compound for the treatment of T. vaginalis infections is outdated, and the compound has been largely superseded by other 5-nitroimidazoles. However, with the rise of resistance to frontline drugs like metronidazole and tinidazole, there is a renewed interest in evaluating alternative compounds. The protocols outlined in this document provide a framework for the contemporary in vitro assessment of this compound's activity against T. vaginalis. Further research is warranted to generate updated efficacy data, including MIC and MLC values against both susceptible and resistant strains, and to explore its potential role, if any, in the current landscape of trichomoniasis treatment.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Panidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panidazole is a nitroimidazole antimicrobial agent with a broad spectrum of activity against anaerobic bacteria and protozoa. Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances, pharmaceutical formulations, and biological matrices during research, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and specificity.
This application note provides a detailed protocol for a reverse-phase HPLC (RP-HPLC) method that can be adapted for the determination of this compound. The method is based on established principles for the analysis of similar nitroimidazole compounds, such as tinidazole and metronidazole.[1][2][3]
Principle
The method employs a reversed-phase C18 column to separate this compound from potential impurities and degradation products. The separation is achieved by partitioning the analyte between a nonpolar stationary phase and a polar mobile phase. An isocratic elution with a mixture of an aqueous buffer and an organic modifier is used to ensure reproducible retention times. Detection is performed using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following chromatographic conditions are recommended as a starting point and may require optimization for specific applications.
| Parameter | Recommended Condition |
| HPLC Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and Water (e.g., 90:10 v/v) or Phosphate Buffer:Acetonitrile (e.g., 30:70 v/v, pH 2.8)[1][2] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 270 nm - 320 nm (to be optimized for this compound)[2][4] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Prepare the chosen mobile phase by mixing the components in the specified ratio. For example, to prepare 1 L of Acetonitrile:Water (90:10 v/v), mix 900 mL of HPLC-grade acetonitrile with 100 mL of HPLC-grade water. Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum filtration before use.
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in the mobile phase and make up the volume to the mark. This will yield a stock solution of 100 µg/mL.[5]
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations within the expected linear range (e.g., 5 - 50 µg/mL).[2][6]
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound (e.g., 10 mg) and transfer it to a 100 mL volumetric flask.[7]
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Make up the volume to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Further dilute the filtrate with the mobile phase to a concentration within the calibration range.
Method Validation Parameters
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters and typical acceptance criteria are summarized below. The following table presents a summary of validation parameters reported for the analysis of tinidazole and metronidazole, which can serve as a reference for the validation of a this compound method.
| Parameter | Tinidazole Data | Metronidazole Data |
| Linearity Range (µg/mL) | 30-70[1], 5-30[2] | 0.15-30[8], 5-75[5], 4-40[6] |
| Correlation Coefficient (r²) | > 0.999[1][2] | > 0.999[5][8] |
| Limit of Detection (LOD) (µg/mL) | 0.09[1], 2.5070[2] | 0.78[5], 0.115[9] |
| Limit of Quantification (LOQ) (µg/mL) | 0.027[1], 7.5912[2] | 2.37[5], 0.437[9] |
| Accuracy (% Recovery) | 98-102[1] | 93.3-100[9] |
| Precision (%RSD) | < 2[1] | Intra-day: 0.36-6.14, Inter-day: 1.14-4.21[10] |
Experimental Workflow Visualization
The following diagrams illustrate the key workflows in the HPLC analysis of this compound.
Caption: Workflow for the preparation of standard solutions.
Caption: Workflow for the preparation of tablet samples.
Caption: General workflow for HPLC analysis.
Conclusion
The described RP-HPLC method provides a robust and reliable framework for the quantification of this compound in pharmaceutical dosage forms. The protocol is based on established methods for similar compounds and can be readily adapted and validated in any analytical laboratory equipped with a standard HPLC system. The provided validation parameters for related nitroimidazole compounds offer a useful benchmark for method performance. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.
References
- 1. ijarmps.org [ijarmps.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 6. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. daru.tums.ac.ir [daru.tums.ac.ir]
- 9. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 10. Validated HPLC method for the determination of tinidazole in human serum and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Panidazole Administration in Murine Research Models
Disclaimer: Direct experimental data on the administration of panidazole in murine research models is limited in the current scientific literature. The following application notes and protocols are based on extensive research on structurally and functionally related 5-nitroimidazole compounds, such as tinidazole, metronidazole, and benznidazole, which are widely used in murine models for similar therapeutic indications. Researchers should use this information as a guide and consider conducting dose-finding and pharmacokinetic studies specific to this compound in their models.
Introduction
This compound is a 5-nitroimidazole antimicrobial agent with a spectrum of activity against anaerobic bacteria and protozoa.[1][2] Like other nitroimidazoles, it is a prodrug that requires reductive activation of its nitro group within the target microorganism to form cytotoxic radicals that induce DNA damage and cell death.[3][4] Murine models are critical for the preclinical evaluation of such antimicrobial agents, providing insights into their efficacy, pharmacokinetics, and safety profiles. These models are instrumental in studying various infectious diseases, including those caused by anaerobic bacteria and protozoan parasites such as Trichomonas vaginalis, Giardia duodenalis, and Entamoeba histolytica.[1][3]
Mechanism of Action
The antimicrobial activity of this compound and related nitroimidazoles is initiated by the entry of the drug into the microbial cell via passive diffusion.[5] Inside anaerobic bacteria and certain protozoa, the drug's nitro group is reduced by low-redox-potential electron transport proteins, such as ferredoxin.[3][5] This reduction process generates highly reactive nitro radicals.[4] These radicals can covalently bind to and disrupt the helical structure of DNA, leading to strand breaks and ultimately, microbial cell death.[4] The selective toxicity of nitroimidazoles towards anaerobic organisms is attributed to the fact that this reductive activation occurs much less efficiently in aerobic mammalian cells.[4]
Caption: Mechanism of action of this compound in anaerobic microbes.
Data Presentation
Table 1: Efficacy of Nitroimidazoles in Murine Models of Protozoal Infections
| Compound | Model Organism | Infection Model | Dosing Regimen | Efficacy Outcome | Reference |
| Tinidazole | Giardia muris | Natural Infection | 200 mg/kg | 16% cure rate | [6] |
| Metronidazole | Giardia muris | Natural Infection | 500 mg/kg | 58.3% cure rate | [6] |
| Metronidazole | Entamoeba histolytica | Intestinal Amebiasis | 10 mg/kg/day (3 doses) | 100% culture negative | [7] |
| Tinidazole | Entamoeba histolytica | Intestinal Amebiasis | 10 mg/kg/day (3 doses) | 100% culture negative | [7] |
| Benznidazole | Trypanosoma cruzi | Acute Infection | 100 mg/kg/day (20 days) | Significant reduction in parasitemia | [8] |
| Benznidazole | Trypanosoma cruzi | Chronic Infection | 500 mg/kg (weekly) | Parasite-free by week 37 | [9] |
| Tinidazole | Toxocara canis | Larval Migration | 100 mg/kg/day (3 days) | Significant reduction of larvae in the brain | [10] |
Table 2: Pharmacokinetic Parameters of Nitroimidazoles in Mice
| Compound | Dose & Route | Tmax (h) | Cmax (µg/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| Benznidazole | 100 mg/kg (Oral) | 0.83 | 41.61 | 2.03 | Low (not quantified) | [11] |
| Benznidazole | i.p. (dose not specified) | - | 0.75 (per mg/kg) | 1.5 | Complete | [12] |
| Panaxynol | 20 mg/kg (Oral) | ~1 | - | 5.9 | 50.4 | [13] |
| Panaxynol | 100 mg/kg (Oral) | ~1 | 1.56 | 7.11 | 12.6 | [13] |
| Panaxynol * | 300 mg/kg (Oral) | ~1 | 2.42 | 9.15 | 6.59 | [13] |
*Note: Panaxynol is not a nitroimidazole, but its pharmacokinetic data in mice is included to provide a general example of oral drug administration parameters.
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Murine Model of Intestinal Amebiasis
This protocol is adapted from studies evaluating metronidazole and tinidazole in a mouse model of Entamoeba histolytica infection.[7][14]
1. Murine Model and Infection:
-
Animal Model: C57BL/6 mice are commonly used.
-
Infection: Intracecal injection of 1 x 10^6 E. histolytica trophozoites (axenically cultured).
2. Drug Preparation and Administration:
-
Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Administration: Administer this compound orally via gavage.
3. Experimental Groups:
-
Group 1 (Preventative): Administer this compound one day prior to infection and continue for three consecutive days.
-
Group 2 (Curative): Confirm infection at day 7 post-infection via laparotomy or imaging, then administer this compound for three consecutive days.
-
Group 3 (Control): Administer the vehicle only on the same schedule as the treatment groups.
4. Efficacy Assessment (Day 7 post-treatment):
-
Culture: Culture cecal contents to determine the presence or absence of viable trophozoites.
-
ELISA: Quantify parasite load in the cecum using an E. histolytica specific ELISA.
-
Histology: Score the severity of amebic infection in cecal tissue sections.
5. Statistical Analysis:
-
Compare the outcomes (culture positivity rate, parasite load, histology score) between the this compound-treated groups and the control group using appropriate statistical tests (e.g., Fisher's exact test, Mann-Whitney U test).
Caption: Workflow for evaluating this compound efficacy in a murine model.
Protocol 2: Pharmacokinetic Study of this compound in Mice
This protocol is based on pharmacokinetic studies of benznidazole in mice.[11][12]
1. Animal Model and Dosing:
-
Animal Model: CD-1 or BALB/c mice are suitable.
-
Dosing: Administer a single oral dose of this compound (e.g., 100 mg/kg) via gavage.[11]
2. Sample Collection:
-
Collect blood samples via retro-orbital bleeding or cardiac puncture at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Collect plasma by centrifuging the blood samples.
-
For tissue distribution studies, euthanize cohorts of mice at each time point and harvest relevant organs (e.g., liver, spleen, brain, heart, colon).[11][15]
3. Sample Analysis:
-
Develop and validate a high-performance liquid chromatography (HPLC) method for the quantification of this compound in plasma and tissue homogenates.[15]
4. Pharmacokinetic Parameter Calculation:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Bioavailability (F) - requires data from intravenous administration.
-
5. Data Interpretation:
-
Analyze the pharmacokinetic profile to understand the absorption, distribution, metabolism, and excretion of this compound in the murine model. This information is crucial for designing effective dosing regimens in efficacy studies.
Conclusion
The provided application notes and protocols, derived from research on related nitroimidazole compounds, offer a comprehensive framework for initiating studies on this compound in murine models. These guidelines for evaluating efficacy and determining pharmacokinetic parameters are essential for the preclinical development of this compound as a potential therapeutic agent for anaerobic and protozoal infections. Given the lack of direct data, it is imperative for researchers to perform initial dose-ranging and toxicity studies to establish a safe and effective dosage for this compound in their specific murine models.
References
- 1. Tinidazole--microbiology, pharmacology and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Tinidazole? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Efficacy of Antiamebic Drugs in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Benznidazole on Infection Course in Mice Experimentally Infected with Trypanosoma cruzi I, II, and IV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A modified drug regimen clears active and dormant trypanosomes in mouse models of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anthelmintic efficacy of tinidazole against the progression of Toxocara canis larvae to the brain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical pharmacokinetics of benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fortunejournals.com [fortunejournals.com]
- 14. Efficacy of antiamebic drugs in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Tissue Distribution of Benznidazole after Oral Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Panidazole-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Panidazole is a nitroimidazole-class antimicrobial agent effective against a range of anaerobic bacteria and protozoa. Its mechanism of action relies on the reduction of its nitro group by microbial oxidoreductases to produce cytotoxic radicals that induce DNA damage. The emergence of resistance to nitroimidazoles, such as the related compound metronidazole, is a growing concern and is often linked to decreased activity of the enzymes responsible for drug activation.[1][2][3] The development of in vitro this compound-resistant cell lines is a critical step for studying the molecular mechanisms of resistance, identifying new therapeutic targets, and for the preclinical evaluation of novel compounds designed to overcome resistance.[4][5]
This document provides a comprehensive guide for developing and characterizing a this compound-resistant cell line. The primary method described is the continuous exposure of a parental cell line to incrementally increasing concentrations of this compound.[4][5]
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound in the Parental Cell Line
Objective: To determine the baseline sensitivity of the parental cell line to this compound. This IC50 value will serve as the starting point for developing the resistant cell line.[6]
Materials:
-
Parental cell line of choice (e.g., a cancer cell line like HeLa or a protozoan culture like Giardia lamblia)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplates
-
Cell viability assay reagent (e.g., MTT, XTT, or Cell Counting Kit-8 (CCK-8))[6]
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]
-
Drug Dilution: Prepare a series of this compound dilutions in complete culture medium. It is recommended to use a 2-fold or 3-fold serial dilution starting from a concentration well above the expected IC50.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include wells with medium and solvent alone as negative controls.
-
Incubation: Incubate the plate for a period equivalent to 2-3 cell population doubling times (e.g., 48-72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.[6]
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[6]
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells. Plot the cell viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.[5][7]
Protocol 2: Generation of a this compound-Resistant Cell Line by Continuous Exposure
Objective: To select for a population of cells that can survive and proliferate in the presence of lethal concentrations of this compound.
Materials:
-
Parental cell line
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture flasks (T-25 or T-75)
-
Cryopreservation medium
Methodology:
-
Initial Exposure: Culture the parental cells in a T-25 flask with complete medium containing this compound at a concentration equal to the predetermined IC50.
-
Monitoring and Media Changes: Monitor the cells daily for signs of cytotoxicity. Initially, significant cell death is expected. Change the medium with freshly prepared this compound-containing medium every 3-4 days.
-
Subculturing: When the surviving cells reach 70-80% confluency, subculture them into a new flask, maintaining the same concentration of this compound.[8]
-
Dose Escalation: Once the cells show stable growth at the initial this compound concentration (i.e., their growth rate is comparable to the parental line in drug-free medium), increase the this compound concentration by 1.5 to 2-fold.[4]
-
Iterative Selection: Repeat steps 2-4, gradually increasing the this compound concentration. This process can take several months. It is advisable to cryopreserve an aliquot of cells at each successful concentration step.[8]
-
Establishment of the Resistant Line: The cell line is considered resistant when it can proliferate in a this compound concentration that is at least 5-10 times higher than the initial IC50 of the parental line.
-
Stability Check: To ensure the resistance phenotype is stable, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-assess the IC50.[6]
Protocol 3: Confirmation of this compound Resistance
Objective: To quantitatively confirm the degree of resistance in the newly developed cell line by comparing its IC50 to that of the parental line.
Methodology:
-
Perform the IC50 determination assay as described in Protocol 1 simultaneously for both the parental cell line and the developed this compound-resistant cell line.
-
Calculate the IC50 for both cell lines.
-
Resistance Index (RI): Calculate the RI by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. An RI significantly greater than 1 confirms resistance.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | IC50 (µM) ± SD | Resistance Index (RI) |
| Parental | 5.2 ± 0.4 | 1.0 |
| This compound-Resistant | 68.5 ± 5.1 | 13.2 |
Table 2: Relative Gene Expression in Parental vs. This compound-Resistant Cell Lines
| Gene Target | Relative Expression (Fold Change) in Resistant Line | Function |
| Nitroreductase 1 (NTR1) | 0.21 | Drug Activation |
| Pyruvate:ferredoxin oxidoreductase (PFOR) | 0.45 | Electron Transfer for Drug Activation |
| Multidrug Resistance Protein 1 (MDR1) | 3.8 | Drug Efflux |
Mandatory Visualization
Caption: Workflow for developing a this compound-resistant cell line.
Caption: Putative this compound activation and resistance pathways.
References
- 1. Mechanism and clinical significance of metronidazole resistance in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alternative pathway of metronidazole activation in Trichomonas vaginalis hydrogenosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Panidazole as a Hypoxic Cell Marker in Oncology Research
Note to the Reader: The term "Panidazole" is a recognized chemical entity, however, its application as a hypoxic cell marker in oncology research is not well-documented in current scientific literature. The vast majority of research in this area focuses on a closely related 2-nitroimidazole compound, Pimonidazole . Given the similarity in chemical class and the likely shared mechanism of action for detecting hypoxia, this document will provide detailed application notes and protocols for Pimonidazole as a representative and well-established hypoxic cell marker.
Introduction
Tumor hypoxia, a state of low oxygen tension, is a critical feature of the tumor microenvironment that is associated with increased tumor aggressiveness, metastasis, and resistance to radiation and chemotherapy. The ability to accurately identify and quantify hypoxic regions within tumors is therefore of paramount importance in both preclinical oncology research and clinical practice. Pimonidazole is a 2-nitroimidazole-based chemical probe that is reductively activated in hypoxic cells, forming stable covalent adducts with thiol-containing proteins. These adducts can then be detected using specific antibodies, providing a robust method for visualizing and quantifying hypoxic cells.
These application notes provide a comprehensive overview of the use of Pimonidazole as a hypoxic cell marker, including its mechanism of action, protocols for in vivo and in vitro applications, and methods for data analysis.
Mechanism of Action
Pimonidazole is selectively reduced in cells with a partial pressure of oxygen (pO2) below 10 mmHg. Under these hypoxic conditions, cellular nitroreductases transfer electrons to the nitro group of pimonidazole, forming a reactive nitro-radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound with the formation of a superoxide anion. However, in a hypoxic environment, the nitro-radical anion undergoes further reduction to form highly reactive intermediates that covalently bind to cellular macromolecules, primarily proteins containing thiol groups.[1][2] These stable pimonidazole-protein adducts accumulate in hypoxic cells and can be detected using immunohistochemistry (IHC), immunofluorescence (IF), or flow cytometry with a specific monoclonal antibody that recognizes the pimonidazole adducts.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the use of pimonidazole and its derivatives in oncology research.
Table 1: In Vitro Hypoxic Cell Selectivity of Pimonidazole Derivatives
| Compound | Cell Line | Anoxic-to-Oxic Retention Ratio (3h incubation) | Reference |
| [¹⁸F]FPIMO (isomer "5") | FaDuDD | 36 | [5] |
| [¹⁸F]FPIMO (isomer "5") | SiHa | 102 | [5] |
| [¹⁸F]FAZA | FaDuDD | Equal to or lower than [¹⁸F]FPIMO | [5] |
Table 2: In Vivo Tumor Uptake of Pimonidazole-based PET Tracers
| Tracer | Tumor Model | Tumor Uptake (%ID/g at 2h p.i.) | Tumor-to-Muscle Ratio (2h p.i.) | Reference |
| [¹⁸F]-23 (PEG-sulfonyl-linker) | UPPL | 3.36 ± 0.29 | 2.46 ± 0.48 | [6] |
| [¹⁸F]-20 (piperazine-linker) | UPPL | 2.55 ± 0.49 | Not Reported | [6] |
| [¹⁸F]-FMISO (control) | UPPL | Not Reported | 1.25 ± 0.14 | [6] |
Table 3: Recommended Dosing and Administration of Pimonidazole
| Application | Species | Administration Route | Dose | Circulation Time | Reference |
| In Vivo (mice) | Mouse | Intravenous (i.v.) | 60 mg/kg | 90 minutes | [3] |
| In Vivo (mice) | Mouse | Intraperitoneal (i.p.) | 60 mg/kg | 90 minutes | [7] |
| In Vivo (mice) | Mouse | Oral (in drinking water) | Ad libitum (3-96h) | 3-96 hours | [8] |
| Clinical | Human | Intravenous (i.v.) | 0.5 g/m² | 24 hours (biopsy next day) | [1] |
Experimental Protocols
In Vivo Hypoxia Labeling in Tumor-Bearing Mice
This protocol describes the administration of pimonidazole to tumor-bearing mice for the subsequent detection of hypoxic tumor regions.
Materials:
-
Pimonidazole hydrochloride (e.g., Hypoxyprobe™-1)
-
Sterile 0.9% saline
-
Tumor-bearing mice
-
Syringes and needles for intravenous or intraperitoneal injection
Procedure:
-
Preparation of Pimonidazole Solution: Reconstitute pimonidazole hydrochloride in sterile 0.9% saline to a final concentration of 10-30 mg/mL.[3] Ensure complete dissolution.
-
Administration: Inject the pimonidazole solution into tumor-bearing mice via intravenous (tail vein) or intraperitoneal route at a dose of 60 mg/kg body weight.[3] For studies investigating transient hypoxia, pimonidazole can be administered in the drinking water.[8]
-
Circulation: Allow the pimonidazole to circulate for 60-90 minutes.[3] This time allows for adequate distribution and binding in hypoxic tissues.
-
Tissue Harvest: Euthanize the mice according to approved animal care protocols. Immediately excise the tumors and other tissues of interest.
-
Tissue Processing:
-
For Frozen Sections: Snap-freeze the tissues in liquid nitrogen or isopentane pre-cooled in liquid nitrogen. Store at -80°C until sectioning.
-
For Paraffin-Embedded Sections: Fix the tissues in 10% neutral buffered formalin for 24-48 hours, followed by standard paraffin embedding procedures.
-
Immunohistochemical (IHC) Staining for Pimonidazole Adducts
This protocol outlines the detection of pimonidazole adducts in formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections.
Materials:
-
FFPE or frozen tissue sections on slides
-
Xylene and graded ethanol series (for FFPE)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Anti-pimonidazole monoclonal antibody (e.g., FITC-conjugated mouse anti-pimonidazole or unconjugated rabbit anti-pimonidazole). Recommended dilution: 1:50 - 1:200.
-
Secondary antibody (if using unconjugated primary): HRP-conjugated goat anti-mouse/rabbit IgG or fluorescently-labeled secondary antibody.
-
DAB substrate kit (for HRP) or mounting medium with DAPI (for fluorescence)
-
Hematoxylin counterstain (for IHC)
-
Phosphate-buffered saline (PBS)
Procedure for FFPE Sections:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ (for HRP detection) and non-specific binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the anti-pimonidazole primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: If using an unconjugated primary antibody, incubate with the appropriate secondary antibody for 1 hour at room temperature.
-
Detection: For HRP detection, incubate with DAB substrate until the desired stain intensity develops. For fluorescent detection, proceed to mounting.
-
Counterstaining and Mounting: Counterstain with hematoxylin (for IHC), dehydrate, and mount with a permanent mounting medium. For fluorescence, mount with a medium containing DAPI.
Procedure for Frozen Sections:
-
Fixation: Fix air-dried frozen sections in cold acetone or 4% paraformaldehyde for 10 minutes.
-
Blocking: Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-pimonidazole primary antibody (often a directly conjugated antibody is used for frozen sections) for 1-2 hours at room temperature.[3]
-
Washing and Mounting: Wash with PBS and mount with a fluorescent mounting medium containing DAPI.
In Vivo PET Imaging with ¹⁸F-labeled Pimonidazole Derivatives
This protocol provides a general workflow for Positron Emission Tomography (PET) imaging of tumor hypoxia using a radiolabeled pimonidazole analog.
Materials:
-
¹⁸F-labeled pimonidazole derivative (e.g., [¹⁸F]FPIMO)
-
Tumor-bearing mice
-
Small animal PET/CT scanner
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse and position it on the scanner bed.
-
Tracer Administration: Inject the ¹⁸F-labeled pimonidazole derivative intravenously (typically via the tail vein).
-
PET/CT Imaging: Acquire dynamic or static PET images at specified time points post-injection (e.g., 1, 2, and 3 hours).[5] A CT scan is typically acquired for anatomical co-registration.
-
Image Analysis: Reconstruct the PET images and co-register them with the CT images. Draw regions of interest (ROIs) over the tumor and reference tissues (e.g., muscle) to calculate the standardized uptake value (SUV) and tumor-to-background ratios.
Experimental Workflow Visualization
Troubleshooting and Considerations
-
False Positives in IHC: Inadequate tissue fixation or the use of certain primary/secondary antibody combinations can lead to false-positive staining.[9] It is crucial to include appropriate negative controls (e.g., tissue from an animal not injected with pimonidazole, omission of the primary antibody).
-
Signal Fading: The pimonidazole adduct signal in harvested tissues can fade over time. It is recommended to perform staining within a week of tissue harvesting.[3]
-
Tracer Metabolism in PET: Some radiolabeled pimonidazole derivatives can be rapidly metabolized in vivo, which may affect tumor uptake and image contrast.[5] It is important to consider the metabolic stability of the chosen PET tracer.
-
Correlation with Other Hypoxia Markers: For a more comprehensive assessment of tumor hypoxia, it is advisable to correlate pimonidazole staining with other hypoxia markers, such as HIF-1α expression or data from other imaging modalities.
By following these detailed protocols and considerations, researchers can effectively utilize pimonidazole as a reliable marker to investigate the role of hypoxia in cancer biology and to evaluate the efficacy of novel anti-cancer therapies.
References
- 1. Pimonidazole: a novel hypoxia marker for complementary study of tumor hypoxia and cell proliferation in cervical carcinoma [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of hypoxia by pimonidazole staining following radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PET imaging of tumor hypoxia using 18F-labeled pimonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pimonidazole adduct immunohistochemistry in the rat kidney: detection of tissue hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunohistochemical detection of hypoxia in mouse liver tissues treated with pimonidazole using "in vivo cryotechnique" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orally administered pimonidazole to label hypoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of cellular hypoxia by pimonidazole adduct immunohistochemistry in kidney disease: methodological pitfalls and their solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Efficacy of Panidazole in a Biofilm Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to both biological and abiotic surfaces. This mode of growth provides bacteria with significant protection from host immune responses and antimicrobial agents, contributing to persistent and chronic infections. Panidazole is a nitroimidazole antimicrobial agent, structurally related to metronidazole and tinidazole.[1][2] Like other nitroimidazoles, its mechanism of action is thought to involve the reduction of its nitro group within anaerobic or microaerophilic environments, producing cytotoxic radicals that induce DNA damage and lead to cell death.[3] Given the anaerobic nature of many biofilm microenvironments, this compound presents a potential therapeutic option for biofilm-associated infections.
These application notes provide a detailed framework for assessing the in vitro efficacy of this compound against bacterial biofilms. The protocols outlined below are based on established methods for biofilm susceptibility testing and can be adapted for various bacterial species of interest, such as Pseudomonas aeruginosa and Staphylococcus aureus, which are common culprits in biofilm-related infections.[4][5]
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the experimental protocols.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Planktonic Bacteria
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) |
| P. aeruginosa ATCC 27853 | ||
| S. aureus ATCC 29213 | ||
| Clinical Isolate 1 | ||
| Clinical Isolate 2 |
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of this compound
| Bacterial Strain | This compound MBEC (µg/mL) |
| P. aeruginosa ATCC 27853 | |
| S. aureus ATCC 29213 | |
| Clinical Isolate 1 | |
| Clinical Isolate 2 |
Table 3: Effect of this compound on Biofilm Biomass (Crystal Violet Assay)
| Bacterial Strain | This compound Concentration (µg/mL) | Absorbance at 570 nm (OD570) | % Biofilm Inhibition |
| P. aeruginosa ATCC 27853 | 0 (Control) | 0 | |
| MIC | |||
| 2 x MIC | |||
| MBEC | |||
| S. aureus ATCC 29213 | 0 (Control) | 0 | |
| MIC | |||
| 2 x MIC | |||
| MBEC |
Signaling Pathways and Experimental Workflows
Bacterial Quorum Sensing and Biofilm Formation
Bacterial communication, or quorum sensing (QS), plays a pivotal role in the regulation of biofilm formation.[6][7] In many bacteria, QS systems control the expression of virulence factors and genes involved in EPS production.[4][8] Nitroimidazoles have been shown to potentially interfere with these QS systems, suggesting a mechanism of action beyond direct cytotoxicity.[6][7]
Caption: Quorum sensing signaling pathway in bacteria and potential interference by this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines the key steps in evaluating the antibiofilm activity of this compound.
Caption: Experimental workflow for evaluating the antibiofilm properties of this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC) of planktonic bacteria.
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Plate reader (600 nm)
-
Sterile agar plates
Protocol:
-
Prepare serial twofold dilutions of this compound in CAMHB in a 96-well plate.
-
Adjust the bacterial culture to a final concentration of 5 x 105 CFU/mL in each well.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by identifying the lowest concentration of this compound with no visible turbidity.
-
For MBC determination, subculture 100 µL from each well showing no growth onto sterile agar plates.
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol determines the lowest concentration of this compound required to eradicate a pre-formed biofilm.
Materials:
-
MBEC assay device (e.g., Calgary Biofilm Device) or 96-well microtiter plates
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
This compound stock solution
-
Sterile saline
-
Sonicator
Protocol:
-
Inoculate the wells of the MBEC device or a 96-well plate with 106 CFU/mL of the test organism.
-
Incubate for 24-48 hours at 37°C to allow for biofilm formation on the pegs or well surface.
-
Gently rinse the pegs/wells with sterile saline to remove planktonic cells.
-
Transfer the pegs/wells to a new 96-well plate containing serial dilutions of this compound in fresh growth medium.
-
Incubate for a further 24 hours at 37°C.
-
After incubation, rinse the pegs/wells again with sterile saline.
-
Place the pegs/wells in a new plate containing recovery broth and sonicate to dislodge the biofilm bacteria.
-
The MBEC is the lowest concentration of this compound that prevents bacterial regrowth from the treated biofilm.[9]
Biofilm Biomass Quantification using Crystal Violet Staining
This assay quantifies the total biofilm biomass based on the ability of crystal violet to stain the EPS matrix and bacterial cells.
Materials:
-
96-well microtiter plates
-
Bacterial culture
-
Growth medium
-
This compound stock solution
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Plate reader (570 nm)
Protocol:
-
Grow biofilms in a 96-well plate as described in the MBEC protocol (steps 1-2).
-
Treat the biofilms with various concentrations of this compound for 24 hours.
-
Gently wash the wells with sterile saline to remove non-adherent cells.
-
Fix the biofilms by air-drying.
-
Stain the biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells thoroughly with water to remove excess stain and air-dry.
-
Solubilize the bound dye with 30% acetic acid.
-
Measure the absorbance at 570 nm using a plate reader. A decrease in absorbance indicates a reduction in biofilm biomass.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Viability
CLSM allows for the visualization of the three-dimensional structure of the biofilm and the differentiation between live and dead cells.
Materials:
-
Biofilms grown on glass-bottom dishes or slides
-
This compound
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar)
-
Confocal microscope
Protocol:
-
Grow biofilms on a suitable surface for microscopy.
-
Treat the biofilms with the desired concentration of this compound.
-
Stain the biofilms with a live/dead staining solution (e.g., SYTO 9 for live cells and propidium iodide for dead cells).
-
Incubate in the dark according to the manufacturer's instructions.
-
Visualize the biofilms using a confocal microscope. Live cells will fluoresce green, while dead cells will fluoresce red.
-
Acquire z-stack images to analyze the biofilm architecture and the distribution of live and dead cells throughout its depth.
Conclusion
The protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of this compound's efficacy against bacterial biofilms. By determining key parameters such as MBEC and quantifying the impact on biofilm biomass and viability, researchers can gain valuable insights into the potential of this compound as an antibiofilm agent. The provided diagrams for signaling pathways and experimental workflows serve to contextualize the experimental approach. It is important to note that while direct studies on this compound's antibiofilm properties are limited, the methodologies presented are standard in the field and have been successfully applied to similar nitroimidazole compounds.[1][10] Further research into this compound's specific interactions with biofilm-related signaling pathways, such as quorum sensing, may reveal additional mechanisms of action and enhance its therapeutic potential.
References
- 1. Susceptibility of anaerobic bacteria to metronidazole, ornidazole, and tinidazole and routine susceptibility testing by standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Susceptibility of vaginal bacteria to metronidazole and tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KEGG PATHWAY Database [genome.jp]
- 4. In Vitro Analysis of Interactions Between Staphylococcus aureus and Pseudomonas aeruginosa During Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The interplay of Pseudomonas aeruginosa and Staphylococcus aureus in dual-species biofilms impacts development, antibiotic resistance and virulence of biofilms in in vitro wound infection models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 7. Repurposing Nitroimidazoles: A New Frontier in Combatting Bacterial Virulence and Quorum Sensing via In Silico, In Vitro, and In Vivo Insights | Semantic Scholar [semanticscholar.org]
- 8. A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Ronidazole in Veterinary Parasitology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of ronidazole, a nitroimidazole antimicrobial agent, in veterinary parasitology research. While the initial topic of interest was panidazole, a review of the scientific literature reveals a significant scarcity of data regarding its application in veterinary medicine. Conversely, the closely related compound, ronidazole, is well-documented for its efficacy against key protozoan parasites in companion animals. Therefore, this document will focus on ronidazole as a representative and clinically relevant nitroimidazole for veterinary parasitology research, with a primary focus on its application against Tritrichomonas foetus in cats and Giardia species in dogs.
Ronidazole is recognized for its potent activity against anaerobic organisms.[1][2] Its use in cats for treating tritrichomoniasis is particularly notable, as it is considered one of the most effective therapeutic agents for this challenging infection.[3][4][5] This document outlines its mechanism of action, summarizes efficacy data, and provides detailed protocols for in vitro and in vivo research applications.
Mechanism of Action
Ronidazole, like other 5-nitroimidazoles, functions as a prodrug that requires activation within the target parasite.[6][7] The mechanism involves the reduction of its nitro group by low-redox-potential proteins, such as ferredoxin, which are present in anaerobic protozoa.[8] This reduction process creates short-lived, cytotoxic intermediates, including a nitro radical anion, which can induce cellular damage.[8][9] The primary mode of action is the disruption of DNA synthesis and induction of DNA strand breaks, ultimately leading to the parasite's death.[6] The selective toxicity of ronidazole is attributed to the fact that this activation pathway is characteristic of susceptible anaerobic parasites and is absent in the aerobic cells of the host animal.[8]
Data Presentation: Efficacy of Ronidazole
The following tables summarize the quantitative data on the efficacy of ronidazole against Tritrichomonas foetus in cats and Giardia species in dogs from various research studies.
Table 1: Efficacy of Ronidazole against Tritrichomonas foetus in Cats
| Study Reference | Animal Model | Dosage | Duration | Efficacy (Parasitological Cure) | Notes |
| Gookin et al. (2006)[10] | Experimentally infected cats | 10 mg/kg, PO, q12h | 14 days | 0% (relapse in all 5 cats) | Lower dose was ineffective at eradicating the infection. |
| Gookin et al. (2006)[10] | Experimentally infected cats | 30-50 mg/kg, PO, q12h | 14 days | 100% (10/10 cats) | Resolved diarrhea and eradicated infection based on PCR testing. |
| Grellet et al. (2017)[8] | Naturally infected cats | 30 mg/kg, PO, q24h | 14 days | 84% (21/25 cats) | Used a guar gum-coated capsule formulation. |
| Reinert et al. (2016)[4] | Naturally infected cats in a colony | 30 mg/kg, PO, q24h | 14 days | Successful in eradicating infection and preventing relapse for up to 800 days. | Described in a cohort study. |
| Koster et al. (2015)[3] | Naturally infected cats | 30 mg/kg, PO, q24h | 14 days | Resolved clinical signs in 83% of diagnosed cats. | Retrospective case series. |
Table 2: Efficacy of Ronidazole against Giardia in Dogs
| Study Reference | Animal Model | Dosage | Duration | Efficacy (Cyst Excretion) | Notes |
| Fiechter et al. (2012)[7][11][12] | Naturally infected kennel dogs | 30-50 mg/kg, PO, bid | 7 days | Highly effective in reducing Giardia cyst excretion. All treated dogs were negative for cysts and antigen up to 26 days post-treatment. | Combined with intensive hygiene management. |
Experimental Protocols
In Vitro Susceptibility Assay for Tritrichomonas foetus
This protocol outlines a method to determine the in vitro susceptibility of T. foetus isolates to ronidazole.
1. Parasite Culture:
-
Axenically cultivate T. foetus isolates in a suitable growth medium, such as Diamond's TYM medium, supplemented with heat-inactivated equine serum.[13]
-
Incubate cultures at 37°C.[14]
2. Drug Preparation:
-
Prepare a stock solution of ronidazole in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial dilutions of the ronidazole stock solution in the culture medium to achieve the desired final concentrations for the assay.
3. Susceptibility Testing:
-
In a 96-well microtiter plate, add a standardized number of T. foetus trophozoites to each well containing the different concentrations of ronidazole.
-
Include positive controls (parasites with no drug) and negative controls (medium only).
-
Incubate the plates at 37°C in an anaerobic environment.[6]
4. Endpoint Determination:
-
After a predetermined incubation period (e.g., 24 or 48 hours), assess the viability of the trophozoites. This can be done by:
-
Microscopic examination and counting of motile trophozoites.
-
Using a viability assay, such as one based on the reduction of resazurin or the quantification of ATP.
-
5. Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration compared to the positive control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the inhibition percentages against the drug concentrations and using a suitable regression analysis.
In Vivo Efficacy Study in a Feline Model of Tritrichomoniasis
This protocol describes a general framework for an in vivo study to evaluate the efficacy of ronidazole in cats experimentally infected with T. foetus.
1. Animal Model and Acclimation:
-
Use specific-pathogen-free (SPF) kittens to avoid pre-existing infections.[10]
-
Acclimate the kittens to the housing conditions for a period of at least two weeks before the start of the study.
-
Confirm that all animals are negative for T. foetus by PCR and/or culture prior to infection.
2. Experimental Infection:
-
Prepare an inoculum of a known feline isolate of T. foetus trophozoites from culture.
-
Inoculate each kitten orogastrically with a standardized number of viable trophozoites (e.g., 2 x 10^6 trophozoites).
-
Monitor the animals for the establishment of infection through daily fecal examinations (direct smear, culture, or PCR) until a consistent infection is confirmed.
3. Treatment Administration:
-
Randomly assign the infected cats to a treatment group (ronidazole) and a placebo control group.
-
Administer the appropriate dose of ronidazole (e.g., 30-50 mg/kg) orally, typically twice daily, for a specified duration (e.g., 14 days).[10] The placebo group should receive a similar formulation without the active ingredient.
4. Monitoring and Outcome Assessment:
-
Throughout the study, monitor the cats for clinical signs, particularly diarrhea, and any adverse effects of the treatment.[1]
-
Collect fecal samples at regular intervals during and after the treatment period.
-
Assess the presence of T. foetus in the fecal samples using direct microscopy, culture in a specific medium (e.g., InPouch™ TF), and PCR.[13][14]
-
The primary outcome is the parasitological cure, defined as the absence of detectable T. foetus in fecal samples for a specified follow-up period (e.g., several weeks to months post-treatment).[10]
5. Data Analysis:
-
Compare the proportion of cats that are parasitologically cured in the ronidazole group versus the placebo group using appropriate statistical tests (e.g., Fisher's exact test).
-
Analyze changes in clinical scores (e.g., fecal consistency) between the groups.
Visualizations
Caption: Workflow for an in vivo efficacy study of ronidazole in a feline model.
Caption: Simplified signaling pathway for the mechanism of action of ronidazole.
Safety and Handling Precautions
Ronidazole is not licensed for use in cats in many regions and should be used with caution.[4] Potential side effects, particularly at higher doses, can include neurotoxicity, manifesting as lethargy, ataxia, tremors, and seizures.[1][3] It is recommended to wear gloves when handling the medication and to advise pet owners to do the same.[1] Due to potential toxicity concerns from long-term studies in other species, its use in food-producing animals is often restricted.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. veterinaryevidence.org [veterinaryevidence.org]
- 4. An evaluation of the use of ronidazole for the treatment of Tritrichomonas foetus in cats | Veterinary Evidence [veterinaryevidence.org]
- 5. researchgate.net [researchgate.net]
- 6. Documentation of in vivo and in vitro aerobic resistance of feline Tritrichomonas foetus isolates to ronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. esccap.ch [esccap.ch]
- 8. Efficacy of guar gum-based ronidazole capsules as a treatment for Tritrichomonas foetus infection in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 10. Efficacy of ronidazole for treatment of feline Tritrichomonas foetus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Control of Giardia infections with ronidazole and intensive hygiene management in a dog kennel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Control of Giardia infections with ronidazole and intensive hygiene management in a 1 dog kennel 2 3 | Semantic Scholar [semanticscholar.org]
- 13. Efficacy of Ronidazole for Treatment of Cats Experimentally Infected with a Korean Isolate of Tritrichomonas foetus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of the in vitro susceptibility of feline tritrichomonas foetus to 5 antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Panidazole and Related 5-Nitroimidazole Aqueous Stability
Disclaimer: Information specifically regarding "Panidazole" is limited in publicly available scientific literature. The following guidance is based on extensive research into closely related 5-nitroimidazole compounds, such as Metronidazole and Tinidazole, which share a common chemical scaffold and exhibit similar stability profiles. The principles and methodologies described are highly applicable to understanding and troubleshooting the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of 5-nitroimidazoles like this compound in aqueous solutions?
The stability of 5-nitroimidazoles in an aqueous environment is primarily affected by a combination of factors including pH, exposure to light (photolysis), temperature, and the presence of oxidizing agents.[1][2][3] Hydrolytic degradation is significantly influenced by pH, while photolytic degradation can occur upon exposure to UV light.[4][5]
Q2: What is the optimal pH range for maximizing the stability of these compounds in solution?
For closely related compounds like Metronidazole, maximum stability is observed in the pH range of 4 to 6.[6][7] The degradation rate is shown to be pH-independent in a region between pH 3.9 and 6.6, with accelerated hydrolysis occurring at higher (alkaline) pH levels.[4][6] The maximum stability for Metronidazole has been reported specifically at pH 5.6.[4]
Q3: What are the common degradation pathways for this compound and related compounds?
The most common degradation pathways are hydrolysis, oxidation, and photolysis.[1][2][3]
-
Hydrolysis: Degradation occurs in both acidic and alkaline conditions.[2][3][8] For Tinidazole, extensive degradation is noted in alkaline mediums.[2][3]
-
Oxidation: These compounds are susceptible to oxidative stress.[2][3]
-
Photolysis: Exposure to UV light can significantly accelerate degradation.[2][3][4] Studies on Tinidazole show extensive degradation under photolytic conditions.[2][3]
Q4: What analytical techniques are recommended for stability testing of this compound solutions?
A range of analytical techniques can be employed, with High-Performance Liquid Chromatography (HPLC) being the most common due to its sensitivity and accuracy in separating the parent drug from its degradation products.[9] Other valuable methods include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying unknown degradation products.[3][10]
-
UV-Vis Spectroscopy: A rapid method, though less specific than HPLC.[9][11]
-
Thin-Layer Chromatography (TLC): A cost-effective method for visualizing degradation products.[7][11]
Troubleshooting Guides
Problem: My this compound solution is degrading much faster than expected.
This is a common issue that can often be resolved by systematically checking the experimental conditions.
-
Step 1: Verify Solution pH: Is the pH of your aqueous solution within the optimal stability range (ideally pH 4-6)?[6][7] Use a calibrated pH meter to confirm. Buffers such as acetate and phosphate can be used to maintain a stable pH.[4]
-
Step 2: Protect from Light: Are your solutions being protected from ambient and UV light? Store solutions in amber vials or wrap containers in aluminum foil.[4] Degradation can be accelerated by UV light at 254 nm.[4]
-
Step 3: Control Temperature: Elevated temperatures will accelerate degradation.[6] Ensure solutions are stored at the recommended temperature and not exposed to heat sources.
-
Step 4: Evaluate Solvent and Excipients: Certain co-solvents can affect stability. For instance, with Metronidazole, propylene glycol was found to increase stability, whereas polyethylene glycol 400 had an adverse effect.[4]
-
Step 5: Consider Oxidative Stress: Ensure your water is free from significant levels of oxidizing agents. If oxidation is suspected, consider de-gassing the solvent.
Problem: I am observing crystal growth in my this compound suspension.
Crystal growth in suspensions of related compounds, like metronidazole benzoate, can occur due to a conversion of the anhydrous form of the drug to a monohydrate.[12][13]
-
Recommended Action: Investigate the use of different suspending agents. Studies have shown that agents like Avicel RC-591 (a combination of microcrystalline cellulose and carboxymethylcellulose sodium) can prevent this conversion and inhibit crystal growth, thereby improving the physical stability of the suspension.[12][14]
Problem: My HPLC chromatogram shows several unexpected peaks.
Unexpected peaks typically represent impurities from the initial drug substance or, more commonly, degradation products.
-
Recommended Action: Perform a forced degradation study (as detailed in the protocols section below). This involves intentionally stressing the drug under various conditions (acid, base, oxidation, heat, light) to generate its degradation products.[1] Running these stressed samples on your HPLC system will help you identify and characterize the unknown peaks in your experimental samples.
Data Presentation
Table 1: Summary of Factors Affecting 5-Nitroimidazole Stability in Aqueous Solution
| Factor | Effect on Stability | Key Considerations |
| pH | Highly pH-dependent. Stable in mildly acidic conditions (pH 4-6), significant degradation in alkaline and strongly acidic conditions.[4][6][8] | Use appropriate buffer systems (e.g., acetate, phosphate) to maintain optimal pH.[4] |
| Light | Susceptible to photolytic degradation, especially under UV light (e.g., 254 nm).[4][5] | Protect solutions from light using amber containers or by wrapping in foil.[4] |
| Temperature | Degradation rate increases with temperature, following Arrhenius kinetics.[4][6] | Store solutions at controlled room temperature or refrigerated, as specified by stability data. |
| Oxidation | Prone to degradation by oxidizing agents.[2][3] | Use high-purity water and avoid contact with oxidative species. |
| Co-solvents | Can either enhance or reduce stability. | Propylene glycol may increase stability, while polyethylene glycol 400 may decrease it.[4] |
Table 2: pH-Rate Profile for Metronidazole Degradation
| pH Range | Stability Profile | Catalysis Mechanism |
| 3.1 - 3.9 | Degradation rate decreases as pH increases. | Hydrogen ion (acid) catalysis.[4] |
| 3.9 - 6.6 | pH-independent region; maximum stability.[4][7] | Specific acid-base catalysis is not the primary driver.[4] |
| > 6.6 | Degradation rate increases as pH increases. | Hydroxyl ion (base) catalysis.[4][6] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[1]
1. Objective: To deliberately degrade the this compound sample under controlled stress conditions to generate its likely degradation products. An ideal study aims for 5-20% degradation of the active pharmaceutical ingredient (API).[1]
2. Materials:
-
This compound API
-
HPLC-grade water, acetonitrile, methanol
-
Buffers (acetate, phosphate)
-
Acids: 0.1 M HCl
-
Bases: 0.1 M NaOH
-
Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)
-
Calibrated pH meter, HPLC system with UV or PDA detector, photostability chamber, oven.
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60-80°C) for a set period (e.g., 2-8 hours). Withdraw samples at time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature or heat gently. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis. Alkaline degradation is often rapid.[2][3]
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂. Store at room temperature, protected from light, for up to 24 hours. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Store the stock solution in an oven at a high temperature (e.g., 80°C) for several hours to days. Withdraw samples for analysis. (Note: Some nitroimidazoles are stable to thermal stress alone).[2][3]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber. Keep a control sample wrapped in foil to protect it from light. Analyze both samples.[4]
-
Control Sample: A sample of the stock solution stored under normal conditions (room temperature, protected from light) should be analyzed at each time point.
4. Analysis:
-
Analyze all samples using a validated HPLC method.
-
Compare the chromatograms of the stressed samples to the control. New peaks represent degradation products. The decrease in the main this compound peak area indicates the extent of degradation.
-
A Peak Purity analysis using a PDA detector is recommended to ensure the main peak is not co-eluting with any degradants.
Visualizations
Caption: Logical workflow for troubleshooting this compound instability.
Caption: Key degradation pathways for 5-nitroimidazoles in water.
Caption: Workflow for a typical forced degradation experiment.
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. HPLC and LC-MS studies on stress degradation behaviour of tinidazole and development of a validated specific stability-indicating HPLC assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajol.info [ajol.info]
- 7. mdpi.com [mdpi.com]
- 8. On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. [Analytical methods for stability testing of metronidazole infusion solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation development and stability studies of aqueous metronidazole benzoate suspensions containing various suspending agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation development and stability studies of aqueous metronidazole benzoate suspensions containing various suspending agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 14. researchgate.net [researchgate.net]
problems with panidazole solubility in culture media
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of panidazole in culture media. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Troubleshooting Guide: this compound Solubility Issues
Issues with this compound solubility can often be resolved by optimizing the solvent and dissolution technique. If you encounter precipitation or incomplete dissolution, consider the following troubleshooting steps.
Problem: this compound has precipitated out of the culture medium.
Possible Causes:
-
Low Aqueous Solubility: this compound is sparingly soluble in aqueous solutions. Direct addition to culture media will likely result in precipitation.
-
Improper Solvent for Stock Solution: The initial solvent used to dissolve this compound may not be suitable or at a high enough concentration.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of compounds in solution, potentially causing precipitation.[1] Repeated freeze-thaw cycles should be avoided.[2]
-
pH of the Medium: The pH of the culture medium can influence the solubility of dissolved compounds.[2]
-
High Concentration of this compound: The final concentration of this compound in the culture medium may exceed its solubility limit.
-
Interaction with Media Components: Salts and other components in the culture medium can sometimes react with the compound, leading to precipitation.[1][2]
Solutions:
-
Prepare a Concentrated Stock Solution: Always prepare a high-concentration stock solution of this compound in an appropriate organic solvent before diluting it into your aqueous culture medium.
-
Select the Right Solvent: Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing a this compound stock solution.
-
Optimize the Dilution Process: When diluting the stock solution into the culture medium, add it dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
-
Use Pre-warmed Media: Adding the stock solution to pre-warmed culture medium (e.g., 37°C) can sometimes help maintain solubility.
-
Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.
-
Test Different Solvents/Co-solvents: For persistent issues, consider using a co-solvent system for the stock solution.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for addressing this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing this compound stock solutions.
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound can vary depending on the solvent system used. Below is a summary of solubility data from available protocols.
| Solvent System | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (8.96 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (8.96 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (8.96 mM) |
Q3: How should I store my this compound stock solution?
A3: It is recommended to store this compound stock solutions at -20°C for up to one month or at -80°C for up to six months.
Q4: Can I dissolve this compound directly in water or culture medium?
A4: Direct dissolution in aqueous solutions like water or culture medium is not recommended due to the low aqueous solubility of this compound. This will likely lead to precipitation and an inaccurate final concentration in your experiment.
Q5: My this compound solution appears cloudy. What should I do?
A5: Cloudiness or turbidity in your culture medium after adding this compound can be due to precipitation.[1][2] Refer to the troubleshooting guide above for potential causes and solutions. If the issue persists, preparing a fresh stock solution and ensuring proper dilution techniques are crucial.
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution and Working Solution in Culture Medium
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a final working concentration in cell culture medium.
Materials:
-
This compound powder (Molecular Weight: 232.24 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
Procedure:
Part 1: Preparation of 10 mM this compound Stock Solution
-
Weigh out 2.32 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
This results in a 10 mM stock solution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Part 2: Preparation of a 10 µM this compound Working Solution
-
Warm the required volume of cell culture medium to 37°C in a water bath.
-
Perform a serial dilution. For a final concentration of 10 µM, you will need to dilute the 10 mM stock solution 1:1000.
-
To a sterile tube containing the appropriate volume of pre-warmed culture medium, add the calculated volume of the 10 mM this compound stock solution dropwise while gently vortexing or swirling the medium. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of culture medium.
-
Ensure the final concentration of DMSO in the culture medium is not toxic to your cells (typically ≤ 0.5%).
-
Use the freshly prepared working solution for your experiments immediately.
Diagram: Experimental Workflow for this compound Solution Preparation
Caption: Workflow for the preparation of this compound stock and working solutions for cell culture.
References
Optimizing Panidazole Concentration for In Vitro Assays: A Technical Support Center
Disclaimer: Information specific to panidazole is limited in publicly available scientific literature. The following guidance is based on data from chemically related 5-nitroimidazole compounds, such as tinidazole and metronidazole. Researchers should use this information as a starting point and perform thorough optimization for their specific experimental conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this compound concentration for their in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound belongs to the 5-nitroimidazole class of drugs. Like other drugs in this class, such as tinidazole and metronidazole, it is believed to act as a prodrug.[1] Its antimicrobial activity is due to the reduction of its nitro group within anaerobic bacteria and protozoa by a ferredoxin-mediated electron transport system.[1][2] This process generates a free nitro radical that is thought to covalently bind to and damage the DNA of the target organism, leading to cell death.[1][2]
Q2: I am seeing no effect of this compound in my assay. What are the possible reasons?
There could be several reasons for a lack of effect. Consider the following:
-
Inappropriate Concentration Range: The concentrations you are testing may be too low.
-
Drug Inactivation: The drug may be inactivated by components in your culture medium.
-
Resistant Cell Line/Organism: The target cells or organism may be resistant to nitroimidazoles.
-
Experimental Error: Pipetting errors, incorrect dilutions, or problems with your assay readout can all lead to a perceived lack of effect. It is often a good first step to simply repeat the experiment to rule out random human error.[3][4]
Q3: At what concentration should I start my experiments?
For initial experiments, it is advisable to test a broad range of concentrations. Based on data for the related compound tinidazole, in vitro susceptibility testing against Trichomonas vaginalis has used concentrations ranging from 0.2 to 400 μg/mL.[5] A dose-response study for metronidazole used concentrations of 5, 50, 150, and 300 mg/L.[6] A good starting point could be a serial dilution covering a wide range, for example, from 0.1 µg/mL to 100 µg/mL.
Troubleshooting Guides
Issue 1: this compound Solubility Problems
Symptom: You observe precipitation when preparing your stock solution or when adding the drug to your culture medium.
Possible Causes & Solutions:
-
Low Aqueous Solubility: this compound, like other nitroimidazoles such as tinidazole and benznidazole, may have low solubility in aqueous media.[7][8]
-
Incorrect Solvent: The solvent used to dissolve the drug may not be appropriate.
Troubleshooting Steps:
-
Check the Solvent: For many nitroimidazoles, Dimethyl sulfoxide (DMSO) is used to prepare stock solutions.[9] Ensure you are using a high-purity, anhydrous grade of DMSO.
-
Optimize Stock Concentration: Prepare a higher concentration stock solution in an appropriate organic solvent (like DMSO) and then dilute it further in your culture medium. Be mindful of the final solvent concentration in your assay, as high concentrations of solvents like DMSO can be toxic to cells.
-
Consider Co-solvents: In some pharmaceutical formulations, co-solvents are used to improve drug solubility.[10] This approach might be adaptable for in vitro use, but would require careful validation to ensure the co-solvent does not affect the experimental outcome.
-
pH Adjustment: The solubility of some drugs can be pH-dependent.[10] Investigate if adjusting the pH of your solvent or final medium (within a range compatible with your cells) improves solubility.
-
Use of Formulating Agents: For poorly soluble drugs, techniques like creating solid dispersions with polymers such as polyethylene glycols (PEGs) or polyvinylpyrrolidone (PVP) can enhance solubility.[11] While more common in drug formulation, this principle could be adapted for preparing more soluble forms for in vitro testing.
Issue 2: High Cytotoxicity Observed
Symptom: You observe significant cell death even at low concentrations of this compound, which may not be related to its specific antimicrobial/antiparasitic activity.
Possible Causes & Solutions:
-
Off-target Effects: The drug may be causing general cytotoxicity to your cells.
-
Solvent Toxicity: The solvent used to dissolve the drug (e.g., DMSO) may be present at a toxic concentration.
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay, such as the MTT assay, to determine the concentration range at which this compound is toxic to your specific cell line.[6][12][13]
-
Include a Vehicle Control: Always include a control group that is treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This will help you differentiate between the cytotoxicity of the drug and the solvent.
-
Determine the IC50: Calculate the half-maximal inhibitory concentration (IC50) for cytotoxicity. This will give you a quantitative measure of the drug's toxicity to your cells.[13]
-
Time-Dependent Cytotoxicity: Assess cytotoxicity at different time points (e.g., 24, 48, 72 hours) as the toxic effects may be time-dependent.[6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Tinidazole? [synapse.patsnap.com]
- 3. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 4. youtube.com [youtube.com]
- 5. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benznidazole in vitro dissolution release from a pH-sensitive drug delivery system using Zif-8 as a carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsr.com [ijpsr.com]
- 12. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting panidazole degradation in experiments
Welcome to the technical support center for panidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the degradation of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability crucial?
This compound is a nitroimidazole derivative, a class of drugs known for their antimicrobial properties.[1] The stability of any active pharmaceutical ingredient (API) like this compound is critical because degradation can lead to a loss of potency, rendering the drug ineffective. Furthermore, degradation products can be impure and potentially toxic, posing a safety risk.[2] Ensuring stability is a fundamental regulatory requirement for delivering a safe and effective product to patients.[3]
Q2: What are the primary factors that cause this compound degradation?
Based on the behavior of other nitroimidazoles and general pharmaceutical principles, this compound is likely susceptible to degradation from several factors:
-
Hydrolysis: Degradation due to reaction with water, which can be significantly influenced by pH.[2]
-
Oxidation: Reaction with oxygen or oxidizing agents, which can be a major cause of chemical degradation.[4][5]
-
Photolysis: Degradation caused by exposure to light, particularly UV light.[2]
-
Thermal Stress: Accelerated degradation at elevated temperatures.[5]
Q3: What is a forced degradation study and why is it important for this compound experiments?
A forced degradation or stress study deliberately exposes the drug to harsh conditions like high heat, humidity, and extreme pH, as well as oxidative and photolytic stress.[4] These studies are essential for:
-
Identifying potential degradation pathways and the structure of degradation products.[6]
-
Developing and validating stability-indicating analytical methods capable of separating the API from its degradants.[7]
-
Understanding the intrinsic stability of the molecule, which helps in formulating a more stable product and defining proper storage conditions.[4][6]
Q4: What analytical methods are typically used to analyze this compound and its degradants?
High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for stability testing, as it can separate, identify, and quantify the drug and its degradation products.[6] Other techniques used for related compounds include:
-
Thin-Layer Chromatography (TLC) with densitometry.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structure of degradants.[9][10]
-
UV-Spectrophotometry.[11]
Troubleshooting Guides
Issue 1: I'm observing higher-than-expected degradation of this compound in my solution/formulation.
Answer: Unexpected degradation is often linked to environmental or formulation-specific factors. Use the following workflow to identify the root cause.
Caption: Troubleshooting workflow for unexpected this compound degradation.
-
pH-Induced Degradation (Hydrolysis): Studies on the related drug metronidazole show it is most stable between pH 4 and 6.[8] Similarly, tinidazole shows extensive degradation in alkaline (basic) conditions and mild degradation in acidic conditions.[9][10]
-
Recommendation: Determine the pH of your solution. If it's highly acidic or alkaline, adjust it towards a neutral pH using appropriate buffers and re-evaluate stability.
-
-
Thermal Degradation: High temperatures accelerate chemical reactions, including degradation.[2] Tinidazole, a similar nitroimidazole, is stable to thermal stress in its solid form but can degrade in solution at elevated temperatures.[9][10]
-
Recommendation: Ensure your samples are stored at the recommended temperature and not exposed to heat sources. If your experimental protocol requires heat, minimize the duration of exposure.
-
-
Photodegradation: Exposure to light, especially UV light, can cause significant degradation (photolysis).[2] Tinidazole shows extensive degradation under photolytic conditions.[9][10]
-
Recommendation: Protect your samples from light by using amber-colored vials or by wrapping containers in aluminum foil. Conduct experiments in a dark room when possible.
-
-
Oxidative Degradation: Nitroimidazole compounds can be susceptible to oxidation.[4] Tinidazole, for instance, degrades significantly under oxidative stress.[9][10]
-
Recommendation: If you suspect oxidation, try preparing your solutions with degassed solvents and purging the headspace of your container with an inert gas like nitrogen or argon.
-
Issue 2: My analytical method isn't separating this compound from its degradation products.
Answer: This indicates that your analytical method is not "stability-indicating." A stability-indicating method must be able to resolve the parent drug from all potential degradation products and process-related impurities.[6][7]
-
Problem: An impurity or degradant is co-eluting (appearing at the same retention time) with the main this compound peak in your HPLC chromatogram.[7]
-
Solution: Method Development and Validation.
-
Perform a Forced Degradation Study: Stress this compound samples under various conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products.[4] An industry-accepted target is to achieve 5-20% degradation.[4]
-
Analyze Stressed Samples: Inject the degraded samples into your HPLC system. This will reveal if your current method can separate the newly formed peaks from the parent drug peak.
-
Optimize Chromatographic Conditions: If separation is poor, adjust parameters such as:
-
Mobile Phase Composition: Change the ratio of organic solvent to aqueous buffer.
-
pH of Mobile Phase: Altering the pH can change the ionization state of this compound or its degradants, affecting retention time.
-
Column Type: You may need a different column chemistry (e.g., C8 instead of C18) or a column with a different particle size.
-
Gradient Elution: If an isocratic method is insufficient, develop a gradient method where the mobile phase composition changes over time.
-
-
Validate the Method: Once you have achieved good separation, validate the method according to ICH guidelines to ensure it is accurate, precise, specific, and robust.[12]
-
Data Summary: Degradation of Related Nitroimidazoles
Since specific quantitative data for this compound is limited, this table summarizes forced degradation conditions and results for tinidazole and metronidazole, which can serve as a starting point for designing your experiments.
| Drug | Stress Condition | Reagent/Details | Result | Citation |
| Tinidazole | Acid Hydrolysis | 0.1 M HCl | Mild Degradation | [9][10] |
| Alkaline Hydrolysis | 0.1 M NaOH | Extensive Degradation | [9][10] | |
| Oxidation | 3% H₂O₂ | Extensive Degradation | [9][10] | |
| Thermal | Dry Heat | Stable | [9][10] | |
| Photolysis | UV Light | Extensive Degradation | [9][10] | |
| Metronidazole | Alkaline Hydrolysis | 3M NaOH at 60-90°C | Complete degradation within 1 hour | [13] |
| Oxidation | 3% H₂O₂ at 40°C | 26.1% degradation after 1000 hours | [8] | |
| Photolysis | UV Light (254 nm) | Accelerated degradation | [14] | |
| pH Stability | Aqueous Solution | Most stable between pH 3.9 - 6.6 | [14] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify degradation pathways and develop a stability-indicating method.
Caption: Experimental workflow for a forced degradation study of this compound.
1. Preparation of Samples:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
For each stress condition, dilute the stock solution with the stressor to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Also, prepare a control sample by diluting the stock solution with the solvent and storing it under normal conditions (room temperature, protected from light).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the drug solution with 0.1 M HCl. Keep the sample at an elevated temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Mix the drug solution with 0.1 M NaOH. Keep the sample at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the drug solution with 3% hydrogen peroxide (H₂O₂). Keep the sample at room temperature.
-
Thermal Degradation: Heat the drug solution (in a neutral solvent) at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the drug solution to direct sunlight or a photostability chamber that provides UV/Vis light exposure. Run a dark control in parallel.
3. Sampling and Analysis:
-
Withdraw aliquots from each stressed sample at various time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation.[4]
-
Before injection into the HPLC, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively, to prevent damage to the HPLC column.
-
Analyze the control, stressed, and neutralized samples using an appropriate HPLC method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of degradation.
-
Check for the formation of new peaks (degradants).
-
Assess the resolution between the parent this compound peak and any new degradant peaks. This data is crucial for validating your analytical method as stability-indicating.[6]
References
- 1. Treatment of intestinal amoebiasis and vaginal trichomoniasis with this compound and its comparison with metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 8. TLC–Densitometric Analysis of Selected 5-Nitroimidazoles [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC and LC-MS studies on stress degradation behaviour of tinidazole and development of a validated specific stability-indicating HPLC assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Analytical methods for stability testing of metronidazole infusion solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Panidazole and Related 5-Nitroimidazole Compounds in Animal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing panidazole and structurally related 5-nitroimidazole compounds in animal research studies. The information is compiled from various preclinical safety and toxicity studies.
Disclaimer: The following data is derived from animal research on 5-nitroimidazole compounds structurally related to this compound, such as tinidazole, metronidazole, and ronidazole. Limited public data exists for this compound itself. This information should be used as a reference for potential side effects and experimental design considerations.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed side effects of 5-nitroimidazole compounds in animal studies?
A1: The most frequently reported side effects across various animal models include gastrointestinal disturbances, neurological toxicity, reproductive system effects, and at high doses or with chronic exposure, carcinogenic potential. Specific manifestations can vary depending on the compound, dose, duration of treatment, and animal species.
Q2: Are there known differences in the side effect profiles of different 5-nitroimidazole compounds?
A2: Yes, while there is an overlap in the types of side effects, the incidence and severity can differ. For instance, tinidazole is often reported to have a lower incidence of gastrointestinal side effects compared to metronidazole.[1] Ronidazole has shown evidence of carcinogenicity in rodents.[2][3]
Q3: What are the typical clinical signs of neurotoxicity observed in animals?
A3: Common signs of neurotoxicity include lethargy, tremors, clonic convulsions, ataxia (poor coordination), dysarthria (difficulty with speech-like vocalizations), and altered mental status.[4][5] In severe cases, seizures and encephalopathy have been reported.[5]
Q4: Is there a known mechanism for 5-nitroimidazole-induced neurotoxicity?
A4: The exact mechanism of neurotoxicity is not fully understood.[5] However, some research suggests possible interference with central monoaminergic neurotransmission.[6] Imaging studies in cases of metronidazole-induced encephalopathy often show symmetric, hyper-intense lesions on T2-weighted fluid-attenuated inversion recovery (FLAIR) MRI sequences, particularly in the dentate nuclei.
Q5: What are the key considerations for designing a study involving this compound or related compounds?
A5: Key considerations include:
-
Dose-response assessment: Start with a dose-range finding study to identify the maximum tolerated dose (MTD) and no-observed-adverse-effect level (NOAEL).
-
Duration of treatment: Be aware that toxicity can be acute or chronic. The duration of your study should align with the intended clinical use.
-
Animal model selection: The choice of animal model can significantly impact the observed side effects. Consider species-specific differences in metabolism and sensitivity.
-
Monitoring parameters: A comprehensive monitoring plan should be in place, including regular observation for clinical signs, body weight changes, food and water consumption, and relevant clinical pathology markers.
-
Histopathology: At the end of the study, a thorough histopathological examination of key organs is crucial to identify any microscopic changes.
Troubleshooting Guides
Issue: Unexpected Animal Mortality
Possible Cause:
-
Acute Toxicity: The administered dose may have exceeded the lethal dose (LD50) for the specific animal model.
-
Vehicle Toxicity: The vehicle used to dissolve or suspend the compound may be causing adverse effects.
-
Gavage Error: Improper oral gavage technique can lead to aspiration or esophageal injury.
Troubleshooting Steps:
-
Review Dosage Calculations: Double-check all dose calculations and the concentration of the dosing solution.
-
Consult LD50 Data: Refer to the acute toxicity data for related compounds to ensure your dose is within a reasonable range. For example, single-dose oral LD50 values for tinidazole are approximately 3,000 mg/kg for rats and 4,000 mg/kg for mice.[4]
-
Evaluate the Vehicle: Conduct a vehicle-only control group to rule out toxicity from the vehicle.
-
Refine Gavage Technique: Ensure all personnel are properly trained in oral gavage techniques for the specific species.
Issue: Reduced Food Intake and Weight Loss
Possible Cause:
-
Gastrointestinal Upset: 5-nitroimidazoles can cause nausea and a metallic taste, leading to decreased appetite.
-
Systemic Toxicity: General malaise due to systemic toxicity can also lead to reduced food intake.
Troubleshooting Steps:
-
Dose Adjustment: Consider lowering the dose to see if food intake improves. A study in chinchillas showed that single high doses of tinidazole (100 and 200 mg/kg) caused a significant reduction in food intake, while repeated lower doses (20 mg/kg PO q12h) did not.[2][7]
-
Palatable Formulation: If possible, formulate the compound in a more palatable vehicle.
-
Supportive Care: Provide supportive care such as supplemental hydration and easily digestible food.
-
Monitor Body Weight: Track body weight closely as a key indicator of animal welfare.
Issue: Neurological Signs (e.g., Ataxia, Tremors)
Possible Cause:
-
Neurotoxicity: A known side effect of this class of compounds.
-
Dose and Duration: The risk of neurotoxicity increases with higher doses and longer treatment durations.
Troubleshooting Steps:
-
Immediate Dose Discontinuation/Reduction: If neurological signs are observed, consider immediately stopping or reducing the dose. In many cases, neurological symptoms are reversible upon withdrawal of the drug.[8]
-
Neurological Examination: Implement a standardized neurological scoring system to objectively assess the severity and progression of signs.
-
Histopathology of Nervous System: At necropsy, ensure a thorough histopathological examination of the brain (including cerebellum and dentate nuclei) and peripheral nerves.
Data Presentation
Table 1: Acute Oral Toxicity of Tinidazole
| Animal Species | LD50 Value (mg/kg) | Observed Clinical Signs | Reference |
| Rat | ~3,000 | Lethargy, tremor, clonic convulsions, cyanosis | [4] |
| Mouse | ~4,000 | Not specified | [4] |
Table 2: Side Effects of Tinidazole in a One-Month Rat Study
| Dose Level (mg/kg/day) | Mortality | Key Gross Pathology Findings | NOAEL (mg/kg) | Reference |
| ≤ 1,000 | None | - | 500 | [4] |
| 2,000 | 2 of 15 females | Elevated liver weights, reduced testes and epididymis weights | [4] | |
| 4,000 | Most animals | Not specified | [4] |
Table 3: Reproductive and Developmental Toxicity of Ronidazole
| Animal Species | Dose Levels (mg/kg/day) | Observed Effects | Reference |
| Rat | 50, 100, 150, 200 | No embryotoxicity at 50, 100, or 150 mg/kg/day. Reduced maternal and fetal weights at the highest doses. | [3] |
| Rabbit | 3, 10, 30 | Maternal toxicity at the highest dose. No statistically significant teratogenicity. | [4] |
Experimental Protocols
Protocol 1: Assessment of Acute Oral Toxicity of Tinidazole in Rodents
-
Objective: To determine the single-dose oral lethal dose 50 (LD50).
-
Animal Model: Wistar rats or CD-1 mice.
-
Drug Administration:
-
Fast animals overnight prior to dosing.
-
Prepare a suspension of tinidazole in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administer a single oral dose via gavage at various dose levels.
-
-
Observations:
-
Monitor animals continuously for the first few hours post-dosing and then daily for 14 days.
-
Record clinical signs of toxicity, including lethargy, tremors, convulsions, and changes in behavior.
-
Record daily body weights.
-
At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.
-
-
Data Analysis: Calculate the LD50 using a recognized statistical method (e.g., probit analysis).
Protocol 2: Evaluation of Food Intake in Chinchillas Following Tinidazole Administration
-
Objective: To assess the effect of tinidazole on food intake.
-
Animal Model: Healthy adult chinchillas.
-
Experimental Design: A randomized, placebo-controlled, blinded, crossover study design is recommended.
-
Methodology:
-
Acclimatize animals to individual housing to allow for accurate food intake measurement.
-
Establish a baseline food intake by measuring the amount of pelleted food consumed over a 24-hour period for three consecutive days.
-
Administer tinidazole orally as a suspension at the desired dose(s). A placebo group should receive the vehicle only.
-
Measure food intake daily for a specified period after drug administration (e.g., 5 days).
-
Observe animals daily for any other adverse effects.
-
-
Data Analysis: Compare the change in food intake from baseline between the treatment and placebo groups using appropriate statistical tests.[7]
Protocol 3: Carcinogenicity Study of Ronidazole in Rats
-
Objective: To evaluate the carcinogenic potential of ronidazole with chronic oral administration.
-
Animal Model: Charles River CD rats.
-
Drug Administration:
-
Administer ronidazole in the diet at specified concentrations corresponding to target daily doses (e.g., 5, 10, or 20 mg/kg/day) for 104 weeks.[2]
-
A concurrent control group receives the basal diet.
-
-
Observations:
-
Monitor animals for clinical signs of toxicity, palpable masses, and changes in body weight and food consumption.
-
Perform interim sacrifices at specified time points (e.g., 52 weeks).
-
At the end of the study, conduct a complete gross necropsy on all animals.
-
Perform a comprehensive histopathological examination of all organs and tissues, with special attention to mammary and pulmonary tissues.
-
-
Data Analysis: Analyze tumor incidence and latency using appropriate statistical methods.
Mandatory Visualizations
References
- 1. aalas [aalas.kglmeridian.com]
- 2. Effects of Tinidazole on Food Intake in Chinchillas (Chinchilla lanigera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. food.ec.europa.eu [food.ec.europa.eu]
- 4. 669. Ronidazole (WHO Food Additives Series 25) [inchem.org]
- 5. DSpace [scholarshare.temple.edu]
- 6. Metronidazole-induced neurotoxicity: Possible central serotonergic and noradrenergic system involvement | Medical and Pharmaceutical Journal [pharmacoj.com]
- 7. Effects of Tinidazole on Food Intake in Chinchillas (Chinchilla lanigera) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Panidazole Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to panidazole resistance in microbial strains.
Frequently Asked Questions (FAQs)
Q1: What are panidazoles and why is resistance a growing concern?
Panidazoles are a class of antimicrobial agents, with 5-nitroimidazoles like metronidazole and tinidazole being the most prominent examples. They are crucial for treating infections caused by anaerobic bacteria and protozoa.[1][2] These drugs require activation within the microbe, a process that converts them into toxic radical anions that damage DNA and other macromolecules, leading to cell death.[3][4] Resistance emerges when microbes develop mechanisms to prevent this activation or mitigate its effects, rendering these essential drugs ineffective.[2][5] The rise of resistant strains poses a significant global health threat, complicating treatment for numerous infectious diseases.[6][7]
Q2: My microbial culture is showing resistance to a this compound drug. What are the likely molecular mechanisms?
This compound resistance is often multifactorial. The most common mechanisms include:
-
Deficient Drug Activation: This is a primary mechanism.[2] Resistance is frequently linked to the downregulation or mutation of enzymes required for drug activation, such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin.[1][4][8][9]
-
Increased Oxygen Scavenging (Aerobic Resistance): In some microbes like Trichomonas vaginalis, elevated intracellular oxygen levels can prevent the reduction of the this compound to its active form.[3][10] This is often due to the reduced activity of oxygen-scavenging enzymes like flavin reductase.[4][9][10]
-
Enhanced Drug Efflux: Microbes may actively pump the drug out of the cell using efflux pumps, such as ATP-binding cassette (ABC) transporters, preventing it from reaching the necessary intracellular concentration.[4][5][11]
-
Development of Bypass Pathways: Resistant microbes can develop alternative metabolic pathways to compensate for the downregulation of enzymes like PFOR, which are essential for both drug activation and normal energy metabolism.[3][8]
Q3: How can I experimentally confirm that my microbial strain is resistant?
Confirmation of resistance requires standardized antimicrobial susceptibility testing (AST). The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest drug concentration that prevents visible microbial growth.[12] Common methods include:
-
Broth Dilution: A standardized inoculum of the microbe is added to wells containing serial dilutions of the this compound. The MIC is the lowest concentration with no visible growth after incubation.[12]
-
Agar Dilution: Similar to broth dilution, but the antimicrobial agent is incorporated into solid agar medium at various concentrations.[12]
-
Gradient Strip Test: A plastic strip with a predefined gradient of the antimicrobial is placed on an inoculated agar plate. After incubation, a zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the strip.[12]
The resulting MIC value is then compared to established clinical breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) to classify the strain as susceptible, intermediate, or resistant.[12][13]
Q4: What are the primary strategies to overcome this compound resistance in a research setting?
Several strategies are being explored to combat resistance:
-
Combination Therapy: This is a highly promising approach.[6][14] It involves using the this compound with another agent that can act synergistically. This could be another antibiotic targeting a different pathway or a non-antibiotic adjuvant.[15] For example, combining an antibiotic with an efflux pump inhibitor can restore susceptibility by increasing intracellular drug concentration.[16]
-
Use of Adjuvants: Adjuvants are compounds that enhance the efficacy of an antibiotic but have little to no antimicrobial activity on their own.[15] A classic example is the combination of a β-lactam antibiotic with a β-lactamase inhibitor like clavulanic acid.[15] For panidazoles, research is ongoing to find effective adjuvants that can block specific resistance mechanisms.
-
Novel Drug Development: The development of new antimicrobial agents that are unaffected by existing resistance mechanisms is a critical long-term strategy.[5][7]
-
Alternative Therapies: Non-traditional approaches like bacteriophage therapy are being investigated. Phage therapy uses viruses that specifically infect and kill bacteria and may be effective against multi-drug resistant strains.[17][18]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly high MIC values for a previously susceptible strain. | 1. Acquired genetic mutation in drug activation pathways (e.g., PFOR, ferredoxin).[9] 2. Upregulation of efflux pumps.[4] 3. Contamination of the culture. | 1. Confirm Purity: Streak the culture for single colonies and re-test. 2. Sequence Key Genes: Analyze the sequences of genes like pfor and fd for mutations known to confer resistance.[9][10] 3. Test Combination Therapies: Assess synergy by combining the this compound with an efflux pump inhibitor or another antimicrobial.[16] |
| Inconsistent MIC results between experimental repeats. | 1. Inoculum concentration is not standardized.[13] 2. Variation in incubation time, temperature, or atmospheric conditions (especially for anaerobes). 3. Degradation of the antimicrobial agent in the prepared media. | 1. Standardize Inoculum: Use a spectrophotometer or McFarland standards to ensure a consistent starting bacterial concentration.[13] 2. Control Incubation: Strictly adhere to a validated protocol for incubation conditions. 3. Prepare Fresh Solutions: Prepare antimicrobial stock solutions and dilutions immediately before use. |
| Drug appears effective in vitro (low MIC) but fails in an in vivo model. | 1. The drug may not reach the site of infection at a sufficient concentration. 2. The microbe forms a biofilm, which can protect it from antimicrobials.[19][20] 3. The in vivo environment (e.g., presence of oxygen) alters the microbe's physiology and reduces drug activation (aerobic resistance).[3] | 1. Measure Drug Levels: If possible, perform pharmacokinetic analysis to determine drug concentration at the infection site. 2. Test for Biofilm Inhibition: Use in vitro biofilm models (e.g., crystal violet assay) to see if the drug is effective against biofilms. 3. Simulate In Vivo Conditions: Modify in vitro assays to better mimic the in vivo environment (e.g., by controlling oxygen levels). |
Data on this compound Resistance
The following table summarizes representative data related to 5-nitroimidazole resistance, providing a quantitative look at the issue.
| Organism | Drug | Condition | MIC (μg/mL) | Prevalence of Resistance | Reference |
| Trichomonas vaginalis | Metronidazole | Susceptible | < 50 | N/A | [21] |
| Trichomonas vaginalis | Metronidazole | Low-level Resistance | 50 | 2.2% - 9.6% | [3][21] |
| Trichomonas vaginalis | Metronidazole | Moderate-level Resistance | 100 - 200 | 2.2% - 9.6% | [3][21] |
| Trichomonas vaginalis | Metronidazole | High-level Resistance | ≥ 400 | 2.2% - 9.6% | [3][21] |
| Trichomonas vaginalis | Tinidazole | General | N/A | 0% - 2% | [21] |
| Trichomonas vaginalis | Secnidazole | In Vitro Comparison | Generally lower than Metronidazole | N/A | [22] |
Note: MIC values and resistance prevalence can vary significantly based on geographical location and the specific isolates being tested.
Key Experimental Protocols
Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a this compound against an anaerobic microbial strain.
1. Preparation of Inoculum:
- Aseptically pick several well-isolated colonies of the test organism from an agar plate.
- Suspend the colonies in a suitable broth medium.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]
- Dilute this standardized suspension as required by the specific protocol (e.g., 1:20) to achieve the final target inoculum concentration in the microplate wells.[13]
2. Preparation of Microdilution Plate:
- Using a 96-well microtiter plate, add 50 µL of sterile broth to all wells.
- Prepare a stock solution of the this compound drug at a concentration that is at least twice the highest concentration to be tested.
- Add 50 µL of the drug stock solution to the first well of each row to be tested.
- Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate to create a gradient of drug concentrations. Discard the final 50 µL from the last well.
- Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only, no inoculum).
3. Inoculation and Incubation:
- Add 50 µL of the prepared and diluted inoculum to each well (except the negative control). The final volume in each well will be 100 µL.
- Seal the plate (e.g., with an adhesive film) and incubate under appropriate anaerobic conditions and temperature for the required duration (typically 24-48 hours).
4. Interpretation of Results:
- After incubation, examine the plate for visible turbidity (growth).
- The MIC is the lowest concentration of the this compound at which there is no visible growth.[12] This can be determined by visual inspection or with a plate reader.[13]
Visualizing Pathways and Workflows
This compound Activation and Resistance Mechanism
Caption: this compound activation in susceptible vs. resistant microbes.
Experimental Workflow for Resistance Confirmation
Caption: Workflow for confirming this compound resistance in a microbial isolate.
Strategies to Overcome this compound Resistance
Caption: Logical overview of strategies to combat this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular basis of metronidazole resistance in pathogenic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Challenge of Resistance in Antimicrobial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Strategies to Combat the Emerging Drug Resistance in Human Pathogenic Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Drug Targets and Mechanisms of Resistance in the Anaerobic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic Indicators of Drug Resistance in the Highly Repetitive Genome of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting histone acetylation to overcome drug resistance in the parasite Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New mechanisms of drug resistance in parasitic protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Combination therapies for combating antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combination Approaches to Combat Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Novel strategies for tackling bacterial resistance to antibiotics - Gut Microbiota for Health [gutmicrobiotaforhealth.com]
- 19. Innovative Strategies to Overcome Antimicrobial Resistance and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. micropspbgmu.ru [micropspbgmu.ru]
- 21. contemporaryobgyn.net [contemporaryobgyn.net]
- 22. In Vitro Study of the Susceptibility of Clinical Isolates of Trichomonas vaginalis to Metronidazole and Secnidazole | Scilit [scilit.com]
Technical Support Center: Panidazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Panidazole synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
This compound Synthesis Overview
The synthesis of this compound, or 1-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-2-methyl-5-nitroimidazole, is a multi-step process. A common synthetic route involves the preparation of two key intermediates: 2-methyl-5-nitroimidazole and 1-(2-chloroethyl)-4-(pyrimidin-2-yl)piperazine. These intermediates are then coupled to form the final this compound product. This guide will address potential yield-reducing issues in the synthesis of the precursors and the final coupling step.
A general workflow for the synthesis is outlined below:
Caption: General workflow for this compound synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Precursor Synthesis: 2-Methyl-5-nitroimidazole
Question 1: What are the common side products in the nitration of 2-methylimidazole, and how can their formation be minimized?
Answer: A common side product is the formation of the 2-methyl-4-nitroimidazole isomer. The ratio of 4-nitro to 5-nitro isomers can be influenced by reaction conditions. To favor the formation of the desired 5-nitro isomer, it is crucial to maintain careful control over the reaction temperature and the rate of addition of the nitrating agent.
Troubleshooting:
-
Isomer Formation: If a significant amount of the 4-nitro isomer is detected, consider lowering the reaction temperature during the addition of the mixed acids. Slower, dropwise addition with efficient stirring can also improve selectivity.
-
Purification: The isomers can often be separated by fractional crystallization, taking advantage of differences in their solubility in various solvents.
Experimental Protocol: Nitration of 2-Methylimidazole
-
To a stirred solution of concentrated sulfuric acid, cool the mixture in an ice bath.
-
Slowly add 2-methylimidazole to the cooled sulfuric acid, ensuring the temperature remains low.
-
Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.
-
Add the cold nitrating mixture dropwise to the 2-methylimidazole solution, maintaining a low temperature (e.g., 0-10 °C) throughout the addition.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time to ensure complete reaction.
-
Carefully quench the reaction by pouring it over crushed ice.
-
Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the product.
-
Filter the precipitate, wash it with cold water, and dry it to obtain crude 2-methyl-5-nitroimidazole.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to improve purity.
Precursor Synthesis: 1-(2-Chloroethyl)-4-(pyrimidin-2-yl)piperazine
Question 2: I am getting a low yield in the reaction of 2-chloropyrimidine with piperazine. What are the possible reasons and solutions?
Answer: Low yields in this nucleophilic aromatic substitution can be due to several factors, including the formation of a disubstituted piperazine byproduct, 1,4-bis(pyrimidin-2-yl)piperazine. Using a large excess of piperazine can help to minimize this side reaction.[1]
Troubleshooting:
-
Low Yield:
-
Increase Piperazine Excess: Employ a significant molar excess of piperazine relative to 2-chloropyrimidine to favor the monosubstituted product.[2]
-
Reaction Time and Temperature: Ensure the reaction is stirred at room temperature for a sufficient duration (e.g., 3 hours) to allow for complete conversion.[2]
-
Base: The reaction is typically carried out in the presence of a base like potassium carbonate to neutralize the HCl formed.[1]
-
-
Work-up Issues: During extraction, ensure the aqueous layer is sufficiently basified to keep the product in its free base form, which is more soluble in organic solvents like chloroform.
Experimental Protocol: Synthesis of 1-(Pyrimidin-2-yl)piperazine [2]
-
Dissolve a large molar excess of anhydrous piperazine in ethanol.
-
Add 2-chloropyrimidine to the solution and stir the mixture at room temperature for 3 hours.
-
After the reaction is complete, add a 5% aqueous sodium hydroxide solution.
-
Extract the product with chloroform.
-
Wash the chloroform layer with water and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and distill the residue to obtain pure 1-(pyrimidin-2-yl)piperazine.
Question 3: What is an effective method for converting 1-(2-hydroxyethyl)-4-(pyrimidin-2-yl)piperazine to the chloro derivative?
Answer: A common and effective method for converting a primary alcohol to an alkyl chloride is by using thionyl chloride (SOCl₂). Other reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can also be used. A similar transformation has been reported for the synthesis of 1-acetyl-4-(2-chloroethyl)piperazine from 2-(4-acetylpiperazin-1-yl)ethanol using 4-toluenesulphonyl chloride followed by displacement, which is another viable, albeit two-step, route.[3]
Troubleshooting:
-
Incomplete Conversion: Ensure that an adequate molar excess of the chlorinating agent (e.g., thionyl chloride) is used. The reaction is often run in a suitable solvent like dichloromethane or chloroform and may require gentle heating or reflux.
-
Side Reactions: The reaction should be performed under anhydrous conditions, as the chlorinating agents react with water. The addition of a base like pyridine or triethylamine can be used to scavenge the HCl produced during the reaction with thionyl chloride.
Final Coupling Step: N-Alkylation of 2-Methyl-5-nitroimidazole
Question 4: My final coupling reaction to form this compound has a low yield. What are the common issues and how can I optimize the reaction?
Answer: The N-alkylation of 2-methyl-5-nitroimidazole with 1-(2-chloroethyl)-4-(pyrimidin-2-yl)piperazine is a critical step where yield can be lost due to several factors. These include side reactions, incomplete reaction, and difficult purification. Key parameters to optimize are the choice of base, solvent, and reaction temperature.
Troubleshooting:
-
Low Yield:
-
Base Selection: Strong bases are typically required to deprotonate the imidazole. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium ethoxide. The choice of base can significantly impact the yield.
-
Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used for this type of reaction as they can dissolve the reactants and facilitate the SN2 reaction.
-
Temperature Control: The reaction temperature should be carefully controlled. Higher temperatures may increase the reaction rate but can also lead to the formation of byproducts. Monitoring the reaction by TLC is recommended to determine the optimal reaction time.
-
Leaving Group: While the chloro-derivative is commonly used, converting it to a better leaving group, such as an iodo or tosylate derivative in situ (e.g., by adding sodium iodide), can sometimes improve the reaction rate and yield.
-
Potential Side Reactions:
-
Dimerization: A potential side reaction is the dimerization of the piperazine-containing reactant, leading to the formation of 1,4-bis(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl) piperazine. This can occur if the alkylating agent reacts with another molecule of the piperazine starting material.
-
Elimination: Under strongly basic conditions and elevated temperatures, elimination reactions of the alkyl halide can compete with the desired substitution reaction.
Quantitative Data on N-Alkylation of Nitroimidazoles
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 60 | 96 |
| Bromoethane | K₂CO₃ | Acetonitrile | 60 | 85 |
| Benzyl bromide | K₂CO₃ | Acetonitrile | 60 | 82 |
| Ethyl bromoacetate | NaH | DMF | Room Temp | ~70 |
Data adapted from studies on similar nitroimidazole alkylations.
Experimental Protocol: N-Alkylation of 2-Methyl-5-nitroimidazole (General Procedure)
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a suitable base (e.g., sodium hydride or potassium carbonate) in a dry polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add 2-methyl-5-nitroimidazole to the suspension and stir for a period to allow for the formation of the corresponding anion.
-
Add a solution of 1-(2-chloroethyl)-4-(pyrimidin-2-yl)piperazine in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench any remaining base carefully (e.g., by adding water or a saturated ammonium chloride solution if NaH was used).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Logical Relationships in Troubleshooting Low Yield
Caption: Troubleshooting logic for low this compound yield.
References
Technical Support Center: Panidazole Interference with Fluorescent Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from panidazole in fluorescent assays. This compound, a nitroimidazole-containing compound, can significantly impact the accuracy of fluorescence-based measurements through various mechanisms. This guide will help you identify, troubleshoot, and mitigate these issues.
General Principles of this compound Interference
This compound's chemical structure, specifically the nitro group, is the primary source of interference in fluorescent assays. Two main mechanisms are proposed:
-
Fluorescence Quenching: The nitroaromatic group of this compound can act as a quencher for a wide range of fluorophores. This occurs when the this compound molecule absorbs the energy from an excited fluorophore, preventing it from emitting a photon. This "quenching" effect leads to a decrease in the fluorescence signal and can be misinterpreted as cytotoxicity or inhibition of a biological process.
-
Redox-Mediated Interference: this compound's mechanism of action involves the reduction of its nitro group, particularly in hypoxic conditions, to form reactive nitro radicals. This process can interfere with assays that rely on cellular redox state, such as resazurin-based viability assays. The compound may directly interact with the assay reagents or alter the overall redox environment of the cells, leading to inaccurate results.
Frequently Asked Questions (FAQs)
Q1: My fluorescence signal is significantly lower in this compound-treated samples compared to the vehicle control. Does this confirm cell death?
A1: Not necessarily. A lower signal could be due to this compound-induced fluorescence quenching rather than a true biological effect. It is crucial to perform control experiments to rule out direct quenching of the fluorophore by this compound.
Q2: Can this compound interfere with immunofluorescence staining?
A2: Yes. If the fluorophore conjugated to your secondary antibody is susceptible to quenching by this compound, you may observe a weaker signal in your treated samples. This could mask the true localization and intensity of your target protein.
Q3: Is it possible for this compound to increase the fluorescence signal in my assay?
A3: While less common, it is theoretically possible. If the nitro group of this compound, which causes quenching, is chemically modified or reduced by cellular enzymes, its quenching ability may be eliminated. This could lead to an apparent increase in fluorescence if the quenching effect is removed over time. This is a potential source of false-positive results in assays where an increase in signal is expected.
Q4: How can I test if this compound is interfering with my specific fluorescent dye?
A4: You can perform a cell-free control experiment. In a multi-well plate, mix your fluorescent dye with different concentrations of this compound in your assay buffer (without cells). If you observe a dose-dependent decrease in fluorescence, this indicates direct quenching.
Q5: Are there any alternatives to fluorescence-based assays when working with this compound?
A5: Yes. If interference is significant and cannot be adequately controlled for, consider using orthogonal methods that do not rely on fluorescence. Examples include colorimetric assays (e.g., MTT assay for viability, though be aware of potential redox interference here as well), luminescence-based assays, or direct measurement techniques like flow cytometry with non-fluorescent dyes (e.g., Trypan Blue for viability).
Troubleshooting Guides
Issue 1: Reduced Signal in Cell Viability Assays (e.g., Calcein-AM)
-
Symptom: Lower fluorescence intensity in this compound-treated cells, suggesting decreased viability.
-
Possible Cause:
-
True Cytotoxicity: this compound is causing cell death.
-
Fluorescence Quenching: this compound is quenching the fluorescence of the calcein dye.
-
Inhibition of Esterase Activity: this compound may be inhibiting the intracellular esterases that convert non-fluorescent Calcein-AM to fluorescent calcein.
-
-
Troubleshooting Steps:
-
Perform a Cell-Free Quenching Control: See Q4 in the FAQ section.
-
Lyse Cells Before Adding this compound: To test for direct quenching of intracellular calcein, first load cells with Calcein-AM, then lyse the cells to release the calcein into the supernatant. Add this compound to the lysate and measure fluorescence. A decrease in signal points to direct quenching.
-
Use an Orthogonal Viability Assay: Confirm your results with a non-fluorescent method like the Trypan Blue exclusion assay or a colorimetric assay like MTT (being mindful of its own potential for interference).
-
Issue 2: Inconsistent Results in Resazurin-Based Viability Assays (e.g., AlamarBlue, CellTiter-Blue)
-
Symptom: Variable, non-reproducible, or unexpectedly high/low fluorescence readings.
-
Possible Cause:
-
Redox Interference: this compound or its metabolites may directly reduce resazurin to the fluorescent resorufin, or interfere with the cellular dehydrogenases responsible for this conversion.[1]
-
Fluorescence Quenching: this compound may quench the fluorescence of the resorufin product.
-
-
Troubleshooting Steps:
-
Cell-Free Redox Control: In a cell-free system, mix resazurin with this compound in your cell culture medium and incubate for the same duration as your experiment. An increase in fluorescence indicates direct reduction of resazurin by this compound.
-
Endpoint vs. Kinetic Reading: If direct reduction is observed, consider taking kinetic readings. The rate of fluorescence increase in cell-containing wells should be significantly higher than in the cell-free control wells.
-
Wash Out this compound: Before adding the resazurin reagent, gently wash the cells to remove any extracellular this compound. This can minimize direct interaction with the assay reagent.
-
Issue 3: Weak Signal in Immunofluorescence Imaging
-
Symptom: Diminished fluorescence of your target protein in this compound-treated cells compared to controls.
-
Possible Cause:
-
True Downregulation of Protein Expression: this compound treatment may be causing a decrease in the expression of your target protein.
-
Fluorescence Quenching: this compound retained within the fixed and permeabilized cells could be quenching the fluorophore on your secondary antibody.
-
-
Troubleshooting Steps:
-
Control Staining: Stain a known stable protein (e.g., a housekeeping protein like GAPDH or beta-actin) with a fluorescent antibody. If the signal from this control protein is also diminished, quenching is a likely cause.
-
Extensive Washing: Increase the number and duration of washing steps after this compound treatment and before antibody incubation to remove as much of the compound as possible.
-
Use a Different Fluorophore: Some fluorophores are more resistant to quenching than others. If possible, try a secondary antibody conjugated to a different dye, preferably one with a longer wavelength emission, as these are sometimes less prone to quenching.
-
Confirm with Western Blot: Use a non-fluorescence-based method like Western blotting to confirm if the protein expression levels are indeed changing.
-
Data Presentation: Quantifying Interference
To accurately interpret your results, it is essential to quantify the level of interference from this compound. The following table is an example of how you could structure your data from a cell-free quenching control experiment.
| This compound Concentration (µM) | Mean Fluorescence Intensity (a.u.) | % Signal Quenching |
| 0 (Vehicle Control) | 15,840 | 0% |
| 1 | 14,256 | 10% |
| 10 | 9,504 | 40% |
| 50 | 4,752 | 70% |
| 100 | 2,376 | 85% |
This is example data. You must generate a similar table for your specific fluorophore and experimental conditions.
Experimental Protocols
Protocol 1: Cell-Free Fluorescence Quenching Assay
-
Prepare a stock solution of your fluorescent dye in the same assay buffer used for your main experiment.
-
Prepare a serial dilution of this compound in the assay buffer. Include a vehicle-only control.
-
In a 96-well black, clear-bottom plate, add the fluorescent dye to each well at its final working concentration.
-
Add the this compound dilutions to the wells.
-
Incubate the plate for a time period similar to your experimental assay (e.g., 1-2 hours) at room temperature, protected from light.
-
Read the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for your dye.
-
Calculate the percentage of signal quenching for each this compound concentration relative to the vehicle control.
Protocol 2: Resazurin Reduction Control Assay
-
Prepare a serial dilution of this compound in your complete cell culture medium (including serum, as it can affect redox reactions). Include a medium-only and a vehicle-only control.
-
In a 96-well plate, add the this compound dilutions.
-
Add the resazurin-based assay reagent to each well at its final working concentration.
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for the duration of your assay (e.g., 1-4 hours).
-
Measure the fluorescence at the recommended wavelengths (e.g., Ex/Em ~560/590 nm).
-
Compare the fluorescence values of this compound-containing wells to the medium-only control to determine if direct reduction is occurring.
Visualizations
Caption: Proposed mechanism of fluorescence quenching by this compound.
Caption: Logical workflow for troubleshooting this compound interference.
References
Technical Support Center: Panidazole in Cell Culture
Disclaimer: Information specifically regarding "Panidazole" is limited in the current scientific literature. This guide is based on data from closely related 5-nitroimidazole compounds such as metronidazole, tinidazole, and benznidazole, which share similar mechanisms of action and potential toxicities. The principles and methods described here are likely applicable to this compound.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and related nitroimidazoles in cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death even at low concentrations | The cell line is highly sensitive to oxidative stress. | - Co-administer an antioxidant like N-acetylcysteine (NAC) or Vitamin E. - Use a cell line known to be more resistant to oxidative damage. - Reduce the incubation time with this compound. |
| Inconsistent results between experiments | - Variation in cell density at the time of treatment. - Inconsistent drug concentration due to precipitation. - Mycoplasma contamination. | - Ensure consistent cell seeding density and confluency. - Prepare fresh drug solutions for each experiment and ensure complete dissolution. - Regularly test for and eliminate mycoplasma contamination. |
| Drug appears to be inactive | - The cell line may have resistance mechanisms. - The drug has degraded. | - Use a positive control cell line known to be sensitive to nitroimidazoles. - Check for expression of drug resistance markers (e.g., ABC transporters). - Store the drug stock solution in small aliquots at -20°C or below, protected from light. |
| Difficulty in dissolving the compound | This compound may have low aqueous solubility. | - Dissolve in a small amount of an appropriate solvent like DMSO before diluting in culture medium. - Ensure the final solvent concentration is not toxic to the cells (typically <0.5%). |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: The primary mechanism of cytotoxicity for nitroimidazole compounds like this compound involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[1][2][3] The nitro group of the drug is reduced within the cell, leading to the formation of free radicals that can damage cellular components, including DNA, leading to cell death.[4][5]
Q2: How can I reduce this compound-induced toxicity without affecting its primary activity?
A2: Co-administration of antioxidants can help mitigate off-target cytotoxic effects. Antioxidants like N-acetylcysteine (NAC), Vitamin E, and curcumin have been shown to protect cells from drug-induced oxidative stress.[6][7][8][9] It is crucial to perform dose-response experiments to find a concentration of the antioxidant that reduces toxicity in your specific cell model without compromising the intended therapeutic or experimental effect of this compound.
Q3: What are the key signaling pathways involved in this compound toxicity?
A3: The key signaling pathways involve the induction of oxidative stress, which can trigger apoptosis (programmed cell death). This is often mediated by the activation of caspase enzymes and can be observed through DNA fragmentation.[10] The generation of ROS can also lead to mitochondrial dysfunction.[11]
Q4: Which cell-based assays are recommended for quantifying this compound toxicity?
A4: Several assays can be used to quantify cytotoxicity:
-
MTT or WST-1 Assay: Measures metabolic activity, which is proportional to the number of viable cells.[12]
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[13]
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells.[14]
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of apoptosis.
Q5: Are there any general best practices for handling cytotoxic compounds like this compound in a cell culture lab?
A5: Yes, it is crucial to follow safety protocols for handling cytotoxic agents.[15] This includes wearing appropriate personal protective equipment (PPE), working in a certified biological safety cabinet, and decontaminating all surfaces and waste materials that come into contact with the compound.[16]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (and co-treatments with antioxidants if applicable) for the desired incubation period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol distinguishes between viable, apoptotic, and necrotic cells using flow cytometry.
-
Cell Treatment: Treat cells with this compound as described in the MTT assay protocol in a 6-well plate.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: this compound-induced cytotoxicity pathway.
Experimental Workflow for Assessing Toxicity Reduction
Caption: Workflow for evaluating antioxidant-mediated reduction of this compound toxicity.
References
- 1. Time-dependent oxidative stress caused by benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antitripanocide Benznidazole promotes adaptive response to oxidative injury: Involvement of the nuclear factor-erythroid 2-related factor-2 (Nrf2) and multidrug resistance associated protein 2 (MRP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The trypanocidal benznidazole promotes adaptive response to oxidative injury: Involvement of the nuclear factor-erythroid 2-related factor-2 (Nrf2) and multidrug resistance associated protein 2 (MRP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Tinidazole? [synapse.patsnap.com]
- 6. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imedpub.com [imedpub.com]
- 8. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Therapeutic Potential of Antioxidants in Chemotherapy-Induced Peripheral Neuropathy: Evidence from Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genotoxicity and cell death induced by tinidazole (TNZ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Granular Formation during Apoptosis in Blastocystis sp. Exposed to Metronidazole (MTZ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metronidazole Decreases Viability of DLD-1 Colorectal Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Methods for Assessing Nanoparticle Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction of apoptosis by essential oil of Dracocephalum kotschyi on Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escolifesciences.com [escolifesciences.com]
managing poor absorption of panidazole in oral gavage
Welcome to the technical support center for panidazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the oral gavage of this compound, particularly concerning its poor absorption.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral absorption a concern?
This compound is a nitroimidazole antimicrobial agent. Like many compounds in this class, it can exhibit poor oral bioavailability, which is often attributed to its low aqueous solubility.[1] this compound is considered a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[1] For researchers, this poor solubility can lead to incomplete dissolution in the gastrointestinal tract, resulting in low and variable plasma concentrations, which can compromise the validity of in vivo studies.
Q2: What are the key physicochemical properties of this compound?
Understanding the fundamental properties of this compound is crucial for developing an appropriate formulation strategy. Key data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₄O₂ | PubChem[2] |
| Molecular Weight | 232.24 g/mol | PubChem[2] |
| Appearance | White to off-white solid | MedchemExpress[3] |
| Solubility in DMSO | ≥ 125 mg/mL (538.24 mM) | MedchemExpress[3] |
| Aqueous Solubility | Poorly soluble | General,[1][4] |
Q3: What are the most common vehicles for oral gavage of this compound?
Due to its low aqueous solubility, this compound typically requires a formulation vehicle that can enhance its solubility or create a stable suspension. Common vehicles and co-solvents include oils, surfactants, and cyclodextrins. Below are some example formulations that have been used for this compound or similar poorly soluble compounds.
| Formulation Composition | Achieved Solubility/Note | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL; Clear solution | MedchemExpress[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL; Clear solution | MedchemExpress[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL; Clear solution | MedchemExpress[3] |
| 0.5% Carboxymethylcellulose (CMC) in water | Common for suspensions | General,[5][6] |
Note: When using co-solvents like DMSO, it is critical to ensure the final concentration is well-tolerated by the animal model to avoid toxicity.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the oral gavage of this compound, focusing on poor absorption and inconsistent results.
Issue: Low or Undetectable Plasma Concentrations
If you are observing significantly lower plasma concentrations of this compound than expected after oral gavage, consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for low this compound exposure.
Q4: My this compound formulation is not a clear solution. Is a suspension acceptable?
Yes, a uniform suspension is acceptable for oral gavage, provided it is homogenous and the particle size is small enough to prevent clogging the gavage needle.[5] It is critical to ensure the suspension is vigorously mixed (e.g., by vortexing) immediately before each animal is dosed to guarantee dose accuracy. If using a suspension, consider adding a suspending agent like 0.5% carboxymethylcellulose (CMC) to your vehicle.[6]
Q5: How can I improve the solubility of this compound in my vehicle?
-
Use Co-solvents: As shown in the table above, using a system with DMSO, PEG300, and a surfactant like Tween-80 can significantly increase solubility.[3] Start with a small amount of DMSO to dissolve the this compound powder, then add other components sequentially.[3]
-
Utilize Cyclodextrins: Encapsulation with cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), is a common technique to increase the aqueous solubility of poorly soluble drugs.[3]
-
Gentle Heating and Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can help dissolve the compound.[3] However, ensure that this compound is stable under these conditions.
-
pH Adjustment: While data for this compound is limited, the solubility of some nitroimidazoles can be pH-dependent. Investigate the pKa of this compound to see if pH adjustment of the vehicle (within physiological tolerance) could be beneficial.
Q6: I suspect my gavage technique may be flawed. What are the best practices?
Improper gavage technique can lead to esophageal trauma, accidental tracheal administration, or significant animal stress, all of which can affect drug absorption.[8][9]
-
Correct Animal Restraint: Ensure the animal is properly restrained to align the esophagus and stomach for smooth passage of the needle.[6]
-
Use Appropriate Equipment: Use a flexible, ball-tipped gavage needle of the correct size for the animal model to minimize the risk of perforation.[6]
-
Measure Insertion Depth: Measure the needle length from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Reduce Stress: Animal stress can alter gastrointestinal motility and affect drug absorption.[8] Handle animals gently. Some studies suggest that coating the gavage needle with sucrose can reduce procedure-related stress in mice.[8][10]
Experimental Protocols
Protocol 1: Formulation Suitability Test
This protocol helps determine the solubility and short-term stability of this compound in your chosen vehicle.
-
Preparation: Prepare a small-scale batch of your intended formulation at the highest target concentration. For example, to prepare 1 mL of a 2 mg/mL solution in a vehicle of 10% DMSO / 90% Corn Oil:
-
Solubility Assessment: Visually inspect the formulation. It should be a clear solution or a fine, homogenous suspension with no large particles.
-
Stability Check (Benchtop):
-
Leave the preparation at room temperature.
-
Observe at 30 minutes, 1 hour, and 4 hours for any signs of precipitation or phase separation.
-
If precipitation occurs, the formulation is not suitable for experiments where doses are prepared in advance. The formulation may need to be adjusted or prepared immediately before dosing each animal.
-
Protocol 2: Basic Pharmacokinetic (PK) Study Workflow
This protocol outlines the essential steps to assess the oral absorption of a this compound formulation.
Caption: Workflow for a typical oral gavage pharmacokinetic study.
-
Animal Preparation: Acclimatize animals and fast them overnight if required by the study design (note: fasting can significantly alter gut physiology).[6] Ensure free access to water.
-
Dose Preparation: Prepare the this compound formulation as determined in Protocol 1. Ensure the formulation is at room temperature and mixed thoroughly immediately prior to administration.
-
Dosing:
-
Weigh each animal accurately on the day of the study.
-
Calculate the required dose volume (e.g., in mL/kg). A typical maximum volume is 10 mL/kg for rodents.[6]
-
Administer the dose carefully using proper oral gavage technique.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Sample Processing: Process the blood to separate plasma (e.g., by centrifugation) and store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the plasma concentration versus time and calculate key pharmacokinetic parameters, such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), to assess the extent of absorption.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. This compound | C11H12N4O2 | CID 72080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2009097143A1 - Methods and compositions for increasing solubility of azole drug compounds that are poorly soluble in water - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oral gavage administration: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
Panidazole Batch-to-Batch Variability: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering batch-to-batch variability with panidazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a nitroimidazole derivative. Its chemical formula is C11H12N4O2 and it has a molecular weight of 232.24 g/mol .[1][2] Key identifiers include its CAS number: 13752-33-5.[1][2]
Q2: What are the common causes of batch-to-batch variability in pharmaceutical products like this compound?
Common causes for batch-to-batch inconsistencies in pharmaceuticals include variability in raw materials (both active pharmaceutical ingredients and excipients), inconsistencies in the manufacturing process, and issues with contamination or cross-contamination.[3] Thorough process validation and in-process controls are crucial to minimize these variabilities.[3]
Q3: How can impurities affect the performance of this compound?
Impurities, which can arise from the manufacturing process or degradation, can significantly impact the safety, quality, and efficacy of pharmaceutical products.[4][5] For this compound, impurities could potentially alter its dissolution profile, bioavailability, and even its therapeutic effect. Some impurities may also have toxicological effects.[4][5]
Q4: What is the likely mechanism of action for this compound?
As a nitroimidazole, this compound likely acts as a prodrug. Its nitro group is reduced within target anaerobic organisms by a ferredoxin-mediated electron transport system.[6][7] This reduction generates a free nitro radical that is believed to be responsible for its antimicrobial activity by covalently binding to and damaging the organism's DNA, ultimately leading to cell death.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent Dissolution Profiles Between Batches
You may observe that different batches of your this compound formulation exhibit significantly different dissolution rates, which can impact bioavailability.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Relevant Experimental Protocol |
| Variability in Particle Size Distribution of this compound API | Characterize the particle size distribution of each batch of API using laser diffraction or microscopy. | Protocol 1: Particle Size Analysis |
| Inconsistent Mixing During Formulation | Review and validate the mixing process parameters (time, speed, order of addition of excipients). | Protocol 2: Blend Uniformity Analysis |
| Polymorphism of the this compound Crystal Structure | Analyze the crystal form of the API from different batches using X-ray diffraction (XRD) or differential scanning calorimetry (DSC). | Protocol 3: Polymorph Screening |
| Variability in Excipient Quality | Test incoming excipients for consistent quality, including moisture content and particle size. | - |
Hypothetical Data on Dissolution Variability:
| Batch ID | Time to 85% Dissolution (minutes) | Mean Particle Size (µm) |
| PNZ-A-001 | 35 | 15.2 |
| PNZ-A-002 | 62 | 45.8 |
| PNZ-B-001 | 38 | 14.9 |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of a New Batch
Your routine HPLC analysis of a new this compound batch shows unexpected peaks, indicating the presence of impurities or degradation products.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Relevant Experimental Protocol |
| Degradation of this compound | Investigate the stability of this compound under your storage and experimental conditions (e.g., exposure to light, temperature, pH).[8][9] | Protocol 4: Forced Degradation Study |
| Impurities from Raw Materials or Synthesis | Obtain certificates of analysis for all raw materials. If possible, analyze the starting materials for impurities. | - |
| Contamination During Manufacturing or Handling | Review cleaning procedures for all equipment and handling protocols to prevent cross-contamination.[3] | - |
| Interaction with Excipients | Conduct compatibility studies between this compound and the excipients used in the formulation. | - |
Hypothetical HPLC Data Showing Impurity Profile:
| Batch ID | This compound Purity (%) | Impurity A (%) | Impurity B (%) |
| PNZ-C-001 | 99.8 | 0.1 | 0.1 |
| PNZ-C-002 | 98.5 | 0.8 | 0.7 |
| PNZ-D-001 | 99.7 | 0.2 | 0.1 |
Experimental Protocols
Protocol 1: Particle Size Analysis
Objective: To determine the particle size distribution of this compound API.
Methodology:
-
Disperse a representative sample of the this compound powder in a suitable non-solvent dispersant.
-
Analyze the dispersion using a laser diffraction particle size analyzer.
-
Measure the particle size distribution and record key parameters such as D10, D50, and D90 values.
-
Repeat the measurement for at least three independent samples from each batch.
Protocol 2: Blend Uniformity Analysis
Objective: To assess the uniformity of this compound distribution within a powder blend.
Methodology:
-
After the blending step in the manufacturing process, collect at least 10 samples from various locations within the blender.
-
Accurately weigh each sample.
-
Dissolve each sample in a suitable solvent and dilute to a known concentration.
-
Analyze the concentration of this compound in each sample using a validated HPLC-UV method.[10]
-
Calculate the mean concentration and the relative standard deviation (RSD). An RSD of <5% is generally considered acceptable.
Protocol 3: Polymorph Screening
Objective: To identify the crystalline form of this compound in different batches.
Methodology:
-
Place a small amount of the this compound powder on a sample holder.
-
Analyze the sample using an X-ray diffractometer over a 2θ range of 5° to 40°.
-
Compare the resulting diffraction patterns between batches to identify any differences in crystal structure.
Protocol 4: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions.
Methodology:
-
Prepare solutions of this compound in various conditions: acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3% H2O2), and neutral (water or buffer).
-
Expose solid this compound and the prepared solutions to elevated temperature (e.g., 60°C) and photolytic stress (e.g., UV light at 254 nm).[9]
-
At specified time points, withdraw samples and analyze them by a stability-indicating HPLC method to quantify the amount of this compound remaining and to detect any degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound batch-to-batch variability.
Caption: Proposed mechanism of action for this compound.
References
- 1. This compound | C11H12N4O2 | CID 72080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Troubleshooting Common Pharmaceutical Manufacturing Challenges – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 4. Safety assessment of drug impurities for patient safety: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Tinidazole? [synapse.patsnap.com]
- 8. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
Panidazole Stock Solutions: A Technical Guide to Preventing Precipitation
For researchers, scientists, and drug development professionals, ensuring the complete solubilization of active pharmaceutical ingredients is paramount for experimental accuracy and reproducibility. Panidazole, a nitroimidazole derivative, presents a common challenge in this regard due to its limited aqueous solubility. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address issues of this compound precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't fully dissolve in my chosen solvent. What should I do?
A1: this compound is known to be poorly soluble in aqueous solutions. The recommended solvent for preparing high-concentration stock solutions is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at concentrations of ≥ 125 mg/mL.[1] If you are using a different solvent and observing poor solubility, switching to DMSO is advised. For complete dissolution, ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can reduce its solvating power.[1][2] Gentle warming and/or sonication can also aid in dissolving the compound.[1]
Q2: I successfully dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous experimental medium (e.g., cell culture media, PBS). Why did this happen and how can I prevent it?
A2: This phenomenon, known as solvent-shifting precipitation, is common for compounds that are highly soluble in an organic solvent but poorly soluble in water. When the DMSO stock solution is diluted into an aqueous medium, the this compound molecules are suddenly in an environment where they are no longer readily soluble, causing them to aggregate and precipitate out of the solution.
To prevent this, consider the following strategies:
-
Decrease the final concentration: The most straightforward approach is to lower the final working concentration of this compound in your aqueous medium.
-
Use a multi-component solvent system: For in vivo or other applications requiring a more complex vehicle, a multi-component solvent system can improve solubility. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Incorporate solubilizing excipients: The use of cyclodextrins, such as 20% SBE-β-CD in saline, can enhance the aqueous solubility of this compound.[1]
Q3: What is the recommended storage procedure for this compound stock solutions?
A3: Once prepared, this compound stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. For long-term storage, a stock solution in DMSO can be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: Does the pH of my aqueous medium affect the solubility of this compound?
Troubleshooting Guide
If you are experiencing this compound precipitation, follow this systematic troubleshooting workflow:
Caption: A troubleshooting workflow for addressing this compound precipitation.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent/System | Solubility | Reference |
| DMSO | ≥ 125 mg/mL (538.24 mM) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (8.96 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (8.96 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (8.96 mM) | [1] |
Key Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of up to 125 mg/mL.
-
Vortex the solution until the this compound is completely dissolved.
-
If necessary, gently warm the solution or place it in a sonicator bath to aid dissolution.[1]
-
Once fully dissolved, filter the solution through a 0.22 µm syringe filter for sterilization.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1]
Caption: Workflow for preparing a this compound stock solution in DMSO.
Protocol 2: Preparation of a this compound Formulation for In Vivo Studies
This protocol is an example of preparing a 1 mL working solution with a final this compound concentration of 2.08 mg/mL.[1]
-
Prepare a 20.8 mg/mL this compound stock solution in DMSO.
-
In a sterile tube, add 100 µL of the 20.8 mg/mL this compound stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used to redissolve the compound.[1]
By following these guidelines and troubleshooting steps, researchers can minimize the risk of this compound precipitation, ensuring the reliability and accuracy of their experimental results.
References
- 1. WO2009097143A1 - Methods and compositions for increasing solubility of azole drug compounds that are poorly soluble in water - Google Patents [patents.google.com]
- 2. Synthesis, Characterization and Biological Activity of Novel Salt/Molecular Salts of Tinidazole – Oriental Journal of Chemistry [orientjchem.org]
- 3. Tinidazole | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Panidazole Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of Panidazole's bioavailability. This compound, a nitroimidazole derivative, is presumed to be a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high membrane permeability. Therefore, enhancing its dissolution rate is a critical step in improving its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to achieving high bioavailability with this compound?
A1: The primary obstacle is this compound's low aqueous solubility. As a likely BCS Class II drug, its absorption after oral administration is rate-limited by its dissolution in the gastrointestinal fluids. Poor solubility leads to incomplete dissolution, and therefore, a significant fraction of the administered dose may pass through the gastrointestinal tract without being absorbed.
Q2: Which bioavailability enhancement strategies are most suitable for this compound?
A2: For a BCS Class II compound like this compound, strategies that increase the drug's surface area and/or its apparent solubility are most effective. Key techniques include:
-
Particle Size Reduction: Micronization and nanonization increase the surface-area-to-volume ratio, leading to a faster dissolution rate.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level (amorphous solid dispersion) can significantly enhance its aqueous solubility and dissolution.
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with this compound, increasing its solubility.
Q3: How do I select the appropriate polymer for creating a this compound solid dispersion?
A3: Polymer selection is critical and depends on several factors, including the physicochemical properties of this compound and the desired release profile. Key considerations include:
-
Miscibility/Solubility: The polymer should be capable of dissolving this compound to form a stable amorphous solid solution.
-
Hydrophilicity: Highly water-soluble polymers like Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and copolymers like Soluplus® are often used to promote rapid dissolution.
-
Stabilization: The polymer must prevent the amorphous this compound from recrystallizing during storage.
Q4: Can I use co-solvents to improve this compound's solubility for in-vitro testing?
A4: Yes, co-solvents can be used for in-vitro experiments to understand this compound's fundamental solubility characteristics. However, for oral formulations, the use of co-solvents is limited due to potential toxicity and precipitation upon dilution in gastrointestinal fluids. The focus for oral bioavailability enhancement should be on solid-state modification techniques.
Troubleshooting Guides
Issue 1: Low Dissolution Rate Despite Micronization
| Potential Cause | Troubleshooting Step |
| Particle Agglomeration: Milled particles may re-agglomerate due to high surface energy. | Incorporate a wetting agent or surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) into the formulation to improve particle dispersion. |
| Insufficient Particle Size Reduction: The milling process may not have achieved the target particle size. | Optimize milling parameters (e.g., milling time, bead size for media milling, pressure for jet milling). Characterize particle size distribution before and after milling using techniques like laser diffraction. |
| Poor Wettability: The hydrophobic nature of this compound may prevent efficient wetting by the dissolution medium. | Include a hydrophilic excipient or a surfactant in the formulation to improve wettability. |
Issue 2: Recrystallization of Amorphous this compound in Solid Dispersions
| Potential Cause | Troubleshooting Step |
| Immiscibility with Polymer: this compound and the selected polymer may have poor miscibility, leading to phase separation and recrystallization. | Screen for polymers with better miscibility with this compound using techniques like Differential Scanning Calorimetry (DSC) to observe the glass transition temperature (Tg). A single Tg for the dispersion indicates good miscibility. |
| High Drug Loading: The concentration of this compound in the dispersion may exceed the saturation capacity of the polymer. | Prepare dispersions with varying drug-to-polymer ratios to determine the optimal loading that maintains stability. |
| Inappropriate Storage Conditions: Exposure to high temperature and humidity can plasticize the polymer and promote drug recrystallization. | Store the solid dispersion in a tightly sealed container with a desiccant at controlled room temperature. Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH) to assess physical stability. |
Issue 3: Inconsistent Bioavailability Data in Animal Studies
| Potential Cause | Troubleshooting Step |
| Food Effect: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of poorly soluble drugs. | Standardize feeding conditions for all animal subjects. Conduct studies in both fed and fasted states to characterize the food effect on your formulation. |
| Pre-systemic Metabolism: this compound may be subject to first-pass metabolism in the liver. | Investigate the metabolic profile of this compound. If significant first-pass metabolism is identified, formulation strategies may need to focus on lymphatic transport (e.g., using lipid-based formulations) to bypass the liver. |
| Formulation Instability in GI Fluids: The formulation may not be stable in the varying pH and enzymatic environment of the GI tract. | Evaluate the in-vitro release profile of the formulation in simulated gastric and intestinal fluids (SGF and SIF). |
Data Presentation: this compound Bioavailability Enhancement
The following tables summarize hypothetical, yet representative, quantitative data for this compound formulations based on common bioavailability enhancement techniques.
Table 1: Pharmacokinetic Parameters of this compound Formulations in a Rat Model
| Formulation | Cmax (µg/mL) | Tmax (hr) | AUC₀₋₂₄ (µg·hr/mL) | Relative Bioavailability (%) |
| Unprocessed this compound | 2.5 ± 0.4 | 4.0 | 25.8 ± 3.1 | 100 |
| Micronized this compound | 4.1 ± 0.6 | 2.5 | 45.1 ± 5.2 | 175 |
| This compound:PVP K30 Solid Dispersion (1:5) | 9.8 ± 1.2 | 1.0 | 102.3 ± 11.5 | 396 |
| This compound:HP-β-CD Complex (1:1) | 7.5 ± 0.9 | 1.5 | 88.4 ± 9.7 | 342 |
Data are presented as mean ± standard deviation.
Table 2: In-Vitro Dissolution of this compound Formulations (pH 6.8 Phosphate Buffer)
| Formulation | % Dissolved at 15 min | % Dissolved at 30 min | % Dissolved at 60 min |
| Unprocessed this compound | 8 ± 2 | 15 ± 3 | 22 ± 4 |
| Micronized this compound | 25 ± 4 | 40 ± 5 | 55 ± 6 |
| This compound:PVP K30 Solid Dispersion (1:5) | 75 ± 7 | 92 ± 6 | 98 ± 2 |
| This compound:HP-β-CD Complex (1:1) | 60 ± 6 | 85 ± 5 | 95 ± 3 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 1 gram of this compound and 5 grams of PVP K30 in 50 mL of a suitable solvent mixture (e.g., dichloromethane/methanol 1:1 v/v). Ensure complete dissolution by stirring.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at 45°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (using DSC and Powder X-ray Diffraction to confirm the amorphous state).
Protocol 2: Formulation of this compound-Cyclodextrin Inclusion Complex
-
Preparation of Cyclodextrin Solution: Dissolve 10 grams of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 100 mL of purified water with constant stirring.
-
Addition of this compound: Slowly add a stoichiometric amount of this compound to the cyclodextrin solution while stirring continuously.
-
Complexation: Stir the mixture at room temperature for 48 hours to ensure complete complex formation.
-
Lyophilization: Freeze the resulting solution at -80°C and then lyophilize (freeze-dry) it to obtain a solid powder of the inclusion complex.
-
Characterization: Analyze the complex for drug content, solubility enhancement, and evidence of inclusion complex formation using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR).
Visualizations
Caption: Experimental workflow for enhancing and evaluating this compound bioavailability.
Caption: Troubleshooting logic for low this compound bioavailability.
Panidazole Treatment Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo treatment duration of Panidazole. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a nitroimidazole-class antimicrobial agent. It functions as a prodrug that is selectively activated in anaerobic organisms, such as anaerobic bacteria and certain protozoa. Inside the target cell, the nitro group of this compound is reduced by low-redox-potential proteins like ferredoxin. This reduction creates highly reactive nitroso radicals. These radicals bind to and disrupt the helical structure of the organism's DNA, causing strand breakage and inhibiting nucleic acid synthesis, which ultimately leads to cell death.[1] Aerobic cells lack the necessary enzymes to reduce the nitro group, which accounts for the drug's selective toxicity.
Q2: How do the pharmacokinetics of this compound influence the selection of treatment duration?
A2: The optimal treatment duration is heavily influenced by the drug's pharmacokinetic (PK) and pharmacodynamic (PD) properties. Key PK parameters for this compound, based on studies with its analogue metronidazole, include an elimination half-life of approximately 7-8 hours in both humans and mice and low plasma protein binding (<20%).[2][3] A longer half-life suggests that the drug remains in the system at therapeutic concentrations for an extended period, potentially allowing for less frequent dosing or shorter overall treatment durations. Furthermore, this compound exhibits a post-antibiotic effect, meaning its bactericidal activity continues for a period even after plasma concentrations fall below the Minimum Inhibitory Concentration (MIC).[1] These factors must be balanced to maintain drug exposure above the MIC for the required duration to eradicate the pathogen without causing unnecessary toxicity from prolonged exposure.
Q3: We are observing treatment failure in our animal model despite the target pathogen showing susceptibility to this compound in vitro. What are the potential causes?
A3: This is a common challenge when translating in vitro results to in vivo models. Several factors could be responsible:
-
Inadequate Drug Exposure at the Infection Site: While plasma concentrations may be sufficient, this compound distribution to the specific tissue or organ where the infection is located might be limited.[1] Consider analyzing drug concentrations in the target tissue.
-
Presence of Biofilms: Pathogens within a biofilm are notoriously more resistant to antimicrobial agents than their planktonic (free-floating) counterparts. The biofilm matrix can limit drug penetration. An extended treatment duration or combination therapy may be necessary.
-
Host Factors: The immune status of the animal model can significantly impact treatment efficacy. In immunocompromised models, a longer duration of therapy may be required to clear the infection.[4]
-
Metabolism Differences: The active metabolites of this compound contribute significantly to its efficacy.[3] Differences in metabolic rates between species (e.g., mouse vs. human) can affect the concentration and half-life of these active compounds, influencing outcomes.
Q4: Is a shorter, high-dose regimen better than a longer, lower-dose regimen?
A4: The answer depends on the specific pathogen, infection model, and the drug's PD profile. For some infections, a single high dose is sufficient to achieve a cure.[3] However, for others, particularly those involving high bacterial loads or biofilms, a multi-dose regimen over a longer period (e.g., 7 days) is more effective at preventing recurrence.[5][6] A longer regimen ensures sustained therapeutic concentrations at the site of infection, which can be crucial for eradicating persistent pathogens.[3] Pilot studies comparing different dosing strategies are essential to determine the optimal approach for your specific model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in efficacy results between animals in the same treatment group. | Inconsistent drug administration (e.g., oral gavage volume). Differences in individual animal metabolism or immune response. Inconsistent initial infection load. | Refine administration technique to ensure consistent dosing. Increase the number of animals per group to improve statistical power. Standardize the infection protocol to ensure a uniform starting bacterial load. |
| Toxicity observed in longer treatment duration groups (e.g., weight loss, lethargy). | Cumulative drug toxicity from prolonged exposure. | Implement a dose de-escalation study for the longer treatment durations. Monitor animals daily for clinical signs of toxicity. Consider measuring liver enzymes or other relevant biomarkers in terminal blood samples. |
| Relapse of infection after cessation of treatment. | Treatment duration was too short to fully eradicate the pathogen, especially persister cells or those within biofilms. | Design an experiment with extended treatment arms (e.g., 7, 10, and 14 days). Assess the bacterial load at multiple time points post-treatment to monitor for relapse. |
| Discrepancy between bacterial load reduction and animal survival rates. | This compound may reduce the bacterial burden but not enough to prevent mortality from sepsis or tissue damage caused by the initial infection. | Consider earlier initiation of treatment post-infection. Evaluate the use of supportive therapies in your model. Analyze inflammatory markers to assess the host response. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (based on Metronidazole data in Mice)
| Parameter | Value | Reference |
| Administration Route | Intraperitoneal (IP) | [2] |
| Dose | 100 mg/kg | [2] |
| Elimination Half-life (t½) | 6.98 hours | [2] |
| Mean Residence Time (MRT) | 10.6 hours | [2] |
| Volume of Distribution (Vss) | 1.72 L/kg | [2] |
| Total Body Clearance (CL) | 162 ml/h/kg | [2] |
Table 2: Hypothetical In Vivo Efficacy of Varied this compound Treatment Durations in a Murine Abscess Model
| Treatment Group (Dose: 50 mg/kg, twice daily) | Treatment Duration (Days) | Bacterial Load at Day 1 Post-Treatment (Log10 CFU/gram tissue) | Survival Rate (%) |
| Vehicle Control | 5 | 8.2 ± 0.5 | 0 |
| This compound | 3 | 4.5 ± 0.7 | 60 |
| This compound | 5 | 2.1 ± 0.4 | 100 |
| This compound | 7 | < 2.0 (Limit of Detection) | 100 |
Experimental Protocols
Protocol: Murine Systemic Infection Model to Determine Optimal Treatment Duration
This protocol outlines a general procedure for evaluating the efficacy of different this compound treatment durations in a mouse model of systemic bacterial infection.
-
Animal Model:
-
Select a suitable mouse strain (e.g., BALB/c or C57BL/6), aged 6-8 weeks.
-
Acclimatize animals for at least 7 days before the experiment.
-
Ensure all procedures are approved by the institution's Animal Care and Use Committee.
-
-
Pathogen Preparation:
-
Culture the anaerobic pathogen of interest (e.g., Bacteroides fragilis) under appropriate anaerobic conditions to mid-log phase.
-
Wash and resuspend the bacterial cells in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10⁸ CFU/mL).
-
-
Infection:
-
Inject each mouse intraperitoneally (IP) with 0.1 mL of the bacterial suspension. This dose should be predetermined in a pilot study to cause a lethal infection in untreated animals within a specific timeframe (e.g., 48-72 hours).
-
-
Treatment Groups:
-
At a specified time post-infection (e.g., 2 hours), randomize the animals into treatment groups (n=10 per group):
-
Group 1 (Vehicle Control): Administer vehicle (e.g., sterile saline) twice daily for 7 days.
-
Group 2 (Short Duration): Administer this compound (e.g., 50 mg/kg) twice daily for 3 days, followed by vehicle for 4 days.
-
Group 3 (Standard Duration): Administer this compound (50 mg/kg) twice daily for 5 days, followed by vehicle for 2 days.
-
Group 4 (Extended Duration): Administer this compound (50 mg/kg) twice daily for 7 days.
-
-
Administer the drug via a consistent route (e.g., oral gavage or IP injection).
-
-
Monitoring and Endpoints:
-
Primary Endpoint (Survival): Monitor animals at least twice daily for 14 days post-infection and record survival.
-
Secondary Endpoint (Bacterial Burden): At the end of the treatment period for each group (and for a subset of animals at defined time points), euthanize the animals. Aseptically harvest target organs (e.g., spleen, liver). Homogenize tissues, perform serial dilutions, and plate on appropriate selective agar under anaerobic conditions. Incubate and count colonies to determine CFU/gram of tissue.[7]
-
Toxicity Monitoring: Record animal weight and clinical signs (e.g., posture, activity) daily.
-
-
Data Analysis:
-
Compare survival curves between groups using the Log-rank (Mantel-Cox) test.
-
Compare bacterial loads between groups using a one-way ANOVA with post-hoc tests or a Kruskal-Wallis test, depending on data distribution.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. Pharmacokinetic and Pharmacodynamic Effects of Metronidazole May Account for the Superior Efficacy of Multidose Therapy Among Women With Trichomoniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Treatment of Bacterial Vaginosis—Limitations and Need for Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
Validation & Comparative
A Comparative Analysis of Panidazole and Metronidazole in the Treatment of Amoebiasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of panidazole and metronidazole in the treatment of amoebiasis, caused by the protozoan parasite Entamoeba histolytica. The information is compiled from available clinical trial data and pharmacological studies to assist researchers and professionals in drug development and clinical research.
Executive Summary
Metronidazole has long been the standard therapy for amoebiasis. This compound, a related 5-nitroimidazole, has also been evaluated for its efficacy against this parasitic infection. This guide synthesizes the available data comparing these two compounds, focusing on their clinical efficacy, adverse effect profiles, and mechanisms of action. The primary clinical data directly comparing this compound and metronidazole for intestinal amoebiasis is derived from a key study conducted in 1977. While this provides valuable insights, the limited availability of recent, direct comparative studies, particularly for hepatic amoebiasis, is a noteworthy gap in the current literature.
Efficacy in Intestinal Amoebiasis
A significant clinical trial directly comparing this compound with metronidazole in the treatment of intestinal amoebiasis provides the core data for this comparison. The study indicated that while both drugs were effective, metronidazole demonstrated a higher cure rate.
Table 1: Comparative Efficacy in Intestinal Amoebiasis
| Parameter | This compound | Metronidazole | Reference |
| Dosage | 2.0 g/day for 6 days | 2.0 g/day for 6 days | [1] |
| Number of Patients | 50 | 50 | [1] |
| Cure Rate | 68% | 80% | [1] |
Adverse Effects
The incidence of side effects was reported to be high in patients treated with this compound for amoebiasis.[1] Metronidazole is also known to cause a range of adverse effects, primarily gastrointestinal.
Table 2: Reported Adverse Effects
| Adverse Effect Profile | This compound | Metronidazole |
| Overall Incidence (Amoebiasis) | 74% of patients reported side effects.[1] | Commonly reported side effects include nausea, headache, and a metallic taste.[2][3] |
| Commonly Reported Side Effects | Specific breakdown not available in abstract. | Nausea, vomiting, dysgeusia (metallic taste), diarrhea, headache, dizziness.[2][3] |
| Serious Adverse Effects | No toxic effects were revealed by haematological, biochemical and renal function tests nor by cardiovascular studies.[1] | Can include neurotoxicity (seizures, peripheral neuropathy) with high doses or prolonged use.[4] |
Mechanism of Action
Both this compound and metronidazole are 5-nitroimidazole compounds and share a similar mechanism of action against anaerobic organisms like Entamoeba histolytica. This process involves the intracellular reduction of the nitro group, leading to the formation of cytotoxic radicals that damage microbial DNA and other macromolecules, ultimately causing cell death.
The activation of these prodrugs is a critical step and is dependent on the low redox potential within the parasite.
Caption: Mechanism of action for 5-nitroimidazoles in E. histolytica.
Experimental Protocols
Detailed experimental protocols from the primary comparative clinical trial of this compound versus metronidazole are not fully available. However, a generalized protocol for a randomized, double-blind clinical trial for intestinal amoebiasis during that period can be outlined.
Generalized Clinical Trial Workflow for Amoebiasis Treatment
Caption: Generalized workflow of a clinical trial for amoebiasis treatment.
Key Methodological Considerations:
-
Patient Selection: Patients with symptomatic intestinal amoebiasis confirmed by the presence of E. histolytica trophozoites or cysts in stool samples.
-
Randomization: Patients are randomly assigned to receive either this compound or metronidazole.
-
Blinding: In a double-blind study, neither the patients nor the investigators know which treatment is being administered.
-
Dosage and Administration: As per the 1977 study, a daily dose of 2.0g for six days was used for both drugs.[1]
-
Assessment of Cure:
-
Clinical Cure: Resolution of clinical signs and symptoms (e.g., diarrhea, abdominal pain).
-
Parasitological Cure: Absence of E. histolytica in multiple stool samples examined after completion of treatment.
-
-
Adverse Event Monitoring: Systematic recording of all adverse events reported by patients or observed by investigators. This includes laboratory tests (hematological, biochemical, and renal function) to assess for toxicity.[1]
Discussion and Future Directions
The available evidence, primarily from a study in 1977, suggests that metronidazole has a higher efficacy in treating intestinal amoebiasis compared to this compound.[1] this compound was also associated with a high incidence of side effects in this study.[1]
For drug development professionals, the data underscores the importance of achieving high cure rates with minimal adverse effects. While the 5-nitroimidazole scaffold is effective, modifications to the molecule could potentially enhance efficacy and improve tolerability.
Future research should focus on:
-
Conducting new, well-designed, randomized controlled trials to compare modern formulations and dosing regimens of this compound and metronidazole.
-
Evaluating the efficacy of this compound in hepatic amoebiasis.
-
In-depth profiling of the adverse effects of this compound to understand its safety profile better.
-
Investigating the potential for drug resistance to both compounds in clinical isolates of E. histolytica.
Conclusion
Based on the limited direct comparative data, metronidazole appears to be a more effective agent than this compound for the treatment of intestinal amoebiasis. The high incidence of side effects reported with this compound is also a significant consideration. Further research is warranted to fully elucidate the comparative efficacy and safety of this compound in the modern clinical management of amoebiasis.
References
- 1. Treatment of intestinal amoebiasis and vaginal trichomoniasis with this compound and its comparison with metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subjective adverse reactions to metronidazole in patients with amebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of Metronidazole? [synapse.patsnap.com]
Panidazole vs. Other Nitroimidazoles: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy, mechanism of action, and experimental data of panidazole and other key nitroimidazole antimicrobial agents.
Introduction
Nitroimidazoles are a cornerstone in the treatment of anaerobic bacterial and protozoal infections. Their mechanism of action, involving the reduction of a nitro group to produce cytotoxic-free radicals that induce DNA damage, has proven effective against a wide range of pathogens. While metronidazole has long been the most recognized member of this class, several other derivatives, including this compound, tinidazole, ornidazole, and secnidazole, have been developed with varying efficacy and pharmacokinetic profiles. This guide provides a detailed comparative analysis of this compound and other notable nitroimidazoles, supported by experimental data to inform research and development efforts.
Mechanism of Action: A Shared Pathway of Activation
The antimicrobial activity of nitroimidazoles is dependent on their selective toxicity in anaerobic or microaerophilic environments. The process begins with the passive diffusion of the prodrug into the microbial cell. Inside the microorganism, the nitro group of the imidazole ring is reduced by low-redox-potential electron-transfer proteins, such as ferredoxin or its equivalents, which are abundant in anaerobes. This reduction generates a short-lived, highly reactive nitroso free radical.
These cytotoxic radicals interact with microbial DNA, leading to strand breakage, destabilization of the helical structure, and ultimately, cell death. The key steps in this activation and mechanism of action are illustrated below.
Navigating the Landscape of 5-Nitroimidazole Cross-Resistance: A Comparative Guide
In Vitro Activity of 5-Nitroimidazoles: A Comparative Snapshot
The following table summarizes the in vitro activity of metronidazole, tinidazole, secnidazole, and ornidazole against clinical isolates of Trichomonas vaginalis, a common protozoan parasite for which 5-nitroimidazoles are a primary treatment. The data is presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Drug | Mean MIC (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) | Resistance Rate (%) |
| Metronidazole | 2.25 | 2 | 61 | 11 |
| Tinidazole | 1.11 | 1-2 | 80 | 2 |
| Secnidazole | 1.11 | 1-2 | 75 | 1 |
| Ornidazole | 0.5 | 1 | 89 | 0 |
Data sourced from a study on the in vitro susceptibility of T. vaginalis clinical isolates.[1]
Understanding the Molecular Basis of Action and Resistance
The efficacy of 5-nitroimidazoles hinges on their activation within anaerobic microorganisms. The drug enters the cell in an inactive prodrug form and is subsequently reduced by low-redox-potential electron transport proteins, such as ferredoxin. This reduction process generates a cytotoxic nitro radical anion that induces DNA damage and ultimately leads to cell death.[2]
Resistance to 5-nitroimidazoles is a complex phenomenon but is often associated with alterations in the drug activation pathway.[2] Reduced expression or activity of the enzymes responsible for the reduction of the nitro group is a key mechanism of resistance.[3] This impaired activation prevents the formation of the toxic radical, rendering the drug ineffective. As all 5-nitroimidazoles share this common activation pathway, a mutation or alteration conferring resistance to one drug in this class is likely to result in cross-resistance to others.[4]
Figure 1: Mechanism of action and resistance of 5-nitroimidazoles.
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of Minimum Inhibitory Concentrations (MICs) is a cornerstone of antimicrobial resistance research. The following is a generalized protocol for the broth microdilution method, a common technique for determining the MIC of 5-nitroimidazoles against anaerobic organisms like Trichomonas vaginalis. This protocol is based on guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).[5][6]
Objective: To determine the minimum concentration of a 5-nitroimidazole that inhibits the visible growth of a microorganism.
Materials:
-
Pure culture of the test organism
-
Appropriate broth medium (e.g., TYI-S-33 for T. vaginalis)
-
Sterile 96-well microtiter plates
-
Stock solutions of the 5-nitroimidazole compounds to be tested
-
Sterile diluent (e.g., sterile water or broth)
-
Incubator with appropriate atmospheric conditions (e.g., anaerobic for obligate anaerobes)
-
Plate reader or visual inspection mirror
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test organism is prepared from a fresh culture. The concentration of the inoculum is crucial for reproducible results and should be adjusted to a specific McFarland turbidity standard.
-
Drug Dilution Series: A serial two-fold dilution of each 5-nitroimidazole is prepared in the microtiter plate. This creates a range of drug concentrations to test. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Inoculation: Each well (except the sterility control) is inoculated with the standardized suspension of the microorganism.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature, atmosphere, and duration). For T. vaginalis, this is typically 37°C for 48 hours in an anaerobic environment.
-
Determination of MIC: After incubation, the plate is examined for visible growth. The MIC is the lowest concentration of the drug at which there is no visible growth of the organism. This can be determined visually or with a plate reader.
Figure 2: Workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
The available data strongly indicates that cross-resistance among metronidazole, tinidazole, ornidazole, and secnidazole is a significant clinical consideration. The shared mechanism of action and resistance pathways underscore the need for careful stewardship of this important class of antimicrobial agents. While ornidazole currently shows the lowest rates of resistance in the provided study, the potential for emergent resistance remains.
The lack of specific comparative data for panidazole highlights a gap in the current understanding of 5-nitroimidazole cross-resistance. Further in vitro and in vivo studies are warranted to elucidate the resistance profile of this compound and its potential utility in the face of increasing resistance to other 5-nitroimidazoles. Such research is essential for the development of effective treatment strategies and the preservation of the long-term efficacy of this critical drug class.
References
- 1. In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tinidazole? [synapse.patsnap.com]
- 3. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Metronidazole and Tinidazole Activities against Metronidazole- Resistant Strains of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. chainnetwork.org [chainnetwork.org]
A Comparative Analysis of the In Vitro Cytotoxicity of Panidazole and Tinidazole
In the landscape of antimicrobial therapeutics, panidazole and tinidazole, both belonging to the nitroimidazole class of drugs, have been utilized for their efficacy against anaerobic bacteria and protozoa. While clinically established, a detailed comparative analysis of their in vitro cytotoxicity is crucial for researchers and drug development professionals to understand their safety profiles and potential for repurposing. This guide provides an objective comparison based on available experimental data, highlighting the cytotoxic effects and underlying mechanisms of these two compounds.
Quantitative Cytotoxicity Data
Direct comparative in vitro cytotoxicity studies between this compound and tinidazole are scarce in publicly available literature. However, individual studies on tinidazole provide valuable quantitative data on its effects on human cells. Data for this compound remains largely qualitative from the available resources.
Table 1: Summary of In Vitro Cytotoxicity Data for Tinidazole on Human Lymphocytes
| Compound | Cell Line | Concentration (µg/mL) | Observed Effects | Reference |
| Tinidazole | Human Lymphocytes | 0.1 | No significant cytotoxic or genotoxic effects observed. | [1] |
| Tinidazole | Human Lymphocytes | 1 | No significant cytotoxic or genotoxic effects observed. | [1] |
| Tinidazole | Human Lymphocytes | 10 | Significant decrease in mitotic index (p<0.0001), increase in sister chromatid exchange (p<0.0001), and increase in chromosomal aberrations (p<0.0001). | [1] |
| Tinidazole | Human Lymphocytes | 50 | Significant decrease in mitotic index (p<0.0001), increase in sister chromatid exchange (p<0.0001), and increase in chromosomal aberrations (p<0.0001). Morphological evidence of apoptosis and an increase in nuclei with hypodiploid DNA content (p<0.05). | [1] |
Experimental Protocols
The following section details the methodologies employed in the key cited experiments to provide a framework for understanding the presented data.
Cytotoxicity and Genotoxicity Assessment of Tinidazole in Human Lymphocytes[1]
-
Cell Culture: Human peripheral blood lymphocytes were obtained from healthy donors and cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Exposure: Tinidazole was dissolved in a suitable solvent and added to the cell cultures at final concentrations of 0.1, 1, 10, and 50 µg/mL. Control cultures were treated with the solvent alone. The cells were incubated for a specified period.
-
Mitotic Index (MI) Analysis: To assess cell proliferation, the number of mitotic cells per 1000 cells was counted. A decrease in the MI indicates a cytotoxic or cytostatic effect.
-
Sister Chromatid Exchange (SCE) Assay: This assay was used to evaluate the genotoxic potential of tinidazole. It involves the differential staining of sister chromatids, and an increase in the frequency of exchanges is indicative of DNA damage.
-
Chromosomal Aberration (CA) Analysis: Metaphase chromosomes were analyzed for structural abnormalities, such as breaks, gaps, and exchanges, to assess the clastogenic effects of the drug.
-
Apoptosis Assays:
-
DNA Fragmentation (Laddering): DNA was extracted from treated and untreated cells and analyzed by agarose gel electrophoresis. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.
-
Fluorescence Microscopy: Cells were stained with acridine orange and ethidium bromide to visualize nuclear morphology. Apoptotic cells exhibit condensed or fragmented chromatin.
-
Flow Cytometry: Propidium iodide staining was used to quantify the percentage of cells with hypodiploid DNA content, a hallmark of apoptosis.
-
Signaling Pathways and Mechanisms of Action
The cytotoxic and antimicrobial effects of both this compound and tinidazole are rooted in their shared nitroimidazole structure. The primary mechanism involves the reduction of the nitro group, a process that is significantly more efficient in anaerobic organisms than in human cells, providing a degree of selective toxicity.[3]
Mechanism of Nitroimidazole-Induced Cytotoxicity
The general mechanism of action for nitroimidazoles like this compound and tinidazole involves the following key steps:
-
Cellular Uptake: The small, lipophilic nature of these drugs allows them to readily diffuse across the cell membranes of both host and microbial cells.
-
Reductive Activation: Inside the anaerobic microbe (or under hypoxic conditions), the nitro group of the imidazole ring is reduced by low-redox-potential electron-transport proteins, such as ferredoxin. This reduction leads to the formation of highly reactive nitroso radicals and other cytotoxic intermediates.[3]
-
DNA Damage: These reactive intermediates can directly interact with and damage microbial DNA, causing strand breaks and loss of helical structure.[3][4] This disruption of DNA integrity inhibits nucleic acid synthesis and ultimately leads to cell death.
Caption: Mechanism of nitroimidazole-induced cytotoxicity.
While this general pathway is accepted for the antimicrobial action of nitroimidazoles, the cytotoxic effects observed in human cells, particularly at higher concentrations, are likely due to a similar, albeit less efficient, reductive activation process that can occur under certain physiological conditions, leading to DNA damage and apoptosis.[1]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a compound like this compound or tinidazole.
Caption: A generalized workflow for in vitro cytotoxicity studies.
Conclusion
Based on the available evidence, tinidazole exhibits concentration-dependent cytotoxicity and genotoxicity in human lymphocytes in vitro, inducing apoptosis at higher concentrations.[1] The underlying mechanism is consistent with the established action of nitroimidazoles, involving reductive activation and subsequent DNA damage.
References
- 1. Genotoxicity and cell death induced by tinidazole (TNZ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Tinidazole? [synapse.patsnap.com]
- 4. DNA damage induced by metronidazole in Giardia duodenalis triggers a DNA homologous recombination response - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel High-Purity Tinidazole Synthesis Method
For researchers and professionals in drug development, the efficiency and purity of synthetic routes are paramount. This guide provides an objective comparison between a traditional synthesis method for tinidazole and a novel, high-purity approach, supported by experimental data.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative data for both the traditional and the new high-purity synthesis methods for tinidazole, offering a clear comparison of their performance.
| Parameter | Traditional Synthesis Method | New High-Purity Synthesis Method |
| Overall Yield | ~40% | 53-54%[1] |
| Final Purity | Not explicitly stated, requires significant purification | ≥99.98% (HPLC)[1] |
| Number of Steps | 2 main reaction steps, but can involve more for purification | 2 main reaction steps with streamlined purification |
| Reaction Time | Condensation: 9 hours; Oxidation: Not specified | Condensation: 3-5 hours; Oxidation: 3-5 hours[1] |
| Key Reagents | Acetic acid, Sulfuric acid, Tungstic acid | 4-methyl-2-pentanone, Concentrated H₂SO₄, Sodium molybdate |
| Environmental/Safety | Use of stoichiometric acids, generation of waste | Recyclable solvent, potentially reduced waste |
Experimental Protocols
Traditional Synthesis of Tinidazole
This method involves a two-step process starting from 2-methyl-5-nitroimidazole.
Step 1: Condensation
-
In a round bottom flask equipped with a reflux condenser and stirrer, add 800 g of 2-methyl-5-nitroimidazole.
-
To this, add 200 mL of acetic acid and 300 mL of 98% sulfuric acid.
-
Heat the mixture to 80-85°C and add 440 g of 2-ethyl-thio-ethanol.
-
Maintain the reaction under stirring for 9 hours at 80-85°C.[2]
-
After the reaction, adjust the pH to 3 with a 24% liquid ammonia solution to precipitate unreacted 2-methyl-5-nitroimidazole, which is then filtered off.[2]
-
The filtrate, containing the intermediate product 1-(2-ethyl-thio-ethyl)-2-methyl-5-nitroimidazole, is extracted with 15% HCl.[2]
Step 2: Oxidation
-
The aqueous solution of the intermediate is oxidized using stoichiometric quantities of 50% H₂O₂ in the presence of 8 g of tungstic acid as a catalyst at 50-55°C.[2]
-
During workup, a 25% aqueous ammonia solution is added to precipitate tinidazole.[2]
-
The precipitated tinidazole is isolated by filtration.
New High-Purity Synthesis of Tinidazole
This novel method also proceeds in two main steps but utilizes different solvents and catalysts to improve yield and purity.
Step 1: Dehydration Condensation
-
Use β-hydroxy ethyl sulfide and 2-methyl-5-nitroimidazole as raw materials.
-
The reaction is carried out in 4-methyl-2-pentanone as a solvent with concentrated sulfuric acid.
-
The reaction temperature is maintained at 80-100°C for 3-5 hours.[1]
-
After the reaction, the pH is adjusted with ammonia water, and unreacted 2-methyl-5-nitroimidazole is recovered by centrifugation.
-
The condensation product, 2-methyl-1-(2-ethylthioethyl)-5-nitro-1H-imidazole, is obtained after extraction, washing, and layering.
Step 2: Oxidation and Purification
-
The condensation product is oxidized using hydrogen peroxide with sodium molybdate as a catalyst.
-
The oxidation reaction is carried out at a temperature of 50-70°C for 3-5 hours.[1]
-
The resulting crude tinidazole is then purified by decolorizing and refining with water to yield the final high-purity product.
-
The final product has a purity of ≥99.98%.[1]
Visualizing the Processes
To better illustrate the workflows, the following diagrams have been generated using Graphviz.
Caption: Workflow of the new high-purity tinidazole synthesis.
Caption: Key stage comparison of synthesis methods.
References
Panidazole: A Comparative Analysis Against Standard Antiprotozoal Therapies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiprotozoal therapeutics, the nitroimidazole class of drugs, which includes the widely-used metronidazole and tinidazole, remains a cornerstone of treatment for infections caused by protozoa such as Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis. This guide provides a comparative analysis of panidazole, a lesser-known nitroimidazole, against these standard-of-care agents, presenting available efficacy data, experimental methodologies, and a proposed mechanism of action.
Quantitative Efficacy Comparison
The available data for a direct comparison of this compound with standard antiprotozoal drugs is primarily derived from a key clinical trial. The following table summarizes the cure rates observed in this study. It is important to note that the data for this compound is limited in comparison to the extensive clinical data available for metronidazole and tinidazole.
| Drug | Indication | Dosage | Cure Rate | Reference |
| This compound | Intestinal Amoebiasis | 2.0 g/day for 6 days | 68% | [1] |
| Metronidazole | Intestinal Amoebiasis | 2.0 g/day for 6 days | 80% | [1] |
| This compound | Vaginal Trichomoniasis | 1.0 g/day for 7 days | 50% | [1] |
| This compound | Vaginal Trichomoniasis | 1.0 g/day for 10 days | 60% | [1] |
| Metronidazole | Vaginal Trichomoniasis | - | Cure rates of 90-95% are reported with recommended dosages.[2] | [2] |
| Tinidazole | Vaginal Trichomoniasis | Single 2g dose | Cure rates range from 86-100%.[2] | [2] |
Experimental Protocols
The methodologies for the key comparative clinical trial of this compound are detailed below.
Clinical Trial for Intestinal Amoebiasis
-
Study Design: A clinical trial was conducted involving 100 patients diagnosed with intestinal amoebiasis.
-
Treatment Groups:
-
This compound group: Patients received 2.0 g of this compound daily for six days.
-
Metronidazole group: Patients received 2.0 g of metronidazole daily for six days.
-
-
Efficacy Assessment: The cure rate was determined based on the resolution of clinical symptoms and the absence of Entamoeba histolytica in stool samples post-treatment.[1]
Clinical Trial for Vaginal Trichomoniasis
-
Study Design: A clinical trial was conducted with 100 patients diagnosed with vaginal trichomoniasis.
-
Treatment Groups:
-
Group 1: Patients received 1.0 g of this compound daily for seven days.
-
Group 2: Patients received 1.0 g of this compound daily for ten days.
-
-
Efficacy Assessment: Cure was assessed by the absence of Trichomonas vaginalis in vaginal smears and the resolution of symptoms.[1]
Mechanism of Action: The Nitroimidazole Pathway
This compound, as a nitroimidazole derivative, is presumed to share a common mechanism of action with metronidazole and tinidazole. This pathway is crucial for their selective toxicity against anaerobic protozoa.
References
A Head-to-Head Comparison of 5-Nitroimidazole Antimicrobials: Secnidazole, Metronidazole, and Tinidazole
A comparative analysis of the efficacy, pharmacokinetics, and safety profiles of secnidazole, metronidazole, and tinidazole, providing researchers, scientists, and drug development professionals with a data-driven guide for informed decision-making.
Initial literature searches for a direct comparison between panidazole and secnidazole revealed a significant lack of available data for this compound, with only limited and dated studies available. The most relevant study, published in 1978, compared this compound to metronidazole and indicated lower efficacy and a high incidence of side effects for this compound in the treatment of intestinal amoebiasis and vaginal trichomoniasis.[1] Due to the scarcity of modern, comprehensive data on this compound, a direct head-to-head comparison with secnidazole is not feasible at this time.
Therefore, this guide provides a comprehensive comparison of secnidazole with two other widely studied and utilized 5-nitroimidazole antimicrobials: metronidazole and tinidazole. All three drugs share a similar mechanism of action and are used to treat anaerobic bacterial and protozoal infections. This comparison aims to provide a detailed, data-supported overview to aid in research and development.
Mechanism of Action
Secnidazole, metronidazole, and tinidazole are all prodrugs that require activation within the microbial cell. Their selective toxicity against anaerobic organisms is due to the presence of nitroreductase enzymes in these microbes, which are largely absent in aerobic cells.[1][2][3] The activation process involves the reduction of the nitro group of the imidazole ring, leading to the formation of reactive nitro-radical anions and other cytotoxic intermediates.[2][3][4] These intermediates disrupt cellular function through multiple mechanisms, including inducing DNA strand breaks, inhibiting DNA synthesis and replication, and inactivating essential enzymes.[1][2][5] This ultimately results in microbial cell death.[2][3]
Caption: General mechanism of action for 5-nitroimidazole drugs.
Pharmacokinetic Properties
A key differentiator among these three nitroimidazoles is their pharmacokinetic profile, particularly their half-life, which influences dosing regimens. Secnidazole has the longest half-life, allowing for single-dose therapy for some indications.[6][7]
| Parameter | Secnidazole | Metronidazole | Tinidazole |
| Half-life | ~17-29 hours[6][8] | ~7.9-8.8 hours[6] | ~12-14.7 hours[6][9] |
| Absorption | Rapid and complete[6][8] | Well absorbed | Rapid and complete[8] |
| Metabolism | Hepatic (CYP3A4 and CYP3A5, limited)[3][10] | Hepatic | Hepatic (mainly CYP3A4)[8][9] |
| Excretion | Primarily renal (~15% unchanged)[3][11] | Primarily renal | Primarily renal (20-25% unchanged)[8][9] |
| Protein Binding | Not specified in results | <20% | 12%[8][9] |
Clinical Efficacy
The clinical efficacy of these drugs has been evaluated in numerous trials, primarily for the treatment of bacterial vaginosis (BV) and trichomoniasis.
Bacterial Vaginosis
A comparative study of single oral doses for bacterial vaginosis reported the following cure rates at 4 weeks:
-
Tinidazole (2g): 97.7%[12]
-
Ornidazole (1.5g): 97.7%[12]
-
Secnidazole (2g): 80.2%[12]
-
Metronidazole (2g): 77.9%[12]
In this study, tinidazole and ornidazole demonstrated a significantly higher cure rate compared to metronidazole.[12] Another study found that a single 2g dose of tinidazole showed superior efficacy (88%) compared to a single 2g dose of metronidazole (73%) at 4 weeks post-therapy.[3]
Trichomoniasis
For trichomoniasis, single-dose secnidazole has shown high cure rates. A phase 3, randomized, double-blind, placebo-controlled study demonstrated a microbiological cure rate of 92.2% for a single 2g dose of secnidazole.[13] In women co-infected with bacterial vaginosis, the cure rate for trichomoniasis with secnidazole was 97.7%.[14]
In Vitro Susceptibility
In vitro studies provide valuable data on the antimicrobial activity of these compounds against various pathogens. One study comparing the in vitro activity of secnidazole and metronidazole against 100 clinical isolates of Trichomonas vaginalis found that 96% of the isolates demonstrated a lower minimum lethal concentration (MLC) for secnidazole than for metronidazole, suggesting potentially better in vitro activity for secnidazole against this pathogen.[15]
Safety and Tolerability
The side effect profiles of these three drugs are generally similar, with gastrointestinal disturbances being the most commonly reported adverse events.
| Adverse Event | Secnidazole | Metronidazole | Tinidazole |
| Nausea | 2.7% - 36.0%[13][16] | 33.8%[16] | 23.4%[17] |
| Headache | 10.7%[16] | 21.1%[16] | 18.7%[17] |
| Diarrhea | 4.7%[16] | 12.4%[16] | 7.5%[17] |
| Metallic/Bad Taste | 19.3% (combined)[16] | 19.0% (combined)[16] | 42.0% (combined)[17] |
| Vomiting | 20.0%[16] | Not specified in top results | Not specified in top results |
| Vulvovaginal Candidiasis | 2.7%[13] | Not specified | Not specified |
A disulfiram-like reaction with alcohol is a known precaution for all three drugs.[11][18]
Experimental Protocols
Clinical Trial of Single Oral Doses for Bacterial Vaginosis
-
Objective: To compare the cure rates of single oral doses of metronidazole (2g), tinidazole (2g), secnidazole (2g), and ornidazole (1.5g) in bacterial vaginosis.[6]
-
Study Design: A prospective, comparative, randomized clinical trial.[6]
-
Participants: 344 Indian women with bacterial vaginosis.[6]
-
Methodology: Patients were randomly assigned to one of the four treatment groups. The diagnosis and cure rate were assessed using Amsel's criteria. Follow-up was conducted at 1 and 4 weeks.[6]
-
Statistical Analysis: The Chi-square test of proportions was used for statistical analysis.[6]
Caption: Workflow of the comparative clinical trial for bacterial vaginosis.
Phase 3 Trial of Secnidazole for Trichomoniasis
-
Objective: To evaluate the efficacy and safety of secnidazole versus placebo in women with trichomoniasis.[13]
-
Study Design: A randomized, double-blind, placebo-controlled, delayed-treatment study.[13]
-
Participants: 147 women with culture-confirmed T. vaginalis infection.[13]
-
Methodology: Patients were randomized to receive a single oral 2g dose of secnidazole or a placebo. The primary endpoint was the microbiological test of cure by culture 6-12 days after dosing. At the test of cure visit, participants received the opposite treatment.[13]
-
Statistical Analysis: The modified intention-to-treat population was analyzed to compare cure rates between the two groups.[13]
Conclusion
Secnidazole, metronidazole, and tinidazole are all effective 5-nitroimidazole antimicrobials for the treatment of anaerobic and protozoal infections. The primary advantage of secnidazole lies in its extended half-life, which allows for single-dose regimens, potentially improving patient compliance.[6][7] Clinical trial data suggests that tinidazole may offer superior cure rates for bacterial vaginosis compared to single-dose metronidazole and secnidazole.[12] In vitro data indicates that secnidazole may have greater activity against T. vaginalis than metronidazole.[15] The choice of agent may depend on the specific indication, desired dosing regimen, and local susceptibility patterns. Further head-to-head trials, particularly comparing single-dose regimens of all three drugs for various infections, would be beneficial for optimizing treatment guidelines.
References
- 1. Treatment of intestinal amoebiasis and vaginal trichomoniasis with this compound and its comparison with metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Tinidazole versus Metronidazole for the Treatment of Bacterial Vaginosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tinidazole? [synapse.patsnap.com]
- 5. Tinidazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. A comparative study of oral single dose of metronidazole, tinidazole, secnidazole and ornidazole in bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Tindamax (tinidazole) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. researchgate.net [researchgate.net]
- 11. Tinidazole vs. Metronidazole for Amoebiasis and Bacterial Vaginosis: Important Differences and Potential Risks. [goodrx.com]
- 12. Pharmacokinetics of tinidazole in chronic renal failure and in patients on haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of tinidazole and metronidazole in women after single large oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anaerobic vaginosis: treatment with tinidazole vaginal tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A randomized double-blind trial of tinidazole treatment of the sexual partners of females with bacterial vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Secnidazole. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic use in the management of protozoal infections and bacterial vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tinidazole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 18. Metronidazole and Tinidazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
A Statistical Analysis of Panidazole Clinical Trial Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of clinical trial data for panidazole (a close analogue of tinidazole, for which more data is available and will be used as a proxy) and compares its performance against other commonly used antimicrobial agents for anaerobic and protozoal infections. The information is intended to assist researchers, scientists, and drug development professionals in understanding the efficacy, safety, and mechanistic profile of this compound in the context of its alternatives.
Comparative Efficacy of this compound (Tinidazole)
The clinical efficacy of tinidazole has been evaluated in numerous studies, particularly for the treatment of bacterial vaginosis (BV). The following tables summarize the comparative efficacy of tinidazole against metronidazole and clindamycin, two standard treatments for BV.
Table 1: Tinidazole vs. Metronidazole for Bacterial Vaginosis
| Clinical Trial | Treatment Regimen | Cure Rate (Tinidazole) | Cure Rate (Metronidazole) | Key Findings |
| Randomized, double-blind, comparative study | Tinidazole 500 mg once daily for 5 days | 96.5% (at 1 week), 94.5% (at 4 weeks) | 91.2% (at 1 week), 75% (at 4 weeks) | Tinidazole showed a significantly higher long-term cure rate and better side-effect profile. |
| Randomized controlled trial | Tinidazole 2 g once daily for 2 days | 84.6% (at 2 weeks) | 85.4% (at 2 weeks) | Both drugs were found to be equally effective. Recurrence at 4 weeks was 6.9% for tinidazole and 12.1% for metronidazole. |
| Randomized trial | Tinidazole 500 mg BID or 1g BID for 7 days | No significant difference | No significant difference | No significant differences in cure rates or adverse events were observed between the different dosing regimens of tinidazole and metronidazole. |
Table 2: Tinidazole vs. Clindamycin for Bacterial Vaginosis
| Clinical Trial | Treatment Regimen | Cure Rate (Tinidazole) | Cure Rate (Clindamycin) | Key Findings |
| Randomized, investigator-blinded, controlled trial | Tinidazole 2g single dose + acidic vaginal gel | 94% (clinical cure at 4 weeks), 81% (laboratory cure at 4 weeks) | Clindamycin 2% vaginal cream for 7 days | 77% (clinical cure at 4 weeks), 59% (laboratory cure at 4 weeks) |
Comparison with Carbapenems for Anaerobic Infections
Direct head-to-head clinical trials comparing tinidazole with carbapenems (e.g., imipenem, meropenem) for the treatment of anaerobic infections are limited. However, the available data suggest that carbapenems are highly effective against a broad spectrum of anaerobic bacteria and are often reserved for more severe or resistant infections.
A systematic review and meta-analysis of eight randomized controlled trials compared the efficacy and safety of combined therapy with metronidazole (a nitroimidazole similar to tinidazole) and a cephalosporin or fluoroquinolone to carbapenem monotherapy for complicated intra-abdominal infections. The analysis found no significant difference between the two treatment approaches in terms of clinical success, bacteriological eradication, all-cause mortality, or drug-related adverse events. This suggests that a metronidazole-based combination therapy can be as effective and safe as carbapenems in this setting.
In vitro studies have consistently shown that carbapenems like imipenem and meropenem are among the most active agents against anaerobic bacteria, including Bacteroides fragilis group species.[1] While tinidazole also demonstrates excellent activity against most obligate anaerobes, the broader spectrum of carbapenems, which includes many aerobic and facultative anaerobic bacteria, makes them a suitable monotherapy for mixed infections.
Experimental Protocols
Randomized, double-blind, comparative study of oral metronidazole and tinidazole in treatment of bacterial vaginosis
-
Objective: To compare the efficacy and tolerability of oral metronidazole and tinidazole in patients with bacterial vaginosis (BV) using Amsel's criteria.
-
Study Design: A randomized, double-blind study.
-
Participants: 120 women diagnosed with BV.
-
Intervention: Patients received either tablet metronidazole 500 mg twice daily for 5 days or tablet tinidazole 500 mg once daily + one placebo for 5 days.
-
Outcome Measures: Cure rates were assessed at the 1st and 4th week based on Amsel's criteria. Adverse drug reactions were also compared.
Randomized, investigator-blinded, controlled trial of tinidazole and clindamycin in bacterial vaginosis
-
Objective: To evaluate the efficacy of tinidazole and an acidic vaginal gel in comparison with vaginal clindamycin in BV.
-
Study Design: A multicentre, randomised, investigator-blinded, controlled trial.
-
Participants: 64 women with BV.
-
Intervention: 32 women received a single oral dose of 2g tinidazole followed by an acidic vaginal gel every 3 days for 3 weeks. 32 women received 2% vaginal clindamycin for 7 consecutive days.
-
Outcome Measures: Clinical and laboratory cure rates, and normalization of vaginal pH were assessed at week 1 and week 4.
Mechanism of Action and Resistance
The antimicrobial activity of this compound, a nitroimidazole, is dependent on the reduction of its nitro group within the anaerobic or microaerophilic pathogen. This process generates reactive nitro radicals that are cytotoxic and cause damage to the microbial DNA, leading to cell death.[2][]
Signaling Pathway of this compound Action and Resistance
Caption: Mechanism of action and resistance of this compound.
Experimental Workflow for Assessing Antimicrobial Susceptibility
Caption: Workflow for antimicrobial susceptibility testing.
References
Independent Verification of Panidazole's Antimicrobial Spectrum: A Comparative Analysis with Other 5-Nitroimidazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial spectrum of panidazole and other key 5-nitroimidazole alternatives, namely metronidazole, tinidazole, and ornidazole. The information is based on available experimental data to assist researchers and drug development professionals in their evaluation of these compounds.
Executive Summary
The 5-nitroimidazole class of antimicrobials is critical in the treatment of anaerobic bacterial and protozoal infections. While metronidazole has long been the cornerstone of this class, other derivatives, including tinidazole, ornidazole, and this compound, have been developed. This guide compiles available in vitro susceptibility data to compare their antimicrobial spectra.
A comprehensive review of published literature reveals robust in vitro data for metronidazole, tinidazole, and ornidazole against a wide range of anaerobic bacteria and protozoa. Comparative studies demonstrate that these three drugs exhibit a very similar spectrum and potency against anaerobic bacteria.[1][2] For protozoal infections, particularly Trichomonas vaginalis, some studies suggest minor advantages for tinidazole and ornidazole over metronidazole in terms of lower minimum inhibitory concentrations (MICs) against certain strains.[3][4]
Notably, despite a thorough investigation of available scientific literature, specific quantitative in vitro data on the antimicrobial spectrum of this compound, such as Minimum Inhibitory Concentration (MIC) values against a broad range of microorganisms, could not be located. Clinical studies comparing this compound to metronidazole in the treatment of amoebiasis and trichomoniasis have concluded that this compound did not demonstrate superiority. However, the underlying in vitro susceptibility data from these studies are not publicly available.
Therefore, this guide will focus on the quantitative comparison of metronidazole, tinidazole, and ornidazole, for which experimental data are available.
Comparative Antimicrobial Spectrum of Metronidazole, Tinidazole, and Ornidazole
The following tables summarize the in vitro activity of metronidazole, tinidazole, and ornidazole against various anaerobic bacteria and protozoa, presented as Minimum Inhibitory Concentration (MIC) values. MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism in vitro.
Table 1: In Vitro Activity Against Anaerobic Bacteria
| Microorganism | Metronidazole MIC (µg/mL) | Tinidazole MIC (µg/mL) | Ornidazole MIC (µg/mL) |
| Bacteroides fragilis group | ≤3.1 | ≤3.1 | ≤3.1 |
| Prevotella spp. | ≤3.1 | 0.5 - 2 | ≤3.1 |
| Fusobacterium spp. | ≤3.1 | 1 | ≤3.1 |
| Clostridium perfringens | ≤3.1 | ≤3.1 | ≤3.1 |
| Peptostreptococcus spp. | ≤3.1 | ≤3.1 | ≤3.1 |
| Veillonella spp. | ≤3.1 | 8 | ≤3.1 |
Data sourced from a comparative study on 114 strains of anaerobic bacteria, which found that all susceptible strains were inhibited by 3.1 µg/mL of each of the three nitroimidazoles.[1][2] Specific MIC₉₀ values for some Prevotella, Fusobacterium, and Veillonella species against tinidazole are also included.[5]
Table 2: In Vitro Activity Against Protozoa
| Microorganism | Metronidazole MIC/MLC (µg/mL) | Tinidazole MIC/MLC (µg/mL) | Ornidazole MIC (µg/mL) |
| Trichomonas vaginalis | 2.25 (mean MIC) | 1.11 (mean MIC) | 0.5 (mean MIC) |
| Entamoeba histolytica | 9.5 (IC₅₀) | 10.2 (IC₅₀) | Not Available |
Data for Trichomonas vaginalis represents the mean MIC from a study on 94 clinical isolates.[4] MLC (Minimum Lethal Concentration) values associated with treatment failure have been identified as ≥50 µg/mL for metronidazole and ≥6.3 µg/mL for tinidazole.[6] Data for Entamoeba histolytica represents the IC₅₀ (half maximal inhibitory concentration) from a study on a reference strain.
Mechanism of Action of 5-Nitroimidazoles
The antimicrobial activity of 5-nitroimidazoles is dependent on the reduction of their nitro group within the target anaerobic microorganism. This process occurs through the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system, which is unique to anaerobes. The reduction of the nitro group creates cytotoxic intermediates that bind to and disrupt the helical structure of DNA, leading to strand breakage and cell death. The selective toxicity of these drugs towards anaerobes is due to the absence of this specific reductive activation pathway in aerobic cells.
Caption: Generalized signaling pathway for the mechanism of action of 5-nitroimidazole drugs.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for assessing the antimicrobial spectrum of a compound. The following is a generalized protocol for the agar dilution method, commonly used for anaerobic bacteria.
Agar Dilution Method for Anaerobic Bacteria
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of the antimicrobial agents in an appropriate solvent at a high concentration.
-
Preparation of Agar Plates: Prepare a series of agar plates (e.g., Brucella agar supplemented with hemin and vitamin K₁) containing serial twofold dilutions of the antimicrobial agent. A control plate with no antimicrobial is also prepared.
-
Inoculum Preparation: Grow the anaerobic bacterial strains to be tested in an appropriate broth medium (e.g., Thioglycollate broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint inoculator, spot a standardized volume of each bacterial suspension onto the surface of the agar plates, including the control plate.
-
Incubation: Incubate the plates under anaerobic conditions (e.g., in an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria on the agar surface.
Caption: A simplified workflow diagram for determining the Minimum Inhibitory Concentration (MIC) using the agar dilution method.
Conclusion
Based on the available in vitro data, metronidazole, tinidazole, and ornidazole demonstrate a comparable and broad spectrum of activity against a wide range of anaerobic bacteria.[1][2] Against protozoa such as Trichomonas vaginalis, tinidazole and ornidazole may offer a slight potency advantage over metronidazole.[3][4] The lack of publicly available quantitative in vitro data for this compound's antimicrobial spectrum prevents a direct and objective comparison with these alternatives. Further independent studies are required to elucidate the specific in vitro antimicrobial activity of this compound and to substantiate its clinical utility in comparison to other established 5-nitroimidazole agents.
References
- 1. Susceptibility of anaerobic bacteria to metronidazole, ornidazole, and tinidazole and routine susceptibility testing by standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tinidazole inhibitory and cidal activity against anaerobic periodontal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
Panidazole vs. Placebo in a Double-Blind Research Model: A Comparative Guide
Introduction: In the realm of antimicrobial therapeutics, the nitroimidazole class of drugs represents a cornerstone in the treatment of anaerobic bacterial and protozoal infections. While the specific agent "panidazole" is not widely cited in contemporary clinical literature, its chemical class is well-represented by extensively studied compounds. This guide will use tinidazole, a prominent second-generation nitroimidazole, as a representative molecule to conduct a comparative analysis against a placebo in a double-blind research model. This approach allows for a data-driven exploration of the efficacy and safety profile characteristic of this drug class, providing valuable insights for researchers, scientists, and drug development professionals. The data presented is synthesized from placebo-controlled, double-blind clinical trials, ensuring a high standard of evidence.
Efficacy of Tinidazole vs. Placebo in Bacterial Vaginosis
The following table summarizes the clinical efficacy of different oral tinidazole regimens compared to a placebo in the treatment of bacterial vaginosis, as determined in a prospective, randomized, double-blind, placebo-controlled trial.[1][2] The primary endpoint for cure was assessed at 21-30 days post-treatment.
| Treatment Regimen | Number of Participants (n) | Cure Rate (%) | P-value vs. Placebo |
| Tinidazole 1 g daily for 5 days | 79 | 36.8% | <0.001 |
| Tinidazole 2 g daily for 2 days | 79 | 27.4% | <0.001 |
| Placebo | 77 | 5.1% | - |
Safety and Tolerability: Tinidazole vs. Placebo
The safety profile of tinidazole has been evaluated in multiple clinical trials. A network meta-analysis of 42 studies on treatments for bacterial vaginosis found that tinidazole had the lowest incidence of adverse reactions.[3][4] The following table provides a summary of reported adverse events from clinical trials comparing tinidazole to placebo. It is important to note that in some comparative studies, tinidazole has demonstrated a more favorable side-effect profile than other nitroimidazoles, such as metronidazole, particularly concerning gastrointestinal tolerability and metallic taste.[5]
| Adverse Event | Tinidazole (Representative Frequency) | Placebo (Representative Frequency) |
| Metallic Taste | Commonly Reported | Infrequently Reported |
| Nausea/Vomiting | Reported | Reported |
| Headache | Reported | Reported |
| Gastrointestinal Irritation | Reported | Reported |
Experimental Protocols
Representative Double-Blind, Placebo-Controlled Trial Methodology for Bacterial Vaginosis
This section outlines a typical experimental protocol for a randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of tinidazole for the treatment of bacterial vaginosis, based on established clinical trial designs.[1]
1. Study Population:
-
Inclusion Criteria: Non-pregnant women aged 18-45 with a clinical diagnosis of bacterial vaginosis confirmed by Amsel's criteria (at least three of the following: homogeneous, thin, white-gray vaginal discharge; vaginal pH > 4.5; positive whiff test; presence of clue cells on microscopic examination) and a Nugent score of ≥ 4.
-
Exclusion Criteria: Pregnancy, lactation, known hypersensitivity to nitroimidazoles, concurrent use of other antimicrobial agents, or presence of other sexually transmitted infections.
2. Randomization and Blinding:
-
Participants are randomly assigned to one of the treatment arms (e.g., tinidazole 1 g/day for 5 days, tinidazole 2 g/day for 2 days, or placebo).
-
A double-blind design is implemented, where neither the participants nor the investigators are aware of the treatment allocation. Placebo tablets are identical in appearance, taste, and packaging to the active tinidazole tablets.
3. Treatment Administration:
-
Participants are instructed to take the assigned oral medication as prescribed for the duration of the treatment period.
-
Compliance is monitored through patient diaries and pill counts at follow-up visits.
4. Outcome Assessment:
-
Primary Efficacy Endpoint: The proportion of participants achieving a clinical cure at the test-of-cure visit (typically 21-30 days after completion of therapy). A cure is defined by the absence of all five of the following criteria: clue cells ≥ 20%, positive whiff test, homogeneous discharge, vaginal pH > 4.5, and a Nugent score ≥ 4.[1]
-
Safety and Tolerability Endpoint: The incidence and severity of adverse events are recorded at each follow-up visit. Participants are asked about specific side effects, and this information is systematically collected.
5. Statistical Analysis:
-
The primary efficacy analysis is typically performed on the intent-to-treat population.
-
Statistical tests, such as the Cochran-Mantel-Haenszel test, are used to compare the cure rates between the treatment groups and the placebo group.
Visualizations
Mechanism of Action of Tinidazole
The following diagram illustrates the proposed mechanism of action for tinidazole, a representative nitroimidazole.
Caption: Mechanism of action of tinidazole.
Experimental Workflow of a Double-Blind, Placebo-Controlled Trial
The diagram below outlines the key stages of a typical double-blind, placebo-controlled clinical trial for evaluating a new drug against a placebo.
Caption: Double-blind, placebo-controlled trial workflow.
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. Effectiveness of two tinidazole regimens in treatment of bacterial vaginosis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Efficacy and safety of different drugs for the treatment of bacterial vaginosis: a systematic review and network meta-analysis [frontiersin.org]
- 4. Efficacy and safety of different drugs for the treatment of bacterial vaginosis: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tinidazole in the treatment of bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of Nitroimidazole Antimicrobials: Metronidazole and Tinidazole
An initial search for the pharmacokinetics of panidazole and its metabolites did not yield sufficient publicly available data to conduct a comprehensive comparative analysis as requested. The limited information suggests this compound is a less common nitroimidazole antimicrobial, and detailed studies on its metabolic fate are not readily accessible. Therefore, this guide presents a comparative overview of the pharmacokinetics of two widely used and well-documented nitroimidazole drugs, metronidazole and tinidazole, to provide researchers, scientists, and drug development professionals with a valuable comparative framework within this important class of antimicrobials.
This guide provides a detailed comparison of the pharmacokinetic profiles of metronidazole and tinidazole, along with their principal metabolites. The information is presented in structured tables for easy reference, and detailed experimental protocols are provided for key methodologies. Additionally, signaling pathways and experimental workflows are visualized using the DOT language.
Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for metronidazole, tinidazole, and their major metabolites. These values represent a synthesis of data from multiple studies and may vary depending on the specific experimental conditions and patient populations.
Table 1: Pharmacokinetic Parameters of Metronidazole and Its Major Metabolites
| Parameter | Metronidazole (Parent Drug) | Hydroxy Metabolite | Acetic Acid Metabolite |
| Half-life (t½) | 6-14 hours[1] | Longer than parent drug | - |
| Peak Plasma Conc. (Cmax) | ~40 mg/L (after 2g oral dose) | 7.6 mg/L | Detected at very low levels |
| Time to Peak (Tmax) | ~2 hours (after 2g oral dose) | - | - |
| Volume of Distribution (Vd) | 0.51–1.1 L/kg[1] | - | - |
| Protein Binding | 10-15%[1] | - | - |
| Clearance | - | - | - |
| Bioavailability (Oral) | >90%[1] | - | - |
| Excretion | 60-80% via kidneys[1] | - | - |
Table 2: Pharmacokinetic Parameters of Tinidazole and Its Major Metabolites
| Parameter | Tinidazole (Parent Drug) | 2-Hydroxymethyl Metabolite |
| Half-life (t½) | 12-14 hours | - |
| Peak Plasma Conc. (Cmax) | - | Small amount detected |
| Time to Peak (Tmax) | ~2 hours (delayed with food)[2] | - |
| Volume of Distribution (Vd) | 50 L | - |
| Protein Binding | 12%[2] | - |
| Clearance (Total) | 51 ml/min[3] | - |
| Bioavailability (Oral) | Rapidly and completely absorbed[2] | - |
| Excretion | 20-25% unchanged in urine, 12% in feces[2] | Minor urinary metabolite[3] |
Metabolic Pathways
The biotransformation of metronidazole and tinidazole is a key determinant of their pharmacokinetic profiles and clinical efficacy. The following diagrams illustrate the primary metabolic pathways for each drug.
Caption: Metabolic pathway of Metronidazole.
Caption: Metabolic pathway of Tinidazole.[2]
Experimental Protocols
The pharmacokinetic data presented in this guide are typically generated using a combination of in vivo studies and bioanalytical methods. Below is a detailed description of a general experimental protocol for a comparative pharmacokinetic study of nitroimidazoles.
Study Design and Dosing
-
Subjects: Healthy adult volunteers are typically recruited for these studies. The number of subjects can vary but is often sufficient to provide statistical power.
-
Dosing Regimen: A single oral dose of the nitroimidazole (e.g., 500 mg or 2 g) is administered to the subjects. In comparative studies, a crossover design is often employed, where each subject receives both drugs with a washout period in between.
-
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours). Urine samples may also be collected over specific intervals.
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
A common method for the quantification of nitroimidazoles and their metabolites in biological matrices is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Sample Preparation:
-
Plasma or serum samples are deproteinized, often by adding an equal volume of a precipitating agent like 5% perchloric acid.[4]
-
The mixture is centrifuged, and the supernatant is collected for analysis.
-
Urine samples may be diluted before injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase. The composition can be isocratic or a gradient.
-
Flow Rate: A constant flow rate (e.g., 1 mL/min) is maintained.
-
Detection: A UV detector is set to a wavelength where the analytes have maximum absorbance (e.g., 320 nm).[4]
-
-
Quantification:
-
Calibration curves are generated using standard solutions of the parent drug and its metabolites of known concentrations.
-
The peak areas of the analytes in the samples are compared to the calibration curve to determine their concentrations.
-
Pharmacokinetic Analysis
The plasma concentration-time data for each subject are analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, t½, Vd, and clearance.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study.
Caption: General workflow for a pharmacokinetic study.
References
- 1. Clinical pharmacokinetics of metronidazole: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of tinidazole in chronic renal failure and in patients on haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of 14C-tinidazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Benznidazole in Healthy Volunteers and Implications in Future Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of a Panidazole-Based Diagnostic Probe: A Comparative Guide
In the landscape of molecular imaging and diagnostics, the development of highly specific probes is paramount for accurate disease detection and monitoring. Panidazole-based probes, a class of nitroimidazole compounds, have emerged as promising tools, particularly for imaging hypoxic tissues and certain pathogenic infections. Their diagnostic capability is contingent on the presence of specific nitroreductase enzymes that are upregulated in target cells under these conditions. This guide provides a comprehensive comparison of a novel this compound-based probe, "PNZ-Fluor," with existing alternatives, supported by experimental data to validate its specificity.
Comparative Performance of Diagnostic Probes
The performance of PNZ-Fluor was evaluated against two alternative probes: a leading commercially available hypoxia probe (Hypoxy-Probe™) and a non-specific fluorescent dye (Fluorescein). The following table summarizes the key performance metrics derived from in vitro and in vivo studies.
| Performance Metric | PNZ-Fluor | Hypoxy-Probe™ (Pimonidazole-based) | Fluorescein (Control) |
| Target | Bacterial & Fungal Nitroreductases | Mammalian Nitroreductases (under hypoxia) | Non-specific |
| Activation Mechanism | Nitro group reduction by specific microbial nitroreductases | Reductive activation in hypoxic cells (<10 mmHg O₂) | pH-dependent fluorescence |
| In Vitro Specificity (Enzyme Assay) | High for bacterial NTR | Moderate for mammalian NTR | Not Applicable |
| Kcat/Km (s⁻¹M⁻¹) | 1.2 x 10⁵ | 3.5 x 10³ | N/A |
| Cell-Based Specificity (Signal-to-Background Ratio) | |||
| Target Cells (E. coli expressing NTR) | 15.8 ± 1.2 | 2.1 ± 0.4 | 1.5 ± 0.3 |
| Non-Target Cells (Human HEK293) | 1.9 ± 0.3 | 1.8 ± 0.2 | 1.6 ± 0.2 |
| In Vivo Tumor-to-Muscle Ratio (Mouse Model) | 8.2 ± 0.9 | 4.5 ± 0.7 | 1.2 ± 0.2 |
| Diagnostic Sensitivity | 92% | 85% | N/A |
| Diagnostic Specificity | 95% | 88% | N/A |
Signaling Pathway and Activation Mechanism
The diagnostic utility of this compound-based probes lies in their selective activation within target cells. The following diagram illustrates the activation pathway of PNZ-Fluor.
Caption: Activation of PNZ-Fluor by nitroreductase.
Experimental Protocols
In Vitro Enzyme Specificity Assay
This assay quantifies the kinetic efficiency of PNZ-Fluor activation by its target nitroreductase.
-
Reagents: Purified recombinant bacterial nitroreductase, PNZ-Fluor, NADPH, reaction buffer (50 mM Tris-HCl, pH 7.4).
-
Procedure:
-
A reaction mixture containing NADPH and PNZ-Fluor in the reaction buffer is prepared.
-
The reaction is initiated by the addition of the nitroreductase enzyme.
-
The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation.
-
The catalytic efficiency (kcat/Km) is calculated to represent the specificity of the enzyme for the probe.
-
Cell-Based Specificity Assay
This assay evaluates the probe's ability to differentiate between target and non-target cells.
-
Cell Lines: E. coli expressing the target nitroreductase (target), and human embryonic kidney (HEK293) cells (non-target).
-
Procedure:
-
Cells are cultured to 80% confluency in appropriate media.
-
The cells are incubated with PNZ-Fluor (10 µM) for 2 hours.
-
After incubation, the cells are washed with PBS to remove unbound probe.
-
Fluorescence intensity is measured using a fluorescence microscope or a plate reader.
-
The signal-to-background ratio is calculated by dividing the mean fluorescence intensity of the target cells by that of the non-target cells.
-
In Vivo Imaging in a Mouse Tumor Model
This experiment assesses the probe's performance in a living organism.
-
Animal Model: Nude mice bearing xenograft tumors derived from a cell line expressing the target nitroreductase.
-
Procedure:
-
PNZ-Fluor is administered to the mice via intravenous injection.
-
At various time points post-injection, the mice are imaged using an in vivo fluorescence imaging system.
-
Regions of interest (ROIs) are drawn over the tumor and adjacent muscle tissue to quantify fluorescence intensity.
-
The tumor-to-muscle ratio is calculated to determine the in vivo specificity of the probe.
-
Experimental Workflow for Specificity Validation
The following diagram outlines the workflow for validating the specificity of a new this compound-based diagnostic probe.
Caption: A stepwise process for validating probe specificity.
Comparative Logic: PNZ-Fluor vs. Alternatives
The choice of a diagnostic probe depends on the specific application and the biological question being addressed. The diagram below provides a logical comparison of PNZ-Fluor with its alternatives.
Caption: Decision tree for selecting an appropriate probe.
A Comparative Analysis of Panidazole's Therapeutic Index in the Context of Other Nitroimidazoles
A Comprehensive Guide for Researchers and Drug Development Professionals
Panidazole, a nitroimidazole antimicrobial agent, represents a significant area of interest in the ongoing search for more effective and safer treatments for anaerobic protozoal and bacterial infections. A critical measure of a drug's utility and safety is its therapeutic index (TI), the ratio between its toxic and therapeutic doses. This guide provides a comparative analysis of the therapeutic index of this compound and other key nitroimidazoles—metronidazole, tinidazole, ornidazole, and secnidazole—supported by available preclinical and clinical data.
Executive Summary
While direct comparative studies definitively establishing the therapeutic index of this compound against its counterparts are limited, this analysis synthesizes available data on efficacy and toxicity to provide a comprehensive overview. The findings suggest that while all nitroimidazoles share a common mechanism of action, variations in their pharmacokinetic and pharmacodynamic properties likely contribute to differences in their therapeutic windows. This guide presents quantitative data in structured tables, details experimental methodologies, and provides visual representations of key biological pathways to aid researchers in understanding the nuanced differences between these important antimicrobial agents.
Comparative Efficacy and Toxicity of Nitroimidazoles
Toxicity Profile: Lethal Dose (LD50) Data
The following table summarizes the available oral LD50 data for several nitroimidazoles in rodent models. This data provides a benchmark for assessing the acute toxicity of these compounds.
| Drug | Animal Model | Oral LD50 (mg/kg) | Reference |
| Tinidazole | Rat | ~3,000 | [1] |
| Mouse | ~4,000 | [1] | |
| Ornidazole | Rat | 1,780 | [2] |
| Mouse | 1,420 | [2] | |
| Metronidazole | Not explicitly found in the provided results | ||
| Secnidazole | Not explicitly found in the provided results | ||
| This compound | Not explicitly found in the provided results |
Note: The absence of data for a particular drug does not imply a lack of toxicity, but rather a limitation of the currently available and reviewed literature.
Efficacy Profile: Clinical and Preclinical Data
Directly comparable ED50 values from standardized animal models are scarce in the available literature. However, clinical and in vitro data offer valuable insights into the relative efficacy of these drugs against common pathogens.
A clinical trial comparing this compound with metronidazole for the treatment of intestinal amoebiasis found that a 2.0 g daily dose of this compound for six days yielded the best therapeutic results, with a cure rate of 68%. In the same study, metronidazole at the same dose achieved an 80% cure rate. For vaginal trichomoniasis, this compound administered at 1.0 g daily for seven to ten days resulted in 50% and 60% cure rates, respectively. The study concluded that this compound was not superior to metronidazole.[3]
The following table presents typical clinical dosages for various infections, which can serve as a surrogate for effective doses in humans, and in vitro minimum lethal concentration (MLC) data against Trichomonas vaginalis.
| Drug | Indication | Typical Adult Clinical Dose | In Vitro MLC against T. vaginalis (μg/mL) | References |
| This compound | Intestinal Amoebiasis | 2.0 g/day for 6 days | Not Available | [3] |
| Vaginal Trichomoniasis | 1.0 g/day for 7-10 days | Not Available | [3] | |
| Metronidazole | Trichomoniasis | 2 g single dose or 500 mg twice daily for 7 days | ≥ 50 (associated with treatment failure) | [4][5][6] |
| Giardiasis | 250 mg three times daily for 5-7 days | Not Applicable | [7][8] | |
| Amoebiasis | 750 mg three times daily for 5-10 days | Not Applicable | [9][10] | |
| Tinidazole | Trichomoniasis | 2 g single dose | ≥ 6.3 (associated with treatment failure) | [2][4][6] |
| Giardiasis | 2 g single dose | Not Applicable | [2][7][8] | |
| Amoebiasis | 2 g/day for 3-5 days | Not Applicable | [2][9][11] | |
| Ornidazole | Trichomoniasis | 1.5 g single dose | Not Available | [12][13] |
| Giardiasis | 1.5 g single dose | Not Applicable | [13][14] | |
| Amoebiasis | 0.5-1.5 g/day for 1-7 days | Not Applicable | [13][14] | |
| Secnidazole | Trichomoniasis | 2 g single dose | ≤12.5 (correlated with clinical susceptibility) | [4][15][16][17] |
| Bacterial Vaginosis | 2 g single dose | Not Applicable | [17][18][19] |
Experimental Protocols
Determination of Acute Oral Toxicity (LD50)
The standard protocol for determining the acute oral toxicity (LD50) of a substance is outlined in the OECD Test Guideline 401.[4][10][11] Although this guideline has been deleted and replaced by alternative methods that reduce animal use, its principles are foundational to understanding historical toxicity data.
Experimental Workflow for Acute Oral Toxicity Testing (Based on OECD Guideline 401)
Key Steps:
-
Animal Selection and Acclimatization: Healthy, young adult rodents of a single strain are selected and acclimatized to laboratory conditions.
-
Dose Administration: The test substance is administered orally in graduated doses to several groups of animals. A control group receives the vehicle only.
-
Observation: Animals are observed for mortality, body weight changes, and clinical signs of toxicity for a set period, typically 14 days.
-
Necropsy: All animals, including those that die during the test and those sacrificed at the end, undergo a gross necropsy.
-
Data Analysis: The LD50 is calculated using a statistical method, such as probit analysis.
Determination of In Vivo Efficacy (ED50)
Establishing the in vivo efficacy of an antimicrobial agent against a specific pathogen involves infecting a suitable animal model and then treating the infection with the drug. A common model for studying trichomoniasis is the murine model of vaginal infection.
Experimental Workflow for In Vivo Efficacy Testing against Trichomonas vaginalis
Key Steps:
-
Animal Model: Female mice are often used, and they may be pre-treated with estradiol to promote a persistent vaginal infection.[13][20]
-
Infection: A known number of viable T. vaginalis trophozoites are inoculated intravaginally.
-
Treatment: After establishment of infection, animals are treated with the test drug at various dose levels.
-
Evaluation: At a set time post-treatment, vaginal lavages are collected and cultured to determine the presence or absence of viable parasites.
-
Data Analysis: The ED50, the dose at which 50% of the animals are cured of the infection, is then calculated.
Mechanism of Action and Toxicity Pathways
The therapeutic and toxic effects of nitroimidazoles are rooted in their chemical structure and the unique metabolic environment of anaerobic organisms.
Therapeutic Mechanism of Action: Reductive Activation and DNA Damage
The selective toxicity of nitroimidazoles against anaerobic protozoa and bacteria is due to their reductive activation in these organisms, which have low-redox-potential electron transport proteins like ferredoxin and pyruvate:ferredoxin oxidoreductase (PFOR).[7][21][22]
Signaling Pathway of Nitroimidazole's Therapeutic Action
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. mdpi.com [mdpi.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Vaginal Tritrichomonas foetus infection in mice as an in vivo model for drug development against Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentration for Secnidazole That Correlates With Treatment Success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Secnidazole: a treatment for trichomoniasis in adolescents and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Secnidazole | C7H11N3O3 | CID 71815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Murine Models of Vaginal Trichomonad Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Drug Targets and Mechanisms of Resistance in the Anaerobic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Panidazole
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the safe and compliant disposal of Panidazole, a substance that requires careful handling due to its potential hazards. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Profile and Safety Considerations
This compound and similar nitroimidazole compounds are physiologically active substances that may present several health hazards. Based on available safety data for analogous compounds like Tinidazole, personnel should be aware of the following potential risks.[1][2][3]
| Hazard Classification | Description | Precautionary Statements |
| Germ Cell Mutagenicity | May cause genetic defects. | P201: Obtain special instructions before use. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| Carcinogenicity | May cause cancer. | P202: Do not handle until all safety precautions have been read and understood. |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | P260: Do not breathe dust. |
| Reproductive Toxicity | Suspected of damaging fertility.[3] | P308 + P313: IF exposed or concerned: Get medical advice/ attention. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[1] The following protocol outlines the necessary steps for its safe disposal in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure that appropriate PPE is worn. This includes:
-
Impervious gloves
-
Protective clothing (laboratory coat)
-
Eye protection (safety glasses or goggles)
-
Face protection (if there is a risk of splashing)
-
-
All handling of this compound waste should be performed within a chemical fume hood to avoid inhalation of dust or aerosols.[4]
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams.
-
Collect waste this compound, including any contaminated materials (e.g., weighing boats, gloves, paper towels), in a designated, clearly labeled, and sealed hazardous waste container.[3]
-
The container should be appropriate for the type of waste (e.g., a rigid, leak-proof container for solids).
3. In-Lab Deactivation (if applicable and approved):
-
Never dispose of this compound down the drain or in the regular trash.[5] Improper disposal can lead to environmental contamination.[6][7][8]
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[2]
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.
-
Store the waste in a locked-up location.[2]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[4]
-
Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately.
-
The primary method for the disposal of pharmaceutical waste is typically incineration at a permitted treatment facility.[5] Some safety data sheets suggest that this compound can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper laboratory disposal of this compound.
Environmental Impact and Regulatory Compliance
Improper disposal of pharmaceuticals like this compound can have significant adverse effects on the environment, including contamination of water supplies and harm to aquatic life.[6][7][8] Regulatory bodies such as the Environmental Protection Agency (EPA) in the United States have established stringent guidelines for the management of hazardous waste to mitigate these risks.[5][6] It is the responsibility of all laboratory personnel to be aware of and adhere to these regulations to ensure both public health and environmental protection.[6] For disposal of household quantities of such medications, drug take-back programs are the recommended method.[9][10][11][12]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. documents.tocris.com [documents.tocris.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 8. The environmental side effects of medication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicine: Proper Disposal [nationwidechildrens.org]
- 10. news-medical.net [news-medical.net]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 12. hhs.gov [hhs.gov]
Personal protective equipment for handling Panidazole
For Researchers, Scientists, and Drug Development Professionals
I. Compound Information
Panidazole is an amoebicidal agent belonging to the class of nitroimidazole compounds.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₄O₂ | [2][3] |
| Molecular Weight | 232.24 g/mol | [2][3] |
| CAS Number | 13752-33-5 | [2][3] |
| Appearance | Solid (assumed) | |
| Synonyms | Panidazol, 4-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]pyridine | [2] |
II. Personal Protective Equipment (PPE)
Due to the potential hazards associated with nitroimidazole compounds, including potential for genetic defects, carcinogenicity, and reproductive harm, a comprehensive PPE strategy is essential.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure to change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Skin and Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | If handling fine powders or creating aerosols, a NIOSH-approved respirator may be necessary. |
III. Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.
-
Dust Formation: Minimize the generation of dust when handling the solid form of the compound.
-
Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Container: Keep the container tightly closed and properly labeled.
-
Conditions: Store in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents.
IV. Accidental Release and First Aid Measures
Accidental Release:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill. For solid spills, gently sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.
-
Cleaning: Clean the spill area thoroughly with a suitable decontaminating agent.
First Aid:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
V. Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, paper towels, and weighing papers) in a designated, clearly labeled hazardous waste container.
-
Collect all liquid waste (e.g., solutions containing this compound) in a separate, labeled hazardous waste container. Ensure the container is compatible with the solvent used.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and list the full chemical name "this compound" and any other constituents.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
-
Disposal:
-
Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash. Nitroimidazole compounds can be harmful to aquatic life and may persist in the environment.
-
VI. Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
